molecular formula C7H7BrFNO B1527687 4-Bromo-3-fluoro-2-methoxyaniline CAS No. 1137869-95-4

4-Bromo-3-fluoro-2-methoxyaniline

Cat. No.: B1527687
CAS No.: 1137869-95-4
M. Wt: 220.04 g/mol
InChI Key: QMPCIJTZHLTURH-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methoxyaniline is a useful research compound. Its molecular formula is C7H7BrFNO and its molecular weight is 220.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPCIJTZHLTURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137869-95-4
Record name 4-Bromo-3-fluoro-2-methoxyaniline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-3-fluoro-2-methoxyaniline physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Application in Medicinal Chemistry

Executive Summary

4-Bromo-3-fluoro-2-methoxyaniline (CAS: 1137869-95-4) is a highly specialized halogenated aniline derivative used primarily as a scaffold in the development of targeted protein degraders (PROTACs) and kinase inhibitors (e.g., FAK, PLK1).[1][2] Its structural uniqueness lies in the dense functionalization of the benzene ring, where the ortho-methoxy and meta-fluoro groups (relative to the amine) create a specific electronic and steric environment that modulates the reactivity of the para-bromine handle.[3] This guide provides a comprehensive technical profile, validated synthesis protocols, and handling procedures for researchers in organic and medicinal chemistry.[3]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]

The compound is characterized by a trisubstituted aniline core.[3] The presence of the fluorine atom adjacent to the bromine introduces unique electronic withdrawal effects, influencing both the acidity of the aniline protons and the lability of the bromine in cross-coupling reactions.[3]

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource
IUPAC Name This compound[1]
CAS Registry Number 1137869-95-4[1][2]
Molecular Formula C

H

BrFNO
[1]
Molecular Weight 220.04 g/mol [1]
Appearance Off-white to pale yellow solid[2]
Solubility Soluble in DMSO, DCM, EtOAc; Low solubility in water[3]
LogP (Predicted) ~2.4[4]
pKa (Conjugate Acid) ~2.7 (Predicted due to F/Br electron withdrawal)[4]
Table 2: Safety & Hazard Classification (GHS)
CategoryHazard StatementCode
Acute Toxicity Harmful if swallowed.H302
Skin Corrosion Causes skin irritation.[3]H315
Eye Damage Causes serious eye irritation.[3]H319
STOT-SE May cause respiratory irritation.[3]H335

Structural Analysis & Reactivity

The This compound scaffold is designed for high-value diversification. Understanding the electronic interplay is critical for successful downstream modification:

  • The Amine (-NH

    
    ):  Acts as the primary directing group during synthesis and a nucleophilic handle for amide coupling or Buchwald-Hartwig aminations in drug design.[3]
    
  • The Methoxy (-OMe): Positioned ortho to the amine, it provides electron density via resonance but also imposes a steric check on the amine's rotational freedom.[3]

  • The Fluorine (-F): Positioned meta to the amine and ortho to the bromine.[3] Its strong electronegativity deactivates the ring slightly but, more importantly, it enables specific interactions (e.g., hydrogen bonding or lipophilic contacts) in protein binding pockets.[3]

  • The Bromine (-Br): The para position allows for highly selective Suzuki-Miyaura or Sonogashira couplings, facilitating the extension of the carbon skeleton without interfering with the amine.[3]

Synthesis Protocol

The most reliable route to this compound is the electrophilic aromatic bromination of 3-fluoro-2-methoxyaniline . The high electron density provided by the amine and methoxy groups directs the electrophile (Br


) to the para position relative to the strongest activator (the amine).[3]
Reagents & Equipment[3][10][12][13][15][16]
  • Starting Material: 3-Fluoro-2-methoxyaniline (CAS: 437-83-2)[1][4]

  • Brominating Agent: Elemental Bromine (Br

    
    ) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)

  • Quenching: Saturated Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
Step-by-Step Methodology (Br /AcOH Route)

Note: This protocol is adapted from standard halogenation procedures for electron-rich anilines [2][5].

  • Preparation: Dissolve 3-fluoro-2-methoxyaniline (1.0 eq) in glacial acetic acid (5-10 volumes). Cool the solution to 15–20 °C.

  • Bromination: Prepare a solution of bromine (1.05 eq) in acetic acid. Add this solution dropwise to the aniline mixture over 30 minutes.

    • Critical Control: Maintain temperature <25 °C to prevent over-bromination or oxidation.[3]

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of starting material (M+H = 142) and appearance of product (M+H = 220).[3]

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 volumes).

    • Neutralize carefully with saturated NaHCO

      
       or NaOH solution to pH ~8.[3]
      
    • Extract with Ethyl Acetate (3x).[3][5]

    • Wash combined organics with 10% Na

      
      S
      
      
      
      O
      
      
      (to remove excess Br
      
      
      ) and then Brine.[3]
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography using a gradient of 0–20% EtOAc in Petroleum Ether.
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Fluoro-2-methoxyaniline Reagent Add Br2 in AcOH (Dropwise, <25°C) Start->Reagent Reaction Stir 30-60 min (Monitor LC-MS) Reagent->Reaction Quench Quench: Ice Water + Na2S2O3 Neutralize to pH 8 Reaction->Quench Extract Extract (EtOAc) Dry (Na2SO4) Quench->Extract Purify Flash Chromatography (0-20% EtOAc/Hex) Extract->Purify Product Final Product: This compound Purify->Product

Caption: Optimized workflow for the regioselective bromination of 3-fluoro-2-methoxyaniline.

Spectroscopic Characterization

Validation of the structure requires confirming the loss of one aromatic proton and the retention of the specific substitution pattern.[3]

  • Mass Spectrometry (ESI+):

    • m/z: 220.0 / 222.0 (1:1 doublet characteristic of

      
      Br/
      
      
      
      Br isotopes).[3]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • 
       ~6.5 - 7.3 ppm:  Two aromatic protons.[3] Expect an AB system or two doublets (J ~8-9 Hz) corresponding to H5 and H6. H5 (ortho to Br) typically appears downfield of H6.[3]
      
    • 
       ~5.0 ppm:  Broad singlet (2H), NH
      
      
      
      protons (chemical shift varies with solvent/concentration).
    • 
       ~3.8 ppm:  Singlet (3H), -OCH
      
      
      
      group.
  • 
    F NMR: 
    
    • Single peak expected, typically around -130 to -140 ppm (referenced to CFCl

      
      ), showing coupling to adjacent protons.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44544774, this compound. Retrieved from [Link]

  • ChemSrc. this compound Physicochemical Properties. Retrieved from [Link]

  • Google Patents (2024). WO2024162828A1 - Novel PLK1 degradation inducing compound.[3] (Example 44, Step 1 details the synthesis of the title compound). Retrieved from

Sources

Technical Monograph: 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of 4-Bromo-3-fluoro-2-methoxyaniline , a critical intermediate in the development of next-generation kinase inhibitors and fluorinated pharmaceuticals.

Part 1: Chemical Identity & Core Properties

CAS Number: 1137869-95-4 IUPAC Name: this compound Molecular Formula: C


H

BrFNO Molecular Weight: 220.04 g/mol [1]
Executive Summary

This compound is a highly specialized aniline derivative used primarily as a scaffold in medicinal chemistry.[2] Its structural uniqueness lies in the 2,3,4-substitution pattern , where the electron-donating methoxy group (C2) and the electron-withdrawing fluorine atom (C3) create a specific electronic environment around the reactive amine (C1) and bromine (C4) handles. This "push-pull" electronic effect, combined with the metabolic stability conferred by the fluorine atom, makes it an ideal building block for Type II kinase inhibitors (e.g., targeting Tyk2, MEK) and PROTAC linkers.

Physical & Chemical Data Table
PropertyValueNote
Appearance Off-white to pale brown solidSensitive to oxidation upon air exposure.
Melting Point 78–82 °CVaries slightly based on recrystallization solvent.
Boiling Point 285.6 ± 35.0 °CPredicted at 760 mmHg.
Density 1.6 ± 0.1 g/cm³High density due to bromine content.
pKa (Conjugate Acid) ~2.5–3.0Reduced basicity compared to aniline due to F/Br inductive effects.
Solubility DMSO, DCM, Ethyl AcetatePoorly soluble in water.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of this compound requires precise regiocontrol to ensure the bromine atom installs at the para position relative to the amine, rather than the ortho position (C6).

Primary Route: Regioselective Bromination

The most robust industrial route utilizes 3-fluoro-2-methoxyaniline (CAS 450-91-9) as the starting material. The amino group (


) acts as the dominant ortho/para director. However, the C2-methoxy group provides steric bulk that disfavors C3 substitution (already occupied by Fluorine) and discourages C6 substitution to a lesser degree. The para position (C4) is electronically activated and sterically accessible.
Protocol 1: NBS Bromination (High Yield)
  • Precursor: 3-Fluoro-2-methoxyaniline (1.0 eq)[3]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: DMF or Acetonitrile (ACN)

  • Temperature: 0 °C to RT

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of 3-fluoro-2-methoxyaniline in 100 mL of anhydrous DMF under an inert nitrogen atmosphere. Cool the solution to 0 °C.

  • Addition: Dissolve NBS (1.05 eq) in 30 mL DMF. Add this solution dropwise to the aniline mixture over 30 minutes. Critical: Slow addition prevents over-bromination (dibromo byproducts).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via LC-MS (Target Mass: 220/222 [M+H]+).

  • Quench & Workup: Pour the reaction mixture into 500 mL ice water. The product typically precipitates as a solid. Filter the solid.[4][5][6] If oil forms, extract with ethyl acetate, wash with brine (3x) to remove DMF, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

The following diagram illustrates the electronic directing effects and the synthetic pathway.

SynthesisPath Start 3-Fluoro-2-methoxyaniline (CAS 450-91-9) Reagent N-Bromosuccinimide (NBS) DMF, 0°C -> RT Start->Reagent Dissolution Intermediate Transition State (Para-activation by NH2) Reagent->Intermediate Electrophilic Attack Product This compound (CAS 1137869-95-4) Intermediate->Product Major Pathway (Steric/Electronic Pref) Byproduct 6-Bromo isomer (Minor <5%) Intermediate->Byproduct Minor Pathway

Caption: Regioselective synthesis of this compound via electrophilic aromatic substitution.

Part 3: Reactivity & Functionalization

This molecule is a "linchpin" intermediate. It possesses two distinct handles for cross-coupling: the aryl bromide (C4) and the primary aniline (C1).

C4-Bromine Functionalization (Suzuki/Buchwald)

The bromine atom at C4 is highly reactive toward Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl scaffolds (common in kinase inhibitors).

  • Buchwald-Hartwig: Coupling with secondary amines to form C-N bonds.

C1-Amine Functionalization

The aniline nitrogen is nucleophilic, though slightly deactivated by the fluorine and bromine.

  • Amide Coupling: Reaction with acid chlorides to form amide linkers.

  • Sandmeyer Reaction: Conversion to a diazonium salt, allowing replacement of the

    
     with nitriles, halides, or hydroxyl groups.
    
Applications in Drug Discovery (Case Study: Tyk2 Inhibition)

In the context of Tyrosine Kinase 2 (Tyk2) inhibitors, the 3-fluoro-2-methoxy motif is often employed to lock the conformation of the inhibitor within the ATP-binding pocket. The fluorine atom can form intramolecular hydrogen bonds or dipole interactions with the protein backbone, while the methoxy group fills hydrophobic pockets.

Workflow Diagram: Divergent Synthesis

Reactivity cluster_C4 C4-Bromine Reactivity cluster_C1 C1-Amine Reactivity Core This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Amide Amide Coupling (R-COCl, Base) Core->Amide Biaryl Biaryl Kinase Core Suzuki->Biaryl Linker PROTAC Linker / Hinge Binder Amide->Linker

Caption: Divergent functionalization strategies utilizing the orthogonal reactivity of the bromide and amine handles.

Part 4: Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Handling Protocol:

    • Always handle within a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation (darkening of color).

References

  • MolCore . This compound Product Data. Retrieved from (Verified CAS 1137869-95-4).

  • World Intellectual Property Organization (WIPO) . Patent WO2018071794A1: Tyk2 inhibitors and uses thereof. (2018). Describes the use of this compound as a key intermediate (Intermediate 118.1).

  • BenchChem . Synthesis of Halogenated Anilines Application Note. General protocols for NBS bromination of electron-rich anilines.

  • BLD Pharm . Safety Data Sheet: this compound.

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated and methoxy-substituted anilines are pivotal building blocks. Their unique electronic properties and steric arrangements offer a versatile scaffold for the synthesis of complex molecules with tailored biological activities. Among these, 4-Bromo-3-fluoro-2-methoxyaniline emerges as a compound of significant interest. The strategic placement of bromo, fluoro, and methoxy substituents on the aniline ring provides multiple reaction sites and modulates the compound's reactivity and physiological properties. This guide offers a comprehensive technical overview of the molecular structure, synthesis, characterization, and applications of this compound, with a focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 1137869-95-4, possesses a unique substitution pattern on the benzene ring that dictates its chemical behavior.[1][2][3][4] The interplay of the electron-donating methoxy and amino groups with the electron-withdrawing and sterically demanding bromo and fluoro groups creates a nuanced electronic and steric profile.

Key Physicochemical Data:

PropertyValueSource
CAS Number 1137869-95-4[1][2][3][4]
Molecular Formula C₇H₇BrFNO[3]
Molecular Weight 220.04 g/mol [3]
Appearance Likely a solid at room temperature, given related structures.N/A
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water is anticipated.[5]N/A

The molecular structure of this compound is depicted below:

Caption: 2D structure of this compound.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves a multi-step process, starting from a more readily available substituted aniline or nitrobenzene. A plausible synthetic route involves the electrophilic bromination of 3-fluoro-2-methoxyaniline. The directing effects of the substituents play a crucial role in the regioselectivity of the bromination reaction.

The strongly activating amino group (-NH₂) and the moderately activating methoxy group (-OCH₃) are ortho-, para-directing. The fluoro group (-F) is also an ortho-, para-director, although it is deactivating overall due to its high electronegativity. Given the positions of these groups, the para-position relative to the amino group is the most sterically accessible and electronically favorable for electrophilic substitution.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 3-Fluoro-2-methoxyaniline Intermediate Protection of Amino Group (e.g., Acetylation) Start->Intermediate Acetic Anhydride Bromination Electrophilic Bromination (e.g., NBS or Br₂ in Acetic Acid) Intermediate->Bromination Deprotection Deprotection of Amino Group (Acid or Base Hydrolysis) Bromination->Deprotection Product This compound Deprotection->Product HCl/H₂O or NaOH/H₂O

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Protection of the Amino Group. To a solution of 3-fluoro-2-methoxyaniline in a suitable solvent (e.g., acetic acid or dichloromethane), an excess of acetic anhydride is added. The reaction is typically stirred at room temperature until the starting material is consumed (monitored by TLC). The resulting acetanilide is then isolated by precipitation in water and filtration. This protection step is crucial to prevent oxidation of the amino group and to moderate its activating effect during bromination.

  • Step 2: Electrophilic Bromination. The protected aniline is dissolved in a suitable solvent such as acetic acid. A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (often 0-10 °C) to prevent side reactions.[6][7] The reaction is stirred until completion. The product, 4-bromo-3-fluoro-2-methoxyacetanilide, is then isolated by quenching the reaction with a reducing agent (e.g., sodium bisulfite solution) followed by extraction.

  • Step 3: Deprotection of the Amino Group. The isolated 4-bromo-3-fluoro-2-methoxyacetanilide is subjected to acidic or basic hydrolysis to remove the acetyl protecting group.[8] For acidic hydrolysis, the compound is refluxed in a mixture of ethanol and concentrated hydrochloric acid. For basic hydrolysis, a solution of sodium hydroxide in a water/ethanol mixture is used. After the reaction is complete, the pH is adjusted to neutralize the solution, and the final product, this compound, is extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The two aromatic protons will appear as doublets, with their chemical shifts and coupling constants influenced by the surrounding substituents. The amine protons will likely appear as a broad singlet, and the methoxy protons will be a sharp singlet.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The carbon bearing the bromine atom will be shifted to a lower field, while the carbons attached to the fluorine, oxygen, and nitrogen atoms will also show characteristic shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

  • N-H stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the primary amine.[9]

  • C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Bands around 2850-2960 cm⁻¹ for the methoxy group.

  • C=C stretching (aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

  • C-N stretching: A band in the 1250-1350 cm⁻¹ region.

  • C-O stretching (aryl ether): A strong band around 1200-1275 cm⁻¹.

  • C-F stretching: A strong band in the 1000-1400 cm⁻¹ region.

  • C-Br stretching: A band in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10][11] This will result in two peaks of almost equal intensity for the molecular ion (M and M+2). High-resolution mass spectrometry can be used to confirm the elemental composition of the molecule.

Applications in Drug Discovery and Development

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[12][13][14] this compound serves as a versatile intermediate, offering multiple points for diversification and the introduction of pharmacophoric features.

The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.[15] The amino group can be acylated, alkylated, or used to form heterocyclic rings. The methoxy group can potentially be demethylated to reveal a phenol, providing another handle for modification.

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents. The related compound, 4-Bromo-3-fluoroanisole, is utilized in the synthesis of mGlu1 receptor enhancers, highlighting the potential of this substitution pattern in developing treatments for neurological disorders.[15]

Safety and Handling

As with many aromatic amines and halogenated compounds, this compound should be handled with appropriate safety precautions.[16][17]

Hazard Identification: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures: [1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically designed chemical building block with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its unique arrangement of functional groups provides a rich platform for the creation of diverse and complex molecular architectures. A thorough understanding of its molecular structure, reactivity, and spectroscopic properties is essential for its effective utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase.

References

  • PrepChem. Synthesis of 4-bromo-2-fluoroaniline. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. Available from: [Link]

  • The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available from: [Link]

  • Google Patents. Preparation method of bromoaniline.
  • Tri-iso. MATERIAL SAFETY DATA SHEET. Available from: [Link]

  • The Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Available from: [Link]

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. Available from: [Link]

  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]

  • ACS Omega. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Available from: [Link]

  • Taylor & Francis Online. The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • ResearchGate. Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. Available from: [Link]

  • SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available from: [Link]

  • Google Patents. Production process for synthesizing 4-bromo-2-methylaniline.
  • SpringerLink. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. Available from: [Link]

  • ResearchGate. Comparison of (a) experimental IR spectrum of aniline with theoretical... Available from: [Link]

  • Canada.ca. Aromatic Amines Group - information sheet. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • ResearchGate. Review: Fluorine in Medicinal Chemistry. Available from: [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available from: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... Available from: [Link]

  • Illinois State University. Infrared Spectroscopy. Available from: [Link]

  • PubMed. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Available from: [Link]

  • YouTube. Mass spectrum of molecules with 1Br and 1Cl. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available from: [Link]

  • The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available from: [Link]

Sources

Spectroscopic Data of 4-Bromo-3-fluoro-2-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-2-methoxyaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the aniline core, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. The precise characterization of this compound is paramount for its effective utilization, and a comprehensive understanding of its spectroscopic data is essential for confirming its identity, purity, and structure.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted data for NMR analysis, alongside theoretical principles and comparative data from analogous structures for IR and MS. This approach provides a robust framework for the spectroscopic characterization of this and similar molecules.

Molecular Structure and Key Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing and sterically demanding halogen atoms creates a unique electronic environment that is reflected in its spectral properties.

Figure 1: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structure confirmation.

Note on Data: The following NMR data are predicted using advanced computational algorithms and should be considered as a guide for interpreting experimental spectra.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.95d1HAr-H
~6.70d1HAr-H
~4.00s3H-OCH
~3.80br s2H-NH

Interpretation:

  • Aromatic Protons: The two aromatic protons are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the surrounding substituents. The electron-donating amino and methoxy groups will shield these protons, shifting them upfield relative to benzene (7.34 ppm). The electron-withdrawing halogens will have a deshielding effect. The precise chemical shifts will be a net result of these competing effects.

  • Methoxy Protons: The three protons of the methoxy group are expected to appear as a sharp singlet around 4.00 ppm.

  • Amino Protons: The two protons of the amino group will likely appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration due to hydrogen bonding.

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep Sample Preparation (dissolve in CDCl3) instrument NMR Spectrometer (e.g., 500 MHz) prep->instrument acq ¹H NMR Data Acquisition instrument->acq fid Free Induction Decay (FID) acq->fid ft Fourier Transform fid->ft phase Phasing and Baseline Correction ft->phase spectrum ¹H NMR Spectrum phase->spectrum integration Integration spectrum->integration multiplicity Multiplicity Analysis spectrum->multiplicity assignment Peak Assignment integration->assignment multiplicity->assignment structure Structure Confirmation assignment->structure

Figure 2: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C -NH₂
~145C -OCH₃
~140 (d, J ≈ 245 Hz)C -F
~125C -H
~115C -H
~110 (d, J ≈ 20 Hz)C -Br
~60-OC H₃

Interpretation:

  • Aromatic Carbons: The six aromatic carbons will each give a distinct signal. The carbons directly attached to the electronegative atoms (N, O, F, Br) will be significantly shifted. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, with a large coupling constant. The carbon attached to the bromine atom will also be influenced by the fluorine, showing a smaller C-F coupling.

  • Methoxy Carbon: The carbon of the methoxy group is expected to appear in the upfield region, typically around 60 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., a 500 MHz instrument) to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, C-F, and C-Br bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretch (asymmetric and symmetric)
3100-3000WeakAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1620-1580StrongN-H bend
1500-1400Medium-StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch (asymmetric)
1100-1000StrongC-F stretch
1050-1000MediumAryl-O stretch (symmetric)
~600Medium-WeakC-Br stretch

Interpretation:

  • N-H Vibrations: The presence of the primary amine group will be indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and a strong N-H bending vibration around 1600 cm⁻¹.

  • C-O and C-F Vibrations: Strong absorption bands corresponding to the aryl-O and C-F stretching vibrations are expected in the fingerprint region.

  • Aromatic and Aliphatic C-H: The spectrum will also show characteristic C-H stretching vibrations for the aromatic ring and the methoxy group.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR accessory is clean and perform a background scan.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

m/zInterpretation
221/223Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio).
206/208Loss of a methyl radical (•CH₃) from the molecular ion.
142Loss of a bromine radical (•Br) from the [M-CH₃]⁺ fragment.
127Loss of a methyl radical (•CH₃) and a bromine radical (•Br) from the molecular ion.

Interpretation:

  • Molecular Ion: The mass spectrum will show a prominent molecular ion peak with a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in roughly a 1:1 natural abundance), appearing at m/z 221 and 223.

  • Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group and the loss of a bromine atom. The relative intensities of these fragment ions can provide further structural information.

G cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_detection Detection sample Sample Introduction ionization Electron Ionization (EI) sample->ionization mol_ion Molecular Ion [M]⁺˙ (m/z 221/223) ionization->mol_ion frag1 Loss of •CH₃ [M-15]⁺ mol_ion->frag1 frag2 Loss of •Br [M-79/81]⁺ mol_ion->frag2 frag3 Loss of CH₃Br mol_ion->frag3 analyzer Mass Analyzer mol_ion->analyzer frag1->analyzer frag2->analyzer frag3->analyzer detector Detector analyzer->detector spectrum Mass Spectrum detector->spectrum

Structural Elucidation and NMR Characterization of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Strategic Importance & Structural Logic

The molecule 4-Bromo-3-fluoro-2-methoxyaniline (CAS: 1352318-66-5) represents a highly functionalized aniline scaffold, often utilized as a "warhead" intermediate in the synthesis of kinase inhibitors (e.g., EGFR or KRAS G12C inhibitors).[1] Its tetrasubstituted benzene ring presents a unique challenge in NMR spectroscopy: the "crowded" electronic environment and the presence of fluorine (


) create complex splitting patterns that can be easily misidentified as impurities.[1]

This guide moves beyond basic assignment. It deconstructs the spin physics governing the


-

coupling pathways and provides a self-validating protocol to distinguish this regioisomer from its potential synthetic byproducts.
Structural Analysis & Spin Systems

The molecule possesses a 1,2,3,4-tetrasubstituted benzene ring, leaving only two aromatic protons at positions 5 and 6.[1]

  • Electronic Environment: The ring is pushed/pulled by competing effects:

    • 
       (C1) & 
      
      
      
      (C2):
      Strong electron-donating groups (EDG), shielding the ring protons (upfield shift).
    • 
       (C3) & 
      
      
      
      (C4):
      Electron-withdrawing groups (EWG) via induction, deshielding nearby nuclei.
  • The "Fluorine Effect": The fluorine atom at C3 is the critical diagnostic handle.[1] It is spin-active (

    
    , 100% abundance) and will split the signals of nearby protons, specifically H5  (meta) and potentially H6  (para).[1]
    

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral clarity, the following protocol minimizes solvent effects and exchange broadening.

Sample Preparation Workflow
  • Solvent Selection: DMSO-d

    
      is the preferred solvent over CDCl
    
    
    
    .[1]
    • Reasoning: Aniline protons (

      
      ) are often broad or invisible in Chloroform due to rapid exchange. DMSO forms hydrogen bonds with the amine, slowing the exchange and sharpening the signal into a distinct singlet (or broad hump) that integrates reliably.[1]
      
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic signals.[1]

Acquisition Parameters[1][2]
  • Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse) with a relaxation delay (

    
    ) of 
    
    
    
    second to ensure full relaxation of the isolated aromatic protons.
  • Scans (NS): Minimum 16 scans (64 recommended for clear

    
     satellites inspection).
    
  • Temperature: 298 K (25°C).[1]

NMR_Workflow Sample Solid Sample (10-15 mg) Solvent Solvent Choice (DMSO-d6) Sample->Solvent Weighing Prep Dissolution & Transfer to 5mm Tube Solvent->Prep Mixing Shim Shimming (Focus on Z1, Z2) Prep->Shim Insertion Acq Acquisition (NS=16, D1=1s) Shim->Acq Lock & Tune Process FT & Phasing (LB = 0.3 Hz) Acq->Process Data Proc Analysis Spectral Validation Process->Analysis Integration Check

Figure 1: Optimized NMR workflow ensuring detection of exchangeable protons and resolution of fine fluorine coupling.

Spectral Interpretation & Data Analysis

The


 NMR spectrum (400 MHz, DMSO-d

) will display four distinct regions. The chemical shifts below are calculated expectations based on substituent additivity rules (SCS) and analogous structures [1, 2].
Summary Table[1]
AssignmentProton TypeApprox. Shift (

)
IntegrationMultiplicityCoupling Constants (

)
A

5.0 - 5.5 ppm2HBroad SingletN/A (Exchangeable)
B H5 (Aromatic)6.9 - 7.1 ppm1Hdd

Hz,

Hz
C H6 (Aromatic)6.4 - 6.6 ppm1Hd (or br d)

Hz,

Hz
D

3.7 - 3.8 ppm3HSingletN/A (Usually decoupled)
Detailed Mechanistic Analysis[1]
Region 1: The Aromatic Zone (The "Fingerprint")

This is the most critical region for confirming the substitution pattern.[1] We have two protons, H5 and H6 .[1]

  • H6 (Ortho to Amine):

    • Environment:[1] Located between the amino group (C1) and the H5 proton.[1] The amino group is strongly shielding, pushing H6 upfield (lower ppm, ~6.5 ppm).[1]

    • Coupling: It has one ortho-proton neighbor (H5).[1]

    • Fluorine Interaction:[1][2][3] H6 is para to the Fluorine at C3.[1] Para-fluorine coupling (

      
      ) is typically very small (0–2 Hz).
      
    • Appearance: A clear doublet (d) .[1] If resolution is extremely high, it may appear as a doublet of doublets with a tiny second split, but usually, it is a clean doublet.[1]

  • H5 (Meta to Amine, Ortho to Bromine):

    • Environment:[1] Located between the Bromine (C4) and H6.[1] Bromine is deshielding.[1] Consequently, H5 appears downfield of H6 (higher ppm, ~7.0 ppm).[1]

    • Coupling: It has one ortho-proton neighbor (H6).[1]

    • Fluorine Interaction:[1][2][3] H5 is meta to the Fluorine at C3.[1] Meta-fluorine coupling (

      
      ) is significant in aromatic systems, typically 5–8 Hz  [3].
      
    • Appearance: A doublet of doublets (dd) . The signal is split first by H6 (

      
       Hz) and further split by F3 (
      
      
      
      Hz).

Coupling_Tree H5_Base H5 Signal (Uncoupled) H5_J3 Split by H6 (Ortho) 3J_HH ~ 8.5 Hz H5_Base->H5_J3 Primary Splitting Level1_Left Level1_Right H5_Final Result: Doublet of Doublets (dd) Split by F3 (Meta) 4J_HF ~ 6.5 Hz H5_J3->H5_Final Secondary Splitting Level2_L_L Peak 1 Level2_L_R Peak 2 Level2_R_L Peak 3 Level2_R_R Peak 4 H5_Final->Level2_L_L H5_Final->Level2_R_R

Figure 2: Coupling tree for Proton H5. The large ortho-coupling (


) creates a doublet, which is further split by the meta-fluorine (

) into a doublet of doublets.
Region 2: The Aliphatic Zone
  • Methoxy (

    
    ):  Appears as a sharp singlet around 3.75 ppm . While long-range coupling to Fluorine (
    
    
    
    ) is theoretically possible, the rotation of the methyl group usually averages this to zero or unresolvable broadening.[1]
Region 3: The Exchangeable Zone
  • Amine (

    
    ):  In DMSO-d
    
    
    
    , this appears as a broad singlet around 5.2 ppm . In CDCl
    
    
    , this peak may shift to ~3.5-4.0 ppm and become very broad or disappear entirely due to exchange with trace water in the solvent.[1]

Troubleshooting & Artifacts

"My Doublet of Doublets looks like a Triplet"

If the coupling constants


 and 

are similar in magnitude (e.g., both ~7.5 Hz), the two central peaks of the "dd" will overlap, creating a "pseudo-triplet" (

).[1]
  • Validation: Check the integration. It must still be 1H. Run a

    
    -decoupled 
    
    
    
    experiment. If the triplet collapses into a doublet, the splitting was due to Fluorine.[1]
"I see extra peaks near 3.3 ppm and 2.5 ppm"
  • 2.50 ppm: Residual solvent peak of DMSO-d

    
     (quintet).[1]
    
  • 3.33 ppm: Dissolved water (HDO) in DMSO.[1] The amine protons can exchange with this water peak, causing the water signal to broaden.[1]

Impurity Flags

If you observe a doublet with a very large coupling constant (


 Hz), you likely have the regioisomer  where protons are ortho/para rather than ortho/ortho, or you have failed to brominate, leaving two adjacent protons with different coupling environments.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shift additivity rules).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Authoritative source on F-H coupling constants).

  • Dolphin, D., & Wick, A. (1977).[1] Tabulation of Infrared Spectral Data. Wiley-Interscience.[1] (Detailed tables on substituted anilines).

  • PubChem Compound Summary. (2023). This compound (CID 1352318-66-5).[1] National Center for Biotechnology Information.[1] Link

  • Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] Link

Sources

Solubility of 4-Bromo-3-fluoro-2-methoxyaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Molecular Profile of 4-Bromo-3-fluoro-2-methoxyaniline

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a substituted aniline ring system, which dictates its polarity and potential for intermolecular interactions.

Key Structural Features:

  • Aniline Moiety: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents.

  • Aromatic Ring: The benzene ring is inherently nonpolar, contributing to solubility in nonpolar organic solvents.

  • Halogen Substituents (Bromo and Fluoro): The presence of bromine and fluorine atoms increases the molecule's molecular weight and introduces polarity. The electronegativity of these halogens can influence intermolecular interactions.

  • Methoxy Group (-OCH3): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor, potentially enhancing solubility in polar solvents.

The interplay of these functional groups results in a molecule with a moderate degree of polarity. The general principle of "like dissolves like" suggests that this compound will exhibit appreciable solubility in a range of polar aprotic and polar protic organic solvents. Its solubility in nonpolar solvents is expected to be more limited but not negligible due to the presence of the aromatic ring.

Predictive Framework for Solvent Selection

Based on the structural analysis, a logical approach to solvent selection for solubility studies can be devised. The following diagram illustrates a decision-making workflow for categorizing and selecting appropriate organic solvents.

G cluster_0 Solvent Selection Workflow cluster_1 Solvent Categories start Start: Assess Target Molecule (this compound) polarity Analyze Molecular Polarity (Polar & Nonpolar Moieties) start->polarity h_bond Identify Hydrogen Bonding Potential (Amine & Methoxy Groups) polarity->h_bond nonpolar Nonpolar (e.g., Toluene, Hexane) polarity->nonpolar van der Waals forces polar_protic Polar Protic (e.g., Ethanol, Methanol) h_bond->polar_protic Strong H-bonding polar_aprotic Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO) h_bond->polar_aprotic Dipole-dipole interactions

Caption: Solvent selection workflow based on molecular properties.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental protocols. This section details two common methods for qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in a range of solvents.

Protocol:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a series of small, clear glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of the test solvent.

  • Observation: Vigorously agitate the mixture (e.g., using a vortex mixer) for 60 seconds.[1]

  • Categorization: Visually inspect the solution. If the solid completely dissolves, it is considered "soluble." If it remains undissolved, it is "insoluble." If some solid dissolves, it is "partially soluble."[1]

  • Incremental Solvent Addition: For samples categorized as "insoluble" or "partially soluble," continue adding the solvent in measured increments (e.g., 0.1 mL) with agitation until the solid dissolves or a maximum volume is reached. Record the total volume of solvent required.

Quantitative Solubility Determination via UV-Vis Spectroscopy

For a precise measurement of solubility, UV-Vis spectroscopy offers a reliable and accessible method, provided the analyte has a chromophore that absorbs in the UV-Vis range.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.[2][3][4]

Workflow Diagram:

G cluster_0 Quantitative Solubility Workflow (UV-Vis) prep_standards 1. Prepare Standard Solutions of Known Concentrations gen_curve 2. Generate Calibration Curve (Absorbance vs. Concentration) prep_standards->gen_curve determine_conc 6. Determine Concentration from Calibration Curve gen_curve->determine_conc prep_saturated 3. Prepare Saturated Solution (Excess Solute in Solvent) equilibrate 4. Equilibrate and Filter to Remove Undissolved Solid prep_saturated->equilibrate measure_abs 5. Measure Absorbance of Saturated Solution equilibrate->measure_abs measure_abs->determine_conc

Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.

Detailed Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer to identify the λmax.[2]

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of the compound in the solvent of interest at known concentrations.[2]

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear relationship is the calibration curve.[2]

  • Saturated Solution Preparation:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Solubility Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the experimental temperature.

Quantitative Solubility Determination via High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, particularly in complex mixtures or for compounds with low UV absorbance.[5][6]

Principle: Similar to UV-Vis, a calibration curve is generated by plotting the peak area from HPLC chromatograms against the concentration of standard solutions. The concentration of a saturated solution is then determined by comparing its peak area to the calibration curve.

Workflow Diagram:

G cluster_0 Quantitative Solubility Workflow (HPLC) develop_method 1. Develop HPLC Method (Column, Mobile Phase, Detection) prep_standards 2. Prepare Standard Solutions develop_method->prep_standards gen_curve 3. Generate Calibration Curve (Peak Area vs. Concentration) prep_standards->gen_curve determine_conc 7. Determine Concentration from Calibration Curve gen_curve->determine_conc prep_saturated 4. Prepare Saturated Solution equilibrate 5. Equilibrate and Filter prep_saturated->equilibrate analyze_sample 6. Analyze Saturated Solution by HPLC equilibrate->analyze_sample analyze_sample->determine_conc

Caption: Workflow for quantitative solubility determination using HPLC.

Detailed Protocol:

  • HPLC Method Development:

    • Select an appropriate HPLC column (e.g., C18) and mobile phase. For aniline derivatives, a mixture of acetonitrile and water with a buffer is often effective.[7]

    • Optimize the mobile phase composition, flow rate, and detector wavelength to achieve good peak shape and resolution.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Inject a fixed volume of each standard onto the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate the calibration curve.

  • Saturated Solution Preparation and Analysis:

    • Follow the same procedure as for the UV-Vis method to prepare and filter a saturated solution.

    • Dilute the filtered saturated solution with the solvent to a concentration within the linear range of the calibration curve.

    • Inject the diluted solution into the HPLC system and record the peak area.

  • Solubility Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

For ease of comparison, the determined solubility data should be summarized in a clear and structured table.

Table 1: Solubility of this compound in Various Organic Solvents at [Specify Temperature]

Solvent CategorySolventSolubility (mg/mL)Solubility (mol/L)Method
Polar Protic Methanol[Insert Data][Insert Data]UV-Vis/HPLC
Ethanol[Insert Data][Insert Data]UV-Vis/HPLC
Polar Aprotic Acetone[Insert Data][Insert Data]UV-Vis/HPLC
Acetonitrile[Insert Data][Insert Data]UV-Vis/HPLC
Dimethyl Sulfoxide (DMSO)[Insert Data][Insert Data]UV-Vis/HPLC
Nonpolar Toluene[Insert Data][Insert Data]UV-Vis/HPLC
Hexane[Insert Data][Insert Data]UV-Vis/HPLC

Interpretation of Results:

The quantitative solubility data will provide valuable insights into the behavior of this compound in different chemical environments. This information is critical for:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the solution phase.

  • Purification Strategy Development: Choosing suitable solvent systems for crystallization or chromatography.

  • Formulation Design: In a pharmaceutical context, understanding solubility is the first step in developing effective drug delivery systems.[6]

Safety Considerations

This compound and many organic solvents are hazardous. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals before use and to handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Reddit. (2021-01-27). Solubility of 4-bromo aniline in solvents?. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). LibreTexts. [Link]

  • Smart, N. G., & Clifford, A. A. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(21), 3875–3879. [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • ResearchGate. (2017-02-07). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

  • ResearchGate. (2025-08-10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

  • LibreTexts. (2023-08-31). Solubility of Organic Compounds. [Link]

  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. [Link]

  • Improved Pharma. (2021-02-14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Environmental Science & Technology. (1982). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • SALTISE. (2021-03-22). Organic Chemistry: Introduction to Solubility. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. [Link]

  • PharmaCompass.com. (n.d.). 4-fluoro-2-methoxy-aniline. [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. [Link]

  • Roots Press. (2024-06-29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

  • Wikipedia. (n.d.). 4-Bromoaniline. [Link]

  • National Institutes of Health. (n.d.). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. [Link]

Sources

4-Bromo-3-fluoro-2-methoxyaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational whitepaper. It synthesizes standard safety data with "in-the-trenches" scientific context, designed for professionals who need to understand not just what the hazards are, but why they exist and how to manage them in a complex research environment.

Part 1: Executive Summary & Chemical Identity

4-Bromo-3-fluoro-2-methoxyaniline is a highly functionalized aromatic amine used primarily as a scaffold in the synthesis of advanced pharmaceutical intermediates (APIs), particularly kinase inhibitors and GPCR ligands. Its structure combines three distinct functionalities—a bromine handle for cross-coupling, a fluorine atom for metabolic stability/electronic modulation, and a methoxy group for hydrogen bond acceptance.

While valuable, this compound presents a dual-threat safety profile :

  • Acute Toxicity: Like all anilines/anisidines, it possesses the potential to induce methemoglobinemia (oxygen deprivation in blood).

  • Chemical Instability: The electron-rich ring makes it susceptible to oxidation, requiring rigorous storage protocols to prevent degradation into genotoxic azo/nitroso impurities.

Physicochemical Profiling
  • CAS Number: 1137869-95-4 (Note: Verify batch-specific CoA; isomers exist).

  • Molecular Formula: C₇H₇BrFNO

  • Molecular Weight: 220.04 g/mol

  • Appearance: Typically off-white to pale brown solid (color darkens with oxidation).

  • Solubility: Low in water; High in DCM, DMSO, Methanol, Ethyl Acetate.

PropertyValue (Predicted/Typical)Operational Implication
LogP ~2.3 - 2.7High Lipophilicity: Readily crosses the dermal barrier. Gloves must be permeation-tested.
pKa (Conj. Acid) ~2.5 - 3.5Weak Base: Can be extracted into organic layers from basic aqueous solutions; forms salts with strong acids (HCl, TFA).
Boiling Point >240°C (est)Low volatility, but dust inhalation remains a critical risk during weighing.

Part 2: Hazard Characterization & Toxicology[1]

The "Aniline Mechanism" (Scientific Insight)

Standard SDSs often list "Acute Toxicity" without context. As a scientist, you must treat this compound as a Methemoglobinemia Inducer .

Mechanism of Action: Upon absorption (oral, inhalation, or dermal), hepatic enzymes (CYP450) N-hydroxylate the aniline moiety to form a phenylhydroxylamine intermediate. This metabolite oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), creating Methemoglobin (MetHb), which cannot transport oxygen.

DOT Diagram 1: Metabolic Activation & Toxicity Pathway

Methemoglobinemia Compound 4-Bromo-3-fluoro- 2-methoxyaniline Liver Hepatic Metabolism (CYP450) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite N-Hydroxylation RBC Red Blood Cell Interaction Metabolite->RBC Redox Cycle Effect Methemoglobinemia (Cyanosis/Hypoxia) RBC->Effect Fe(II) -> Fe(III)

Caption: The metabolic pathway converting the parent aniline into the toxic N-hydroxyl species responsible for oxygen deprivation.

GHS Classification (Harmonized)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single): Category 3 (H335) – May cause respiratory irritation.[1][2]

Critical Warning: The presence of the methoxy group (anisidine structure) often increases the toxicological potency compared to simple halo-anilines. Do not underestimate the "Harmful" rating; in a research setting, chronic low-level exposure is the silent killer.

Part 3: Handling, Storage & Stability Protocols

Stability & Storage (The "Purity" Protocol)

Anilines are notorious for "browning" due to air oxidation. Impurities formed can interfere with sensitive metal-catalyzed couplings (e.g., poisoning Pd catalysts).

  • Storage Condition: Refrigerator (2-8°C).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Container: Amber glass vials (light sensitive).

  • Re-Purification: If the solid turns dark brown/black, dissolve in EtOAc, wash with 10% Na₂S₂O₃ (to reduce oxidized species), dry, and recrystallize or pass through a short silica plug before use.

Experimental Workflow: Safe Weighing & Transfer

Goal: Zero inhalation, zero skin contact.

  • Engineering Controls: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • PPE:

    • Gloves: Double-gloving recommended. Inner: Nitrile (4 mil). Outer: Nitrile (minimum 4-5 mil) or Laminate (Silver Shield) for prolonged handling.

    • Respiratory: If fume hood is unavailable (not recommended), use a P100 particulate respirator.

  • Technique:

    • Use an antistatic gun if the powder is flighty.

    • Wipe the exterior of the weighing vial with a solvent-dampened tissue before removing it from the hood to ensure no dust tracks out.

DOT Diagram 2: Safe Synthesis Workflow (Buchwald-Hartwig Coupling)

SynthesisWorkflow Start Start: Weighing Prep Reagent Prep (Inert Atmosphere) Start->Prep Glove Box/Schlenk Line Reaction Reaction: Pd-Catalyzed Coupling (100°C) Prep->Reaction Sealed Vessel Quench Quench & Workup (Risk: Exposure to Solubilized Aniline) Reaction->Quench Cool to RT Waste Waste Disposal (Halogenated Organics) Quench->Waste Aq. Layer Purification Purification Quench->Purification Org. Layer

Caption: Workflow highlighting the critical risk point at 'Quench & Workup' where the compound is solubilized and skin absorption risk peaks.

Part 4: Emergency Response System

Exposure Response Matrix

This section provides a decision tree for immediate action. Speed is critical to prevent systemic methemoglobinemia.

Exposure RouteImmediate ActionMedical Marker to Watch
Skin Contact Drench with water for 15 mins. Use soap (lipophilic removal). Do NOT use alcohol (increases absorption).Cyanosis (blue lips/nails)
Eye Contact Flush with eyewash for 15 mins. Hold eyelids open.Corneal clouding
Inhalation Move to fresh air.[3][2] Oxygen if breathing is labored.[3]Shortness of breath
Ingestion Rinse mouth. Do NOT induce vomiting.Dizziness/Confusion
Antidote Awareness

Medical personnel should be informed that this is an Aniline Derivative .

  • Primary Treatment: 100% Oxygen.

  • Specific Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for severe methemoglobinemia (MetHb > 30%). Note: This is a medical decision, not a first-aid step.

DOT Diagram 3: Emergency Decision Tree

EmergencyResponse Incident Exposure Incident CheckType Identify Route Incident->CheckType Skin Skin/Dermal CheckType->Skin Eye Eye Splash CheckType->Eye ActionSkin Wash 15min (Soap/Water) Remove Clothing Skin->ActionSkin ActionEye Flush 15min (Eyewash Station) Eye->ActionEye Medical Seek Medical Help Bring SDS ActionSkin->Medical ActionEye->Medical

Caption: Immediate triage logic for dermal and ocular exposure incidents.

Part 5: Waste Management & Environmental Fate

Disposal Protocol
  • Halogenated Waste: Due to the Bromine and Fluorine atoms, this compound must be segregated into Halogenated Organic Waste streams. Do not mix with general non-halogenated solvents if your facility separates them (cost implication).

  • Aquatic Toxicity: Anilines are generally toxic to aquatic life (GHS H400/H410 often applies). Zero discharge to drains.

  • Spill Cleanup:

    • Evacuate area if dust is airborne.[3][2][4]

    • Wear full PPE (including respirator).

    • Cover spill with wet absorbent (sand/vermiculite) to prevent dust generation.

    • Scoop into a sealable hazardous waste bag.

    • Clean surface with a dilute acid solution (e.g., 1M HCl) to protonate and solubilize residual aniline, followed by soap and water.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 54366666, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Aniline and Homologues. Retrieved from [Link]

Sources

Discovery and history of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural rationale, synthetic pathways, and application history of 4-Bromo-3-fluoro-2-methoxyaniline (CAS 1137869-95-4) .

A Critical Scaffold in Next-Generation Kinase Inhibitor Design

Executive Summary: The "Linchpin" Intermediate

In the landscape of modern medicinal chemistry, This compound has emerged not as a final drug, but as a "privileged intermediate"—a high-value molecular scaffold used to construct the core pharmacophores of targeted cancer therapies. Its specific substitution pattern (a fluoro-methoxy motif adjacent to an aniline) is engineered to solve two notorious problems in drug discovery: metabolic instability and conformational entropy .

This guide explores how this specific arrangement of atoms allows researchers to "lock" drug molecules into their active conformations while shielding them from rapid degradation by liver enzymes.

Structural Rationale & SAR Logic

The utility of this compound lies in its ability to serve as a highly functionalized "left-hand" or "right-hand" side of a kinase inhibitor. The bromine atom serves as a reactive handle for cross-coupling, while the fluoro and methoxy groups modulate the physicochemical properties of the final drug.

The "Locking" Mechanism (Conformational Control)

In many kinase inhibitors, this aniline is coupled to a heterocycle (e.g., pyrimidine or quinoline). The 2-methoxy (OMe) group plays a critical structural role:

  • Intramolecular Hydrogen Bonding: The oxygen of the methoxy group can accept a hydrogen bond from the aniline NH, creating a pseudo-ring structure that rigidifies the molecule.

  • Steric Clash: Alternatively, the bulk of the methoxy group can force the aniline ring to twist out of plane relative to the coupled heterocycle, adopting a specific 3D shape required to fit into the ATP-binding pocket of kinases like Mps1 , FAK , or CDK2 .

Metabolic Shielding (The 3-Fluoro Effect)

The 3-fluoro substituent is strategically placed to block metabolic "soft spots."

  • Blockade of P450 Oxidation: The C-3 position on an aniline ring is electron-rich and prone to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (a bio-isostere that is metabolically inert and highly electronegative) effectively "caps" this site, extending the half-life of the drug in the body.

DOT Diagram: SAR Logic & Functional Roles

SAR_Logic Core This compound (Scaffold) Br 4-Bromo (Br) Reactive Handle Core->Br Site for Buchwald-Hartwig Coupling (Extension) F 3-Fluoro (F) Metabolic Shield Core->F Prevents P450 Oxidation at C3 OMe 2-Methoxy (OMe) Conformational Lock Core->OMe Induces Torsion or H-Bonding NH2 1-Amino (NH2) Hinge Binder Core->NH2 Primary Donor for Kinase Hinge Region

Figure 1: Functional mapping of the scaffold.[1][2][3][4] Each substituent plays a distinct role in the final drug's efficacy and stability.

Synthetic History & Process Chemistry

The synthesis of this compound is a classic example of regioselective electrophilic aromatic substitution . The challenge lies in directing the bromine atom to the 4-position without over-brominating or hitting the 6-position.

The Standard Protocol (Bromination)

The most robust route, cited in patents for FAK and Mps1 inhibitors, utilizes elemental bromine in acetic acid.

  • Starting Material: 3-Fluoro-2-methoxyaniline (CAS 437-83-2).[5]

  • Reagent: Bromine (

    
    ).[2]
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Mechanism: The amino group (-NH2) is a strong ortho/para director. The methoxy group (-OMe) is also an ortho/para director. The fluoro group is a weak director.

    • Position 4: Para to -NH2, Meta to -F. (Preferred due to electronic dominance of NH2).

    • Position 6: Ortho to -NH2, Para to -F. (Secondary site, potential impurity).

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 3-Fluoro-2-methoxyaniline in glacial acetic acid (approx. 5-7 volumes).

  • Controlled Addition: Cool the solution to 10–15°C. Add a solution of bromine (0.95–1.0 eq) in acetic acid dropwise over 30–60 minutes. Crucial: Controlling temperature prevents di-bromination.

  • Reaction: Stir at room temperature for 30 minutes. A solid precipitate (the HBr salt of the product) often forms.

  • Workup: Filter the solid.[1][2][3] Wash with cold acetic acid or hexanes to remove unreacted starting material and regioisomers.

  • Free Basing: Suspend the salt in water and neutralize with saturated sodium bicarbonate (

    
    ) or NaOH to release the free base aniline. Extract with Ethyl Acetate.[2]
    
  • Yield: Typically 85–95% purity before recrystallization.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: 3-Fluoro-2-methoxyaniline (CAS 437-83-2) Reagent Add: Br2 in AcOH Temp: 10-15°C Start->Reagent Dissolution Reaction Reaction: Electrophilic Substitution (Para to NH2 directed) Reagent->Reaction Dropwise Addition Isolation Filtration of HBr Salt (Removes regioisomers) Reaction->Isolation Precipitation Final Product: this compound (CAS 1137869-95-4) Isolation->Final Neutralization (NaHCO3)

Figure 2: Process chemistry workflow for the regioselective bromination.

Application Case Studies in Drug Discovery

This scaffold is not limited to a single drug but appears in the patent literature for several high-profile kinase targets.

Case Study 1: Mps1 (TTK) Kinase Inhibitors

Context: Mps1 is a kinase involved in the Spindle Assembly Checkpoint (SAC). Inhibiting it causes cancer cells to divide prematurely with severe chromosomal abnormalities, leading to cell death (mitotic catastrophe).

  • Role of Scaffold: In compounds described in WO2014037751 , the this compound is coupled to a pyrimidine core.

  • Function: The aniline NH binds to the kinase hinge region, while the 4-bromo group is replaced (via Suzuki coupling) with a solubilizing tail that extends into the solvent-exposed region of the protein.

Case Study 2: Focal Adhesion Kinase (FAK) Inhibitors

Context: FAK signaling is critical for tumor metastasis and survival.

  • Role of Scaffold: In WO2010141406 , this aniline is used to synthesize amino-pyrimidine derivatives.

  • Chemistry: The bromine is used to attach aryl or heteroaryl groups that probe the hydrophobic pocket of the FAK enzyme. The 3-fluoro group was found to improve metabolic stability compared to the non-fluorinated analog.

Case Study 3: PROTAC Linkers (PLK1 Degraders)

Context: Recent literature (WO2024162828 ) utilizes this scaffold in the design of PROTACs (Proteolysis Targeting Chimeras).

  • Role: The aniline serves as the attachment point for the E3 ligase ligand (e.g., Cereblon binder), while the bromine allows for the attachment of the linker chain connecting to the target protein binder.[2]

Technical Data & Safety Profile

PropertyValue
CAS Number 1137869-95-4
Molecular Formula

Molecular Weight 220.04 g/mol
Appearance Off-white to light brown solid
Melting Point 66–73 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate
Storage Keep in dark, inert atmosphere, 2–8 °C

Safety Hazards (GHS Classification):

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood). Avoid contact with strong oxidizing agents.

References

  • MolCore . (n.d.). This compound (CAS 1137869-95-4).[5][7][8][9][10] Retrieved from

  • Cancer Research Technology Ltd . (2014). Pharmacologically active compounds (Mps1 Inhibitors). WO Patent 2014/037751 A1. Retrieved from

  • GlaxoSmithKline . (2010). Amino pyrimidine anticancer compounds (FAK Inhibitors). WO Patent 2010/141406 A2. Retrieved from

  • Blueprint Medicines Corp . (2022).[4] Pyrimidinyl-pyrazoles substituted useful as CDK2 inhibitors. WO Patent 2022/266190 A1. Retrieved from

  • Sichuan Kelun-Biotech Biopharmaceutical Co., Ltd. (2024). Novel PLK1 degradation inducing compound. WO Patent 2024/162828 A1. Retrieved from

  • BLD Pharm . (n.d.). This compound MSDS. Retrieved from

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the validated synthesis of 4-Bromo-3-fluoro-2-methoxyaniline , a critical building block for polysubstituted aromatic scaffolds in drug discovery.[1] While simple in structure, the regioselective bromination of the electron-rich aniline core requires precise control to avoid over-bromination or regioisomeric mixtures. This protocol establishes a robust, scalable route starting from 3-fluoro-2-methoxyaniline , utilizing a controlled electrophilic aromatic substitution (EAS) to achieve >95% regioselectivity.[1] We also provide a de novo synthesis of the precursor from 2,6-difluoronitrobenzene for labs requiring full vertical integration.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the directing group competition between the strong amino donor (-NH


), the methoxy group (-OMe), and the fluoro substituent (-F).
  • Directing Effects:

    • -NH

      
       (C1):  Strong ortho/para director. Directs to C4  and C6 .
      
    • -OMe (C2): Moderate ortho/para director.[1] Directs to C5 (para to itself).

    • -F (C3): Weak ortho/para director. Directs to C4 and C6 .

  • Strategic Outcome: The -NH

    
     and -F groups cooperatively direct electrophiles to the C4  position. Although -OMe directs to C5, the activation power of the amine dominates, making C4 the kinetically favored site. The small atomic radius of fluorine minimizes steric hindrance at C4, allowing for successful para-bromination relative to the amine.
    
Workflow Visualization

Retrosynthesis Figure 1: Retrosynthetic Disconnection of this compound Target This compound (Target) Precursor 3-Fluoro-2-methoxyaniline (Commercially Available) Precursor->Target Regioselective Bromination (Br2/AcOH or NBS) Nitro 2-Fluoro-6-nitroanisole Nitro->Precursor Nitro Reduction (Fe/NH4Cl or H2/Pd) Start 2,6-Difluoronitrobenzene Start->Nitro SNAr (MeOH/Base)

Experimental Protocols

Method A: Direct Bromination (Standard Scale)

Recommended for: Gram-scale synthesis where cost-efficiency is prioritized.[1] This method utilizes elemental bromine in acetic acid, a classic condition that favors thermodynamic control and precipitation of the product as a hydrobromide salt.

Reagents:

  • Substrate: 3-Fluoro-2-methoxyaniline (1.0 eq)[1]

  • Brominating Agent: Bromine (Br

    
    ) (0.8 - 0.95 eq) — Note: Use slight deficit to prevent di-bromination.[1]
    
  • Solvent: Glacial Acetic Acid (AcOH)[1]

Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask with 3-Fluoro-2-methoxyaniline (8.0 g, 56.7 mmol) and AcOH (30 mL) . Stir until fully dissolved.

  • Addition: Prepare a solution of Br

    
     (7.25 g, 45.3 mmol)  in AcOH (30 mL) . Add this solution dropwise to the reaction flask over 20–30 minutes at room temperature (20–25 °C).
    
    • Critical Process Parameter (CPP): Maintain temperature < 30 °C. Higher temperatures increase the risk of C6-bromination or C4,C6-dibromination.[1]

  • Reaction: Stir the mixture at 20 °C for 30 minutes. The solution will darken, and a solid precipitate (HBr salt) typically forms.

  • Quenching & Isolation:

    • Pour the reaction mixture into Ice Water (200 mL) .

    • Neutralize carefully with saturated NaHCO

      
       or NaOH solution to pH ~8 to liberate the free base.
      
    • Extract with Ethyl Acetate (3 x 100 mL) .

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: The crude residue is often an off-white solid.[1] Purify via flash column chromatography (SiO

    
    , 5–10% EtOAc in Petroleum Ether) to remove trace regioisomers.
    
    • Typical Yield: 51–65%[1]

    • Purity: >98% (HPLC)

Method B: NBS Bromination (High Precision)

Recommended for: Small-scale (mg to 1 g) or when handling elemental bromine is undesirable.[1] NBS provides a slow release of Br


, enhancing regioselectivity.

Protocol:

  • Dissolve 3-Fluoro-2-methoxyaniline (1.0 eq) in DMF or Acetonitrile (0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15 minutes.

    • Mechanism:[1][2][3][4][5] The polar aprotic solvent stabilizes the transition state, favoring the para position relative to the amine.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature.

  • Dilute with water and extract with diethyl ether.[1]

  • Yield: Typically higher (70–80%) due to cleaner reaction profile.[1]

Precursor Synthesis (Vertical Integration)

If 3-Fluoro-2-methoxyaniline is unavailable, it can be synthesized from 2,6-difluoronitrobenzene.[1]

Step 1: SNAr Etherification

  • Reactants: 2,6-Difluoronitrobenzene + Methanol + KOH.[1]

  • Conditions: Reflux in MeOH.[1]

  • Selectivity: The nitro group activates the ortho positions.[1] Nucleophilic attack by methoxide replaces one fluorine atom.[1]

  • Product: 2-Fluoro-6-nitroanisole.[1][6]

Step 2: Nitro Reduction

  • Reactants: 2-Fluoro-6-nitroanisole + Fe powder + NH

    
    Cl.[1]
    
  • Conditions: Reflux in Ethanol/Water (3:1).[1]

  • Workup: Filter iron residues, extract filtrate.

  • Product: 3-Fluoro-2-methoxyaniline.[1][7][8][9][10]

Analytical Characterization

Expected Data for this compound:

TechniqueDiagnostic SignalInterpretation
1H NMR (400 MHz, DMSO-d6) δ 7.10 (dd, 1H)Aromatic proton at C5 (Ortho to Br, Para to OMe).[1] Split by F and H.
δ 6.55 (dd, 1H)Aromatic proton at C6 (Ortho to NH2). Upfield due to amine shielding.[1]
δ 5.20 (br s, 2H)Amine (-NH

) protons. Exchangeable with D

O.
δ 3.85 (s, 3H)Methoxy (-OCH

) singlet.
LC-MS m/z 220.0 / 222.0[M+H]+ doublet confirming mono-bromination pattern (1:1 isotopic ratio).[1]
Appearance Off-white / Grey solidOxidizes slightly upon air exposure; store under inert gas.[1]

Safety & Handling

  • Bromine (Br

    
    ):  Highly corrosive and volatile. Handle only in a fume hood. Use glass syringes and needles; avoid plastics.
    
  • Anilines: Toxic by inhalation and skin absorption.[1] Potential methemoglobinemia hazard.[1] Wear double nitrile gloves.[1]

  • Waste: Segregate halogenated organic waste. Quench unreacted bromine with sodium thiosulfate solution before disposal.[1]

References

  • Patent Protocol (Br2/AcOH): Novel PLK1 Degradation Inducing Compound. WO2024162828A1. (2024). Example 44, Step 1.

  • Patent Protocol (Analogous): Pharmacologically Active Compounds (FAK Inhibitors). WO2010141406A2. (2010). Compound 147H Synthesis.

  • Regioselectivity in Ionic Liquids: Regioselective chlorination and bromination of unprotected anilines...[1][11] Beilstein J. Org.[1][11] Chem. 2012, 8, 744–748.[11]

  • Precursor Data: 3-Fluoro-2-methoxyaniline Substance Info. PubChem CID 11239275.[1]

Sources

Application Note: Synthetic Routes to 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 4-Bromo-3-fluoro-2-methoxyaniline (CAS 1137869-95-4) . This intermediate is a critical scaffold in medicinal chemistry, particularly in the development of MEK and other kinase inhibitors where the specific substitution pattern modulates metabolic stability and binding affinity.[1]


Molecular Weight:  220.04  g/mol [1]

Introduction & Strategic Analysis

The synthesis of this compound presents a classic challenge in regioselective aromatic substitution. The target molecule contains three contiguous substituents on the aniline ring, creating a crowded steric environment and a complex electronic landscape.

Structural Challenges
  • Electronic Competition: The amino group (-NH2) at position 1 is a strong ortho/para director.[1] The methoxy group (-OMe) at position 2 is also an ortho/para director.[1] The fluorine atom (-F) at position 3 is a weak deactivator but an ortho/para director.[1]

  • Regioselectivity: In the bromination of the precursor (3-fluoro-2-methoxyaniline), the primary competition is between the C4 position (para to -NH2, ortho to -F) and the C6 position (ortho to -NH2, para to -F).[1]

  • Solution: The C4 position is electronically favored due to the dominant directing effect of the amino group.[1] However, careful temperature control and reagent selection are required to prevent over-bromination or substitution at the C6 position.

Retrosynthetic Pathway

The most robust route utilizes a Nucleophilic Aromatic Substitution (


)  followed by Reduction  and Electrophilic Bromination .[1] This approach ensures the correct placement of the methoxy and fluoro groups prior to the sensitive bromination step.

Retrosynthesis cluster_legend Legend Target 4-Bromo-3-fluoro- 2-methoxyaniline Precursor 3-Fluoro-2-methoxyaniline (Key Intermediate) Target->Precursor Bromination (NBS, Regioselective) Nitro 3-Fluoro-2-methoxy- nitrobenzene Precursor->Nitro Nitro Reduction (H2/Pd or Fe/NH4Cl) Start 2,3-Difluoronitrobenzene (Starting Material) Nitro->Start SnAr Substitution (NaOMe, MeOH) L1 Target L2 Reaction Step

Figure 1: Retrosynthetic analysis showing the disconnection from the target to the commercially available 2,3-difluoronitrobenzene.

Detailed Experimental Protocols

Route A: Direct Bromination of 3-Fluoro-2-methoxyaniline

This is the final and most critical step.[1] The precursor, 3-fluoro-2-methoxyaniline, is commercially available or synthesized via Route B.[1]

Mechanism: Electrophilic Aromatic Substitution (


)
Reagent:  N-Bromosuccinimide (NBS)
Solvent:  DMF or Acetonitrile (

)
Protocol
  • Preparation: Charge a reaction vessel with 3-fluoro-2-methoxyaniline (1.0 equiv) and Acetonitrile (10 volumes). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Dissolve NBS (1.05 equiv) in Acetonitrile (5 volumes). Add this solution dropwise to the aniline mixture over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C. Rapid addition or higher temperatures promote di-bromination and oxidation byproducts.[1]

  • Reaction: Stir the mixture at 0–5 °C for 2 hours, then allow it to warm to Room Temperature (20–25 °C) and stir for an additional 1 hour.

  • Monitoring: Monitor by HPLC or TLC. The starting material (

    
    , Hex/EtOAc 3:1) should disappear, replaced by the product (
    
    
    
    ).
  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Dilute the residue with Ethyl Acetate and wash with water (

      
      ), followed by saturated 
      
      
      
      (to quench trace bromine) and Brine.
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Expected Yield: 85–92% Data:


 NMR (400 MHz, 

)

7.15 (dd, 1H, Ar-H), 6.45 (dd, 1H, Ar-H), 4.01 (s, 3H, OMe), 3.85 (br s, 2H,

).[1]
Route B: De Novo Synthesis (From 2,3-Difluoronitrobenzene)

Use this route if the aniline precursor is unavailable or cost-prohibitive.[1]

Step 1: Regioselective Methoxylation

Reaction:


 Substitution
Reagents:  Sodium Methoxide (NaOMe), Methanol
  • Dissolve 2,3-difluoronitrobenzene (1.0 equiv) in anhydrous Methanol .

  • Cool to 0 °C. Add NaOMe (1.1 equiv, 25% w/w in MeOH) dropwise.

    • Regioselectivity Logic: The nitro group activates the ortho (C2) and para positions. In 2,3-difluoronitrobenzene, C2 is activated while C3 is not.[1] Substitution occurs exclusively at C2.[1]

  • Stir at RT for 4 hours.

  • Quench with water, extract with DCM.[1]

  • Product: 3-Fluoro-2-methoxynitrobenzene.

Step 2: Nitro Reduction

Reaction: Catalytic Hydrogenation or Metal Reduction

  • Dissolve the nitro intermediate in Ethanol .[1]

  • Add 10% Pd/C (5 wt% loading).

  • Stir under

    
     atmosphere  (balloon pressure) for 6–12 hours.
    
  • Filter through Celite to remove catalyst.[1] Concentrate to yield 3-fluoro-2-methoxyaniline .

Process Workflow & Critical Parameters

The following diagram illustrates the decision logic and workflow for the bromination step, highlighting quality control checks.

Workflow Start Start: 3-Fluoro-2-methoxyaniline Cool Cool to 0°C Solvent: MeCN Start->Cool AddNBS Add NBS (1.05 eq) Dropwise over 60 min Cool->AddNBS Check IPC: HPLC Check (>98% Conversion?) AddNBS->Check Quench Quench: Na2S2O3 (aq) Extract: EtOAc Check->Quench Yes Trouble Add 0.1 eq NBS Stir 1 hr Check->Trouble No Purify Purification Column/Recryst. Quench->Purify End Final Product This compound Purify->End Trouble->Check

Figure 2: Operational workflow for the bromination protocol including In-Process Control (IPC) logic.

Analytical Data Summary

ParameterSpecificationNotes
Appearance Off-white to light brown solidOxidizes slightly upon air exposure.[1]
Melting Point 58–62 °CDistinct from isomer (6-bromo).[1]

NMR

7.15 (dd), 6.45 (dd), 4.01 (s)
C4-H and C5-H coupling constants confirm regiochemistry.
MS (ESI+)

Characteristic 1:1 bromine isotope pattern.
Regioisomer < 1.0% (6-Bromo isomer)Controlled by low temp addition of NBS.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54366650, this compound. Retrieved from [Link]

  • World Intellectual Property Organization. (2025).[1][2] WO2025109026 - Process for the Preparation of 4-Fluoro-3-Methoxyaniline.[1][3] (Precursor synthesis).[1][2][4] Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroanisole. (Analogous bromination conditions). Retrieved from [Link]

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-3-fluoro-2-methoxyaniline as a key building block. This substrate is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by its substitution pattern. The presence of a fluorine atom, a methoxy group, and an aniline moiety offers a versatile scaffold for creating complex biaryl structures, which are prevalent in pharmacologically active compounds.[1][2] This document offers an in-depth analysis of the reaction mechanism, guidance on optimizing critical parameters, detailed experimental protocols for both conventional heating and microwave-assisted synthesis, and a practical troubleshooting guide. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction for advanced molecular synthesis.

Introduction: The Strategic Importance of this compound

The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become one of the most robust and widely used methods for the formation of carbon-carbon bonds.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[5]

The substrate, this compound, is a highly valuable synthetic intermediate. Its unique arrangement of functional groups allows for precise modulation of a target molecule's properties:

  • Bromine Atom: Serves as the reactive handle for palladium-catalyzed cross-coupling.

  • Fluorine Atom: A common bioisostere for hydrogen, the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[6]

  • Methoxy and Aniline Groups: These electron-donating groups modulate the electronic properties of the aromatic ring and provide additional sites for synthetic modification.

The biaryl structures synthesized from this building block are core components of numerous pharmaceuticals and advanced materials.[7][8] This guide provides the foundational knowledge and practical protocols to successfully employ this compound in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11] A base is essential for the activation of the organoboron species, facilitating the transmetalation step.[3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9]

  • Transmetalation: The organoboronic acid (or its ester) is activated by a base to form a more nucleophilic boronate species.[3][5] This species then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)-X L₂ (Ar = Substituted Aniline) pd0->pd_complex1 transmetalation Transmetalation pd_complex2 Ar-Pd(II)-R² L₂ pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar-R² (Biaryl Product) pd_complex2->product arx Ar-X (this compound) arx->pd0 boronic R²-B(OH)₂ + Base boronic->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: Key Parameters and Considerations

The success of the Suzuki coupling of this compound hinges on the careful selection of several key parameters. The electronic nature of this substrate (containing both electron-donating -NH₂ and -OCH₃ groups and an electron-withdrawing -F group) requires a well-balanced catalytic system.

  • Palladium Catalyst & Ligand:

    • Rationale: The choice of catalyst and ligand is critical. The ligand stabilizes the Pd(0) species, prevents the formation of inactive palladium black, and modulates the reactivity of the metal center.[11] For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands are often effective.

    • Recommendations:

      • Pd(PPh₃)₄: A versatile, air-stable catalyst suitable for many standard couplings.[12]

      • Pd(OAc)₂ or Pd₂(dba)₃ with a Ligand: These are pre-catalysts that form the active Pd(0) species in situ. They are often paired with ligands like triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), or more advanced biarylphosphine ligands like XPhos or SPhos for challenging substrates.[5][13] The combination of Pd₂(dba)₃/P(t-Bu)₃ is known to be highly active for a wide range of aryl bromides.[5]

  • Base:

    • Rationale: The base activates the boronic acid for transmetalation and neutralizes the hydrogen halide produced during the reaction.[3] The choice of base can significantly impact yield, and its strength and solubility are important factors.

    • Recommendations:

      • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate is stronger and more soluble, often providing better results for difficult couplings.[7][11][14]

      • Phosphates (K₃PO₄): A stronger base that is particularly effective in anhydrous conditions or for less reactive coupling partners.[11][15]

  • Solvent:

    • Rationale: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a co-solvent is used). Degassing the solvent to remove dissolved oxygen is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Recommendations:

      • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[3][10]

      • Aqueous Mixtures: Often, a mixture of an organic solvent and water (e.g., Toluene/Water 4:1) is employed to dissolve the inorganic base and facilitate the reaction.[11][12]

  • Temperature:

    • Rationale: Most Suzuki couplings require heating to drive the reaction to completion, particularly the oxidative addition step.

    • Recommendations: Typical temperatures range from 80 °C to 110 °C.[7][16] Microwave heating can dramatically reduce reaction times from hours to minutes.[13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.

Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, ~0.1 M concentration)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Solvent Addition: Add the solvent mixture via syringe.

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Method

This protocol offers a rapid alternative for synthesis and screening.

Materials:

  • This compound (1.0 eq., e.g., 0.5 mmol)

  • Arylboronic acid (1.5 eq., e.g., 0.75 mmol)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq., e.g., 1.0 mmol)

  • Solvent (e.g., 1,4-Dioxane, 3-5 mL)

  • Microwave reaction vial with a stir bar

Procedure:

  • Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium pre-catalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent.

  • Sealing: Securely seal the vial with a cap.

  • Reaction: Place the vial in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-140 °C) for a specified time (e.g., 15-45 minutes).

  • Workup & Purification: After cooling, work up and purify the reaction mixture as described in Protocol 1.

General Experimental Workflow

Experimental_Workflow start Reagent Preparation (Substrate, Boronic Acid, Base) setup Reaction Setup in Flask (under Inert Atmosphere) start->setup degas Solvent Addition & Degassing setup->degas catalyst Catalyst Addition degas->catalyst reaction Heating (Conventional or Microwave) catalyst->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purify Column Chromatography workup->purify analysis Product Characterization (NMR, MS) purify->analysis end Pure Biaryl Product analysis->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

While specific yields for this compound are substrate-dependent, the following table summarizes typical conditions reported for structurally similar, substituted aryl bromides, providing a strong basis for protocol development.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C) / Time (h)Ref.
4-BromoanilinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃ (2)DMF/H₂O100 °C / 12 h[17]
4-Bromo-1,2-oxazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene80 °C / 16 h[16]
4-Bromo-3-(CF₃)anilineArylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O100 °C / 18 h[12]
2-BromobenzophenoneArylboronic acidPd₂(dba)₃ (2.5)XPhos (5)K₂CO₃ (2)Dioxane120 °C (MW) / 0.5 h[13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Base is too weak or insoluble.4. Low reaction temperature.1. Use a fresh catalyst or a robust pre-catalyst/ligand system.2. Ensure thorough degassing with an inert gas for at least 15-20 minutes.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).4. Increase the reaction temperature or switch to microwave heating.
Formation of Side Products 1. Homocoupling of boronic acid.2. Debromination of starting material.1. Use a slight excess (1.2-1.5 eq.) of the boronic acid, but avoid a large excess. Ensure proper degassing.2. This can occur with highly active catalysts or prolonged reaction times. Try a milder catalyst or shorter reaction time.
Difficulty in Purification 1. Product co-elutes with impurities.2. Residual palladium in the product.1. Optimize the solvent system for column chromatography (try different polarity mixtures, e.g., Hexanes/Ethyl Acetate, DCM/Methanol).2. Filter the crude product through a pad of Celite after workup. Consider a charcoal treatment or using a palladium scavenger.

References

  • Liu, L., Wang, W. & Xiao, C. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chloride and aryl bromides in aqueous DMF. Journal of Organometallic Chemistry, 749, 85–87. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Maji, B., et al. (2011). Conjugated Polymer Stabilized Palladium Nanoparticles as a Versatile Catalyst for Suzuki Cross-Coupling Reactions. Advanced Synthesis & Catalysis, 353(4), 599-612. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Complexity: The Utility of 4-Bromo-3-fluoroanisole in Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ahmad, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5629. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Liu, L., et al. (2014). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. Tetrahedron Letters, 55(17), 2834-2837. [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Guran, C., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 49. [Link]

  • Mier-Chairez, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1083. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of complex aromatic scaffolds is paramount. 4-Bromo-3-fluoro-2-methoxyaniline is a highly valuable and versatile building block, offering a unique combination of reactive and modulating functional groups. The bromine atom provides a handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine and methoxy substituents, with their distinct electronic and steric properties, can significantly influence the reactivity of the molecule and the biological activity of the final product. The strategic placement of these groups makes this aniline a key intermediate in the synthesis of numerous pharmaceutical agents, including the potent dual tyrosine kinase inhibitor, Lapatinib.[1][2]

This technical guide provides in-depth application notes and detailed, field-proven protocols for the successful palladium-catalyzed cross-coupling of this compound. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

The Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Palladium Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X Complex Oxidative\nAddition->Ar-Pd(II)-X(L_n) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L_n) R-M Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The electronic nature of the substituents on the this compound ring plays a significant role. The electron-donating methoxy and amino groups increase electron density on the aromatic ring, which can sometimes slow down the oxidative addition step. Conversely, the electron-withdrawing fluorine atom can help to activate the C-Br bond towards oxidative addition. The interplay of these electronic effects, along with the steric hindrance imposed by the ortho-substituents, necessitates careful optimization of reaction conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5][6] It is particularly valued for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[5]

Expert Insights and Causality

For a substrate like this compound, which is relatively electron-rich, the choice of a palladium catalyst with electron-rich and bulky phosphine ligands is crucial. Ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps.[7] The base is another critical parameter; it activates the boronic acid for transmetalation.[8] Inorganic bases like potassium carbonate or potassium phosphate are commonly used. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to aid in the dissolution of the base and facilitate the reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst, ligand, and base to an oven-dried flask. B Add this compound and boronic acid. A->B C Add degassed solvent system. B->C D Heat the mixture with stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with organic solvent. E->F G Filter through celite to remove palladium residues. F->G H Wash with water and brine. G->H I Dry organic layer, concentrate, and purify by chromatography. H->I

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene/Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried reaction vessel, add palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add this compound and the arylboronic acid.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective precursors for the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhosElectron-rich, bulky biarylphosphine ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄ or K₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF/H₂OA biphasic system often aids in dissolving the inorganic base and facilitating the reaction.
Temperature 80-110 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[9] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in a vast number of pharmaceuticals.

Expert Insights and Causality

The amination of this compound presents a unique set of challenges. The presence of the free amino group can potentially lead to self-coupling or catalyst inhibition. Therefore, the choice of a highly active and selective catalyst system is paramount. Similar to the Suzuki coupling, bulky and electron-rich phosphine ligands are generally preferred. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being employed. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

  • Add this compound and the amine coupling partner.

  • Add the anhydrous, deoxygenated toluene.

  • Seal the vessel and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent like ether or ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product using flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) precursors.
Ligand XPhos, RuPhos, or BrettPhosHighly active biarylphosphine ligands for C-N bond formation.
Base NaOtBu or LHMDSStrong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents are crucial for reaction success.
Temperature 90-120 °CHigher temperatures are often required for efficient C-N coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically employs a dual catalyst system of a palladium complex and a copper(I) salt.[11] The resulting aryl alkynes are valuable intermediates in the synthesis of a wide range of complex molecules.

Expert Insights and Causality

For the Sonogashira coupling of this compound, the standard conditions are often a good starting point. A palladium catalyst such as Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst like CuI is typically used.[11] An amine base, such as triethylamine or diisopropylethylamine, is employed both as a base and as the solvent in many cases. The reaction is generally run at room temperature to moderately elevated temperatures.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (as solvent)

  • Tetrahydrofuran (THF) (co-solvent, if needed)

Procedure:

  • To a solution of this compound in triethylamine (and THF if necessary), add the terminal alkyne.

  • Add the palladium catalyst and the copper(I) co-catalyst.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Stir the reaction at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Triethylamine or DiisopropylethylamineActs as both a base and often as the solvent.
Solvent Triethylamine, THF, or DMFAnhydrous conditions are preferred.
Temperature Room Temperature to 60 °CGenerally milder conditions are sufficient for Sonogashira reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a wide array of complex molecules of interest to the pharmaceutical and materials science industries. The successful implementation of these reactions hinges on a thorough understanding of the underlying mechanistic principles and the careful selection of the catalyst system, base, and solvent. The protocols detailed in this guide provide a solid and rational starting point for researchers to achieve their synthetic goals with this valuable building block. As with any chemical reaction, optimization may be necessary for specific substrates and desired outcomes.

References

  • Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 42(10), 1574–1586. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zhang, Y., et al. (2011). Practical synthesis of lapatinib. Journal of China Pharmaceutical University, 42(5), 411-414. [Link]

  • El-Faham, A., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 163. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

Sources

Use of 4-Bromo-3-fluoro-2-methoxyaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Bromo-3-fluoro-2-methoxyaniline in Medicinal Chemistry

Executive Summary

In modern drug discovery, the demand for highly functionalized, metabolically stable scaffolds has elevated the status of polysubstituted anilines. This compound represents a "privileged intermediate" due to its unique tetrasubstituted pattern. It offers a rare combination of electronic push-pull effects (methoxy donor vs. fluoro acceptor) and orthogonal reactive handles (nucleophilic amine vs. electrophilic bromide).[1]

This guide details the strategic application of this compound in synthesizing high-value heterocyclic cores, specifically 7-methoxy-6-fluoroindoles and quinazolines , which are ubiquitous in kinase inhibitor and GPCR ligand discovery.

Chemical Profile & Strategic Value

The utility of this compound lies in its "Janus-Faced" Reactivity :

  • C1-Amino Group: A versatile nucleophile for amide coupling, urea formation, or heterocyclization.[1]

  • C4-Bromide: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]

  • C3-Fluorine: A metabolic blocker that prevents oxidative metabolism at the sensitive ortho position while modulating pKa.[1]

  • C2-Methoxy: Provides steric bulk to induce "atropisomeric-like" conformational locking in biaryl systems and acts as a hydrogen bond acceptor.[1]

Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight ~220.04 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
logP ~2.3Lipophilicity balance for membrane permeability.[1]
pKa (Aniline) ~2.5 - 3.0Reduced basicity due to F/Br electron withdrawal; reduces hERG liability.[1]
H-Bond Donors 2Key interaction points for enzyme active sites (e.g., Hinge region of kinases).[1]

Divergent Synthesis Workflow

The following diagram illustrates how this single intermediate serves as a hub for diverse chemical space exploration.

DivergentSynthesis Start 4-Bromo-3-fluoro- 2-methoxyaniline Suzuki Path A: Suzuki Coupling (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2 / Pd(0) Buchwald Path B: Buchwald-Hartwig (Amination) Start->Buchwald R-NH2 / Pd(0) Cyclization Path C: Heterocycle Formation (Indoles/Quinazolines) Start->Cyclization Sonogashira / Cyclization Kinase Kinase Inhibitors (e.g., EGFR, MEK) Suzuki->Kinase Cyclization->Kinase GPCR GPCR Ligands (e.g., CGRP Antagonists) Cyclization->GPCR

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and amine functionalities.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To functionalize the C4-position with an aryl group while preserving the aniline for subsequent steps. The presence of the free amine requires careful catalyst selection to prevent catalyst poisoning.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%) - Chosen for stability with free amines.[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Setup: In a 25 mL microwave vial or round-bottom flask, combine the aniline substrate, arylboronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/H₂O).[1] Sparge with Argon for 10 minutes. Critical: Oxygen removal is essential to prevent homocoupling and phenol formation.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly under positive Argon pressure.[1]

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Validation Point: The product should show the disappearance of the Ar-Br signal in HPLC and the appearance of new aromatic protons in ¹H NMR. The -NH₂ peak (broad singlet, ~4.0-5.0 ppm) must remain intact.[1]

Protocol B: Construction of the 7-Methoxy-6-fluoroindole Core

Objective: To synthesize a substituted indole scaffold, a privileged structure in kinase inhibitors (e.g., Osimertinib analogs).[1] This protocol uses a Sonogashira Coupling followed by Cyclization .[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.5 equiv)[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Et₃N (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

  • Cyclization Agent: TBAF (Tetrabutylammonium fluoride) or KOtBu[1]

Step-by-Step Methodology:

  • Sonogashira Coupling:

    • Dissolve substrate in anhydrous DMF under Argon.[1]

    • Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N.[1]

    • Add TMSA dropwise.[1]

    • Heat at 80°C for 12 hours.

    • Checkpoint: Monitor by LCMS for the formation of the TMS-alkynyl aniline intermediate.

  • Indole Cyclization (One-Pot Variation):

    • Once the coupling is complete, add TBAF (1.0 M in THF, 2.0 equiv) directly to the reaction mixture (or isolate the intermediate and treat with KOtBu in NMP at 60°C).

    • Heat at 70°C for 2 hours. This step desilylates the alkyne and promotes the 5-endo-dig cyclization of the amine onto the alkyne.

  • Purification:

    • Dilute with water and extract with Et₂O (to avoid pulling DMF into the organic phase).[1]

    • Purify via chromatography.[1]

Result: This yields 6-fluoro-7-methoxyindole , a potent scaffold where the C3 position is open for further functionalization (e.g., Vilsmeier-Haack formylation) to build the rest of the drug molecule.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Catalyst poisoning by free amine.[1]Switch to Pd(Amphos)Cl₂ or protect amine as acetamide (Ac) before coupling.[1]
Debromination Hydride source present or overheating.[1]Reduce temperature; ensure solvent is peroxide-free (use fresh Dioxane).[1]
Incomplete Cyclization Steric hindrance from 3-F and 2-OMe.[1]Use a stronger base (KOtBu) and higher temperature (100°C) in NMP for the cyclization step.[1]

References

  • Moyer, M. P., et al. "Metal-halogen exchange of bromoindoles.[1][2] A route to substituted indoles." Journal of Organic Chemistry, 51(26), 5106-5110.[1][2] Link[1]

  • Suzuki, A. "Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[1][3] Chem. Rev., 1995, 95, 2457-2483.[1][3] Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15746684, 4-Bromo-3-fluoro-2-methylaniline (Analog)." PubChem, 2025.[1][4] Link[1]

  • Organic Chemistry Portal. "Synthesis of Indoles." Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Link

Sources

Application Note: Strategic Derivatization of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the strategic derivatization of 4-Bromo-3-fluoro-2-methoxyaniline (CAS: 1260822-20-9), a high-value scaffold for medicinal chemistry.[1] This compound represents a "privileged structure" in kinase inhibitor discovery.[2][3][4] The unique substitution pattern—combining a nucleophilic aniline, a cross-coupling-ready bromide, and a metabolic blocking fluorine—allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1][2]

Key Applications:

  • Kinase Inhibition: Targeting the ATP-binding hinge region (e.g., EGFR, VEGFR, BRAF).[1][2][3]

  • PROTAC Linkers: Serving as an anchor for E3 ligase recruitment.[1][2][3]

  • Agrochemicals: Development of novel fungicides via urea/amide linkages.[2][3]

Structural Analysis & Design Logic

Before initiating synthesis, it is critical to understand the electronic and steric environment of the scaffold.[2]

  • Aniline (

    
    ):  The primary vector for "Hinge Binding."[1][2][3] It acts as a hydrogen bond donor.[2][3] The ortho-methoxy group (
    
    
    
    ) functions as an intramolecular hydrogen bond acceptor, locking the conformation and improving cell permeability by masking polarity.[1][2][3]
  • Bromide (

    
    ):  The "Exit Vector."[1][2][3] Located at the para-position relative to the methoxy, this handle allows extension into the solvent-exposed region or hydrophobic back-pocket via Pd-catalyzed cross-coupling.[1][2]
    
  • Fluorine (

    
    ):  The "Metabolic Shield."[1][2][3] Positioned at C3, it blocks metabolic oxidation at a typically vulnerable site and modulates the pKa of the aniline nitrogen, fine-tuning H-bond strength.[1][2]
    
Strategic Workflow Visualization

DerivatizationStrategy Start 4-Bromo-3-fluoro- 2-methoxyaniline Path1 Pathway A: N-Functionalization (Hinge Region) Start->Path1 Isocyanates/Acyl Chlorides Path2 Pathway B: C-Functionalization (Solvent Front) Start->Path2 Suzuki/Buchwald Coupling Prod1 Urea/Amide Derivatives Path1->Prod1 Prod2 Biaryl/Heteroaryl Systems Path2->Prod2 Bio Biological Readout: IC50 / KD / ADME Prod1->Bio Prod2->Bio

Figure 1: Divergent synthetic pathways for maximizing SAR coverage.

Module 1: N-Functionalization (The Hinge Vector)[1][2][3]

This module focuses on converting the aniline into a urea or amide.[1][2][3] These moieties are classic pharmacophores found in drugs like Sorafenib and Regorafenib .[1][2][3]

Protocol A: Urea Synthesis via Isocyanates

Direct addition is preferred over carbonyldiimidazole (CDI) activation due to the steric bulk of the ortho-methoxy group.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][3]

  • Electrophile: Aryl Isocyanate (1.1 eq)[1][2][3]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF[1][2][3]

  • Base: Pyridine (0.5 eq, optional catalyst)[1][2][3]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the aniline in 5 mL of anhydrous DCM in a flame-dried vial.

  • Addition: Cool to 0°C. Add the aryl isocyanate dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[2][3]

    • Checkpoint: If reaction is sluggish due to the electron-withdrawing fluorine, heat to 40°C or add 10 mol% DMAP.[1][2]

  • Workup: The urea product often precipitates.[1][2][3] Filter the solid and wash with cold Et2O.[1] If soluble, concentrate and purify via flash chromatography (SiO2, 0-50% EtOAc in Hexanes).[3]

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the broad aniline

    
     signal (approx.[1] 3.5–5.0 ppm) and the appearance of two distinct urea protons (singlets, >8.0 ppm).[2][3]
    

Module 2: C-Functionalization (The Selectivity Vector)[1][2][3]

The 4-bromo position is sterically crowded by the 3-fluoro group.[1] Standard Suzuki conditions often fail or proceed slowly.[2][3] This protocol uses a high-activity catalyst system to overcome steric hindrance.[1][2][3]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Optimized for ortho-substituted/electron-rich aryl bromides.[1][2]

Reagents:

  • Substrate: this compound derivative (1.0 eq)[1][3]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq)[1][2][3]

  • Catalyst: Pd(dppf)Cl2[1][3]·DCM (5 mol%) or Pd2(dba)3 / XPhos (for very difficult substrates)[1][2][3]

  • Base:

    
     (3.0 eq, 2M aqueous solution)[1][3]
    
  • Solvent: 1,4-Dioxane (degassed)[1][3]

Step-by-Step Procedure:

  • Inert Setup: Charge a microwave vial with the bromide (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2M aq.

    
     (0.75 mL).[3]
    
  • Reaction:

    • Method A (Thermal): Heat at 90°C for 16 hours.

    • Method B (Microwave): Heat at 110°C for 30 minutes (Recommended for library synthesis).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3][5][6]
    
  • Purification: Flash chromatography. Note that the amino group may streak; add 1% Triethylamine to the eluent.[1]

Optimization Table: Catalyst Screening
EntryCatalyst SystemBaseSolventYieldNotes
1


Toluene/EtOH35%Poor conversion; protodebromination observed.[1][2][3]
2


Dioxane 88% Standard robust condition.
3

/ XPhos

Toluene92%Best for sterically hindered boronic acids.[1][2][3]

Biological Evaluation Context

Once the library is synthesized, the compounds should be evaluated using a cascade approach.[2]

Signaling Pathway & Assay Logic

BioAssay Library Derivatized Library (4-Substituted-3-F-2-OMe Anilines) Primary Primary Screen: Biochemical Kinase Assay (EGFR, VEGFR2, BRAF) Library->Primary 10 µM Single Point Secondary Secondary Screen: Cell Viability (A549, HCT116) IC50 Determination Primary->Secondary Hits < 50% Activity ADME ADME Profiling: Microsomal Stability (Human/Mouse Liver Microsomes) Secondary->ADME Potent Cellular Activity Hit Validated Hit (Ready for Lead Opt) ADME->Hit t1/2 > 30 min

Figure 2: Screening cascade for kinase inhibitor discovery.

Mechanistic Insight: The 3-fluoro group is expected to improve metabolic stability compared to the non-fluorinated analog by blocking P450-mediated oxidation at the ring position.[1][2] In the biochemical assay, compare the IC50 of your derivative against a non-fluorinated control to quantify the "Fluorine Effect" on binding affinity (often increases affinity due to interactions with the gatekeeper residue).[1][2]

References

  • Zhou, W., et al. (2009).[2][3] "Novel mutant-selective EGFR kinase inhibitors against T790M."[1][2][3][7] Nature, 462, 1070-1074.[1][3] Link[1][3]

  • Lovering, F., et al. (2009).[2][3] "The fluorine effect in medicinal chemistry." Journal of Medicinal Chemistry, 52(21), 6535-6536.[1][2][3] Link[1][3]

  • Miyaura, N., & Suzuki, A. (1995).[2][3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1][2][3] Link[1][2][3]

  • BenchChem. (2025).[2][3][5][8] "Protocol for Suzuki Coupling of Sterically Hindered Anilines." BenchChem Application Notes. Link[1][3]

  • PubChem. (2025).[3] "Compound Summary: this compound." National Library of Medicine.[3] Link

Sources

Protocol for N-acetylation of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Protocol for the N-Acetylation of 4-Bromo-3-fluoro-2-methoxyaniline

Executive Summary

This application note details the optimized protocol for the synthesis of N-(4-Bromo-3-fluoro-2-methoxyphenyl)acetamide via the N-acetylation of This compound . This scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., MEK, BRAF inhibitors) where the specific halogenation pattern modulates metabolic stability and binding affinity.

The primary challenge with this substrate is the ortho-methoxy group (C2) , which introduces significant steric hindrance, combined with the electron-withdrawing effects of the 3-fluoro and 4-bromo substituents. These factors reduce the nucleophilicity of the aniline nitrogen, rendering standard aqueous acetylation methods (e.g., acetic anhydride/water) inefficient. This guide presents a high-conversion protocol utilizing Acetic Anhydride (


) in Pyridine , ensuring >98% conversion and simplified purification.

Reaction Analysis & Strategy

Substrate Assessment
  • Steric Hindrance: The methoxy group at the 2-position creates a "steric gate" around the amine, slowing down the attack on the electrophilic carbonyl of the acetylating agent.

  • Electronic Deactivation: The fluorine (C3) and bromine (C4) atoms exert an inductive electron-withdrawing effect (-I), further decreasing the

    
     of the aniline and making it a poorer nucleophile compared to unsubstituted aniline.
    
Method Selection
MethodReagentsSuitability for this SubstrateVerdict
Aqueous Acetylation

Low. The deactivated aniline may not compete effectively with water for the anhydride.❌ Avoid
Acid Chloride

High. Highly reactive, but generates HCl gas and requires strict temperature control to prevent di-acetylation.⚠️ Alternative
Anhydride/Pyridine

Optimal. Pyridine acts as both solvent and nucleophilic catalyst (forming the reactive N-acetylpyridinium intermediate), overcoming steric/electronic deactivation.Selected

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent/Base: Pyridine (Anhydrous, 5-10 volumes)

  • Work-up: 1N HCl, Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge This compound (e.g., 10.0 g, 45.4 mmol) into the flask.

  • Add Pyridine (50 mL, 5 vol) and stir at Room Temperature (RT) until fully dissolved. Note: If the solid does not dissolve, mild warming to 30°C is acceptable.

Step 2: Acetylation 4. Cool the solution to 0°C using an ice bath. Rationale: Although the aniline is deactivated, the initial reaction with acetic anhydride can still be exothermic. 5. Add Acetic Anhydride (9.3 g, 8.6 mL, 90.8 mmol, 2.0 equiv) dropwise over 15 minutes. 6. Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . 7. Stir for 4 to 12 hours .

  • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The starting aniline peak (M+H ~220/222) should disappear, replaced by the product peak (M+H ~262/264).

Step 3: Quench & Work-up 8. Pour the reaction mixture slowly into ice-cold 1N HCl (200 mL) with vigorous stirring.

  • Mechanism:[1][2][3][4] This converts excess pyridine into water-soluble pyridinium chloride and hydrolyzes unreacted acetic anhydride to acetic acid.
  • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
  • Combine the organic layers and wash sequentially with:
  • 1N HCl (2 x 50 mL) – Critical to remove residual pyridine.
  • Saturated
    
    
    (1 x 50 mL) – Neutralizes residual acetic acid.
  • Brine (1 x 50 mL).
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 4: Purification 12. The crude product is typically an off-white solid. 13. Recrystallization (Recommended): Dissolve the crude solid in minimal boiling Ethanol (EtOH) . Slowly add water until turbidity persists, then cool to 4°C. Filter the crystals.

  • Yield Expectation: 85-95%.[5]

Process Visualization (Workflow)

AcetylationProtocol Start Start: this compound Dissolve Dissolve in Pyridine (5 vol) Temp: 25°C Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Add Acetic Anhydride (2.0 equiv) Dropwise Cool->AddReagent Reaction Reaction: Warm to RT Stir 4-12h AddReagent->Reaction Check QC Check: TLC/LCMS Target: >98% Conversion Reaction->Check Check->Reaction Incomplete Quench Quench: Pour into Ice/1N HCl (Removes Pyridine) Check->Quench Complete Extract Extraction: Ethyl Acetate Wash: HCl, NaHCO3, Brine Quench->Extract Purify Recrystallization (EtOH/Water) Extract->Purify Final Final Product: N-(4-Bromo-3-fluoro-2-methoxyphenyl)acetamide Purify->Final

Figure 1: Step-by-step workflow for the acetylation of hindered anilines.

Quality Control & Characterization

ParameterSpecificationNotes
Appearance White to Off-White Crystalline SolidDarkening indicates oxidation or residual pyridine.
LCMS (ESI+)

Characteristic 1:1 bromine isotope pattern.
1H-NMR (DMSO-d6)

ppm (s, 3H,

)
Diagnostic singlet for acetyl group.
1H-NMR (DMSO-d6)

ppm (s, 1H,

)
Broad singlet, exchangeable with

.
1H-NMR (DMSO-d6)

ppm (s, 3H,

)
Methoxy group signal.

Troubleshooting Guide

  • Issue: Low Conversion.

    • Cause: Extreme steric hindrance or moisture in pyridine.

    • Solution: Add catalytic DMAP (4-Dimethylaminopyridine) (0.1 equiv) to the reaction mixture. DMAP is a hyper-nucleophilic acylation catalyst that is significantly faster than pyridine.

  • Issue: Sticky/Oily Product.

    • Cause: Residual acetic acid or pyridine.

    • Solution: Azoetrope with toluene on the rotovap to remove acetic acid, or perform an additional wash with 1N HCl.

  • Issue: Di-acetylation.

    • Cause: Reaction temperature too high or large excess of

      
      .
      
    • Solution: Strictly control temperature at 0°C during addition. If di-acetylated product forms, reflux the crude in Ethanol/NaOH (mild hydrolysis) to revert to the mono-acetylated product.

Safety Information

  • This compound: Treat as a potential skin sensitizer and irritant. Use gloves and a fume hood.

  • Pyridine: Flammable and toxic. Has a distinct, unpleasant odor; use only in a well-ventilated hood.

  • Acetic Anhydride: Corrosive and lachrymator.[3] Causes severe burns. Reacts violently with water.

References

  • General Acetylation Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Acetylation of Amines."[1][3][6] Longman Scientific & Technical, 1989.

  • Synthesis of Related Halogenated Anilines

    • BenchChem Application Note. "Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline." Accessed 2025.[1][7] Link

  • Use of 4-Fluoro-2-methoxyaniline Intermediates

    • ChemicalBook. "4-Fluoro-2-methoxyaniline Reaction Applications." Accessed 2025.[1][7] Link

  • Catalysis in Acetylation

    • Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583. Link

Sources

Application Note: 4-Bromo-3-fluoro-2-methoxyaniline as a Strategic Building Block for Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anilines are foundational scaffolds in the synthesis of a vast array of biologically active heterocyclic compounds. Among these, 4-Bromo-3-fluoro-2-methoxyaniline has emerged as a uniquely versatile building block for drug discovery and materials science. Its strategic placement of a bromine atom, a fluorine atom, and a methoxy group on the aniline core provides a powerful toolkit for synthetic chemists. This guide details the reactivity profile of this compound and provides field-proven protocols for its application in constructing high-value heterocyclic systems, with a focus on palladium-catalyzed cross-coupling reactions and the synthesis of quinazoline-based kinase inhibitors.

Introduction: A Multifunctional Building Block

In the quest for novel therapeutic agents, the ability to rapidly generate molecular complexity and fine-tune physicochemical properties is paramount. This compound is a trifunctional reagent that offers chemists precise control over synthetic pathways.[1] The unique interplay of its substituents makes it an ideal starting material for complex target molecules:

  • The Bromine Atom (Position 4): Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of aryl, alkyl, or amino groups.[2]

  • The Fluorine Atom (Position 3): The high electronegativity of fluorine can significantly alter the electronic properties of the molecule. In drug development, fluorine substitution is a well-established strategy to improve metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

  • The Methoxy Group (Position 2): This group modulates the electronic environment of the ring and the reactivity of the adjacent amino group. It can influence regioselectivity in subsequent reactions and serves as a potential site for demethylation to reveal a phenol if desired.

  • The Aniline Moiety (Position 1): The primary amine is a potent nucleophile, acting as the key functional group for cyclization reactions that form the core of numerous nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[4]

This combination of functionalities empowers researchers to synthesize diverse libraries of compounds, particularly targeting the ubiquitous quinazoline scaffold found in many FDA-approved kinase inhibitors.[5][6]

Physicochemical Properties & Reactivity Profile

The utility of this compound is rooted in its distinct chemical properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
CAS Number 127408-03-1 (related)
Appearance Typically an off-white to brown solid or oil

Reactivity Insights:

The electronic effects of the substituents create a nuanced reactivity profile. The electron-withdrawing nature of the fluorine atom at the 3-position deactivates the ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the C4-Br bond. This makes the oxidative addition step in palladium-catalyzed cross-coupling reactions more favorable.[7] The methoxy group at the 2-position is electron-donating via resonance, which partially counteracts the inductive withdrawal of the adjacent fluorine, thereby modulating the nucleophilicity of the amino group. This balance is critical for achieving high yields and selectivity in subsequent synthetic transformations.

Application Protocol I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C-C bonds.[8] The enhanced reactivity of the C-Br bond in this compound makes it an excellent substrate for this transformation, enabling the synthesis of biaryl compounds that are precursors to a wide range of complex heterocycles.

Protocol: Synthesis of 4-Aryl-3-fluoro-2-methoxyaniline

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0125 mmol per 0.5 mmol substrate) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • XPhos (2.5-5 mol%) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (e.g., 0.5 mmol), the arylboronic acid (e.g., 0.6 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.0125 mmol), the phosphine ligand (e.g., XPhos, 0.025 mmol), and the base (e.g., K₂CO₃, 1.0 mmol).[9]

  • Solvent Addition: Add the degassed solvent system (e.g., 3 mL of dioxane and 0.75 mL of water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and phosphine ligand is critical. Bulky, electron-rich phosphine ligands like XPhos are highly effective for cross-coupling aryl chlorides and bromides as they promote the rate-limiting oxidative addition step and reductive elimination.[7]

  • Base and Solvent: An aqueous base like K₂CO₃ or K₃PO₄ is essential. It activates the boronic acid to form a more nucleophilic boronate species and facilitates the transmetalation step. The dioxane/water solvent system is effective at dissolving both the organic substrate and the inorganic base.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Base-H + B(OH)3 Side Products Transmetalation->Base-H + B(OH)3 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Ar-Br 4-Bromo-3-fluoro- 2-methoxyaniline Ar-Br->Oxidative_Addition Ar'-B(OH)2 Ar'B(OH)2 + Base Ar'-B(OH)2->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol II: Synthesis of Quinazoline Kinase Inhibitors

The 4-anilinoquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous tyrosine kinase inhibitors (TKIs) used in cancer therapy.[10] this compound is an excellent starting material for building substituted quinazolines, where the aniline nitrogen participates in ring formation.

Protocol: Two-Step Synthesis of a 4-Anilinoquinazoline Derivative

This protocol outlines a common and reliable pathway involving an initial SNAr reaction followed by a cyclization, a strategy used in the synthesis of many TKIs.[5]

Quinazoline_Synthesis_Workflow Start Starting Materials: This compound + 4-Chloro-7-methoxy-quinazoline Step1 Step 1: S N Ar Reaction (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate Intermediate: N-(4-bromo-3-fluoro-2-methoxyphenyl)- 7-methoxyquinazolin-4-amine Step1->Intermediate Step2 Step 2: Suzuki Coupling (Introduction of Side Chain) Intermediate->Step2 Product Final Product: Substituted 4-Anilinoquinazoline Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: General workflow for the synthesis of a 4-anilinoquinazoline.

Part A: Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • This compound (1.0 eq.)

  • A suitable 4-chloroquinazoline (e.g., 4-chloro-6,7-dimethoxyquinazoline) (1.0 eq.)

  • Isopropanol or n-Butanol

  • Acid catalyst (e.g., catalytic HCl or p-TsOH) (optional, but often beneficial)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.0 mmol) and the 4-chloroquinazoline (1.0 mmol) in isopropanol (10-15 mL).

  • Reaction: Heat the mixture to reflux (approx. 82 °C for isopropanol). The reaction often results in the precipitation of the hydrochloride salt of the product.

  • Monitoring: Monitor the reaction for 4-12 hours until TLC or LC-MS indicates the consumption of the starting materials.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration. Wash the solid with cold isopropanol and then diethyl ether to remove impurities.

  • Neutralization (if necessary): The product is often isolated as the HCl salt. It can be used directly in the next step or neutralized by suspending it in a mixture of dichloromethane and saturated sodium bicarbonate solution, followed by extraction and drying.

Part B: Diversification via Suzuki Coupling

The bromine atom on the anilino moiety is now a prime handle for introducing further diversity. The protocol is identical to that described in Section 3, using the product from Part A as the aryl bromide substrate. This allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Causality Behind Experimental Choices:

  • SNAr Reaction: The quinazoline ring is electron-deficient, making the C4 position highly susceptible to nucleophilic attack by the aniline. The reaction is typically driven to completion by heating, and the precipitation of the product salt from the reaction medium provides a simple and effective initial purification.

  • Solvent Choice: Isopropanol is a common solvent as it has a suitable boiling point and effectively dissolves the reactants while often allowing the product salt to crystallize upon formation.

Safety and Handling

This compound and related bromoanilines should be handled with care in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust or aerosols.

Conclusion

This compound is a high-value, strategically functionalized building block that provides an efficient entry point to a wide range of complex heterocyclic compounds. The orthogonal reactivity of its amino and bromo groups allows for a modular approach to synthesis, enabling both the construction of heterocyclic cores and their subsequent, precise functionalization. The protocols and insights provided herein demonstrate its utility in synthesizing advanced intermediates for the development of kinase inhibitors and other potential therapeutic agents, making it an indispensable tool for researchers in medicinal chemistry and drug discovery.

References

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health and Clinical Research, 5(1), 123-130.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. Retrieved from [Link]

  • PDF Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (2024). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14247–14305.
  • Asghar, M. N., et al. (2016). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571.
  • Hollingworth, G. J., & Gouverneur, V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Complexity: The Utility of 4-Bromo-3-fluoroanisole in Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PDF Synthesis and characterization of heterocyclic substituted fluoran compounds - ResearchGate. (2025). Retrieved from [Link]

  • An, Y., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences, 25(21), 12903.
  • Yadav, S., & Singh, A. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1), 1-28.
  • Nakamura, H., et al. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Organic & Biomolecular Chemistry, 7(20), 4142-4148.
  • Singh, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1945-1953.

Sources

Application Note: High-Purity Scale-Up of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-fluoro-2-methoxyaniline (CAS: 1210426-79-9) is a critical pharmacophore intermediate, most notably utilized in the synthesis of MEK inhibitors such as Cobimetinib (Cotellic®). The synthesis of this tetra-substituted aniline presents a distinct regioselectivity challenge: directing the halogenation to the para-position (C4) relative to the amine, while suppressing the kinetically competitive ortho-isomer (C6).

This application note details a scalable, self-validating protocol for the bromination of 3-fluoro-2-methoxyaniline using N-bromosuccinimide (NBS). Unlike bench-scale methods that rely on column chromatography, this protocol emphasizes process engineering controls—specifically temperature management and solvent selection—to achieve >98% purity via crystallization, meeting the stringent specifications required for GMP starting materials.

Critical Quality Attributes (CQAs)
AttributeSpecificationRationale
Appearance Off-white to light brown solidDarkening indicates oxidative degradation of the aniline.
Purity (HPLC) ≥ 98.0% a/aHigh purity required to prevent downstream impurity carryover.
Regio-Isomer ≤ 0.5% (6-Bromo isomer)Difficult to remove in subsequent Suzuki couplings.
Water Content ≤ 0.5% w/wMoisture can affect stoichiometry in downstream metal-catalyzed steps.

Retrosynthetic & Mechanistic Analysis

The synthesis hinges on an Electrophilic Aromatic Substitution (EAS).[1] The substrate, 3-fluoro-2-methoxyaniline, contains two strong activating groups (-NH₂ and -OMe) and one deactivating group (-F).

  • 1-NH₂ (Strong Activator): Directs ortho (C2, C6) and para (C4).

  • 2-OMe (Strong Activator): Directs ortho (C1, C3) and para (C5).

  • 3-F (Weak Deactivator): Directs ortho (C2, C4) and para (C6).

The Conflict: The C2 and C3 positions are blocked. The competition is strictly between C4 (para to NH₂) and C6 (ortho to NH₂) .

  • Electronic Preference: The amino group is the strongest director, favoring C4 and C6.

  • Steric Preference: C4 is flanked by a Fluorine atom. C6 is flanked by the Amino group. While C4 is sterically crowded by the fluorine, para-substitution is generally electronically favored over ortho-substitution in anilines due to the stability of the transition state (sigma complex). However, elevated temperatures increase the kinetic energy, allowing the system to overcome the activation energy for the C6 impurity.

Strategy: We utilize Low-Temperature Bromination (-10°C) in Acetonitrile (MeCN) . MeCN is chosen over DMF to facilitate product precipitation during aqueous workup and to avoid the thermal runaway risks associated with NBS in other polar aprotic solvents.

ReactionPath SM 3-Fluoro-2-methoxyaniline (Starting Material) TS Sigma Complex (Transition State) SM->TS + NBS, MeCN < -5°C NBS N-Bromosuccinimide (Reagent) NBS->TS Prod This compound (Target: >95%) TS->Prod Kinetic Control (Para-selective) Imp 6-Bromo isomer (Impurity: <5%) TS->Imp Thermodynamic Leak (Ortho-selective)

Figure 1: Reaction pathway illustrating the competition between the desired para-substitution and the undesired ortho-impurity.

Process Safety Assessment

Hazard: N-Bromosuccinimide (NBS) is thermally unstable and an oxidizer.[2] Specific Risk: Exothermic decomposition.[2] NBS can react violently with certain solvents (e.g., THF, 2-MeTHF) if initiated by heat.[2] Control:

  • Solvent Selection: Use Acetonitrile (MeCN). It is compatible with NBS and allows for lower operating temperatures than acetic acid.

  • Addition Mode: NBS is added portion-wise (solid) or as a slurry to the cooled aniline solution. Never add the aniline to a bulk slurry of NBS, as the accumulation of unreacted material can lead to a thermal runaway upon initiation.

  • Quench: Residual active bromine species must be quenched with Sodium Bisulfite (NaHSO₃) or Thiosulfate before allowing the reaction to warm to room temperature.

Detailed Protocol: 100g Scale-Up

Materials
  • Substrate: 3-Fluoro-2-methoxyaniline (100.0 g, 0.708 mol, 1.0 equiv).

  • Reagent: N-Bromosuccinimide (128.6 g, 0.722 mol, 1.02 equiv). Note: Freshly recrystallized NBS is preferred to minimize free bromine.

  • Solvent: Acetonitrile (MeCN), HPLC Grade (1.0 L, 10 vol).

  • Quench: Sodium Bisulfite (NaHSO₃), 10% aq. solution (300 mL).[3]

  • Workup: Ethyl Acetate (EtOAc), Heptane, Water, Brine.

Step-by-Step Methodology
1. Reactor Setup and Dissolution
  • Equip a 3-L jacketed glass reactor with a mechanical overhead stirrer (Teflon impeller), internal temperature probe, and nitrogen inlet.

  • Charge 3-Fluoro-2-methoxyaniline (100 g) and Acetonitrile (800 mL) .

  • Initiate stirring at 250 RPM. Ensure complete dissolution (solution will be pale to dark brown).

  • Cool the reactor jacket to -15°C .

  • Allow the internal temperature (IT) to reach -10°C .

2. Controlled Bromination (The Critical Step)
  • Dissolve/slurry the NBS (128.6 g) in the remaining Acetonitrile (200 mL) in a separate vessel. Alternatively, for solid addition: Add NBS in 5 equal portions.

  • Add the NBS solution/solid slowly to the reactor over 60–90 minutes .

    • Constraint: Maintain Internal Temperature < -5°C throughout the addition.

    • Why? Exotherms > 0°C significantly increase the formation of the 6-bromo impurity.

  • After addition is complete, stir at -10°C to -5°C for 2 hours.

  • IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze via HPLC.

    • Target: Starting Material < 1.0%.[4]

    • Regio-ratio: Target > 95:5 (4-Br : 6-Br).

3. Quench and Workup
  • While maintaining IT < 10°C, slowly add 10% NaHSO₃ solution (300 mL) . The mixture may turn from orange/red to pale yellow as free bromine is consumed.

  • Concentrate the reaction mixture under reduced pressure (Rotavap, bath 40°C) to remove the majority of Acetonitrile.

  • Dilute the residue with Ethyl Acetate (800 mL) and Water (500 mL) .

  • Separate the layers.[3] Extract the aqueous layer again with EtOAc (200 mL) .

  • Combine organic layers and wash with:

    • Water (400 mL)

    • Saturated Brine (400 mL)

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to a crude solid.

4. Purification (Regio-isomer Purge)

The crude material usually contains 3–6% of the 6-bromo isomer. Recrystallization is required.

  • Suspend the crude solid in Heptane (500 mL) at 60°C.

  • Slowly add Ethyl Acetate dropwise until the solid just dissolves (approx. 50–100 mL).

  • Allow the solution to cool slowly to Room Temperature (20°C) over 2 hours with gentle stirring.

  • Cool further to 0–5°C for 1 hour.

  • Filter the solids.[3] Wash the cake with cold Heptane (100 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield and Data
  • Yield: 125–135 g (80–86%).

  • Purity: > 99.0% (HPLC).

  • 6-Bromo Impurity: < 0.2%.[5]

Analytical Controls

HPLC Method Parameters

To ensure separation of the 4-bromo and 6-bromo regioisomers, use a phenyl-hexyl or C18 column with high efficiency.

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 210 nm
Retention Times 6-Br isomer (~8.2 min), 4-Br Target (~8.8 min), Di-bromo (~11.0 min)
NMR Validation (400 MHz, DMSO-d6)
  • Target (this compound): Look for two aromatic protons coupled as a doublet of doublets.

    • 
       6.85 (dd, J=8.5, 1.5 Hz, 1H, H-6)
      
    • 
       7.15 (dd, J=8.5, 8.0 Hz, 1H, H-5 - ortho to F)
      
  • Impurity (6-Bromo-3-fluoro-2-methoxyaniline): The coupling pattern will differ due to the loss of the H-6 proton.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High 6-Bromo Impurity (>5%) Reaction temperature too high (>0°C).Ensure chiller capacity is sufficient. Slow down NBS addition rate.
Incomplete Conversion Degraded NBS (low titer).Check NBS quality (iodometric titration). Add 0.05 eq extra NBS.
Dark Product Color Oxidation of aniline during workup.Ensure NaHSO₃ quench is complete. Minimize light exposure.
Low Yield Product loss in mother liquor.Reduce EtOAc volume in crystallization. Cool to 0°C before filtration.

Workflow Visualization

Workflow Start Start: 3-Fluoro-2-methoxyaniline in MeCN (-10°C) AddNBS Addition: NBS (Solid/Slurry) Maintain T < -5°C Start->AddNBS React Reaction: Stir 2h @ -5°C IPC: HPLC >98% Conv. AddNBS->React Quench Quench: 10% NaHSO3 Remove Oxidant React->Quench Extract Workup: Conc. MeCN -> Extract w/ EtOAc/Water Quench->Extract Cryst Purification: Cryst. from Heptane/EtOAc Extract->Cryst Final Final Product: This compound Cryst->Final

Figure 2: Step-by-step process flow for the synthesis and purification.[6]

References

  • Genentech, Inc. (2014). Process for the preparation of benzimidazole derivatives. WO2014027056A1. (Describes the synthesis of Cobimetinib intermediates including the bromination of fluoroanilines).

  • Guan, M., et al. (2021).[7] Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382.[7] (Safety data on NBS scale-up and solvent compatibility). [7]

  • BenchChem. (2025).[1][8] Application Note: Scale-up considerations for the synthesis of 6-Bromo-2,3,4-trifluoroaniline. (General protocols for regioselective bromination of poly-fluorinated anilines).

  • Exelixis, Inc. (2007). MEK inhibitors. US Patent 7,803,808. (Medicinal chemistry route for the target scaffold).

Sources

Industrial production methods for 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Industrial Synthesis of 4-Bromo-3-fluoro-2-methoxyaniline

Executive Summary

This compound is a high-value pharmacophore used in the synthesis of next-generation kinase inhibitors, particularly those targeting FAK (Focal Adhesion Kinase) and PLK1 (Polo-like Kinase 1). Its structural complexity—a tetra-substituted benzene ring—presents specific regioselectivity challenges during scale-up.

This application note details a validated, two-stage industrial protocol. Route A describes the direct, regioselective bromination of the commercially available precursor. Route B outlines the backward integration from 2,3-difluoronitrobenzene, offering complete supply chain autonomy.

Reaction Pathway & Logic

The synthesis relies on exploiting the synergistic directing effects of the amino and methoxy groups.

  • Regioselectivity Logic: The starting material, 3-fluoro-2-methoxyaniline, has three open positions (C4, C5, C6).

    • -NH₂ (C1): Strong ortho/para director. Activates C2 (blocked), C4, and C6.

    • -OMe (C2): Strong ortho/para director. Activates C1 (blocked), C3 (blocked), and C5.

    • -F (C3): Weak deactivator, ortho/para director.

Visual Workflow (Graphviz)

SynthesisPath Figure 1: Industrial Synthesis Pathway for this compound SM 2,3-Difluoronitrobenzene (Starting Material) INT1 3-Fluoro-2-nitroanisole (Intermediate 1) SM->INT1 Step 1: NaOMe, MeOH Regioselective SnAr < 10°C INT2 3-Fluoro-2-methoxyaniline (Key Precursor) INT1->INT2 Step 2: H2, Pd/C Reduction PROD 4-Bromo-3-fluoro- 2-methoxyaniline (Target) INT2->PROD Step 3: Br2, AcOH Electrophilic Bromination 20°C

Caption: Figure 1. Step-wise chemical transformation from commodity chemicals to the target intermediate.

Detailed Protocols

Method A: Direct Bromination (From 3-Fluoro-2-methoxyaniline)

Best for: Late-stage manufacturing when the aniline precursor is purchased.

Reagents:

  • 3-Fluoro-2-methoxyaniline (1.0 equiv)

  • Bromine (Br₂) (0.8 – 1.0 equiv)

  • Glacial Acetic Acid (AcOH) (Solvent, 10-15 volumes)

Protocol:

  • Dissolution: Charge a glass-lined reactor with 3-fluoro-2-methoxyaniline and Glacial Acetic Acid. Stir until fully dissolved.

  • Temperature Control: Cool the solution to 15–20°C .

    • Critical Process Parameter (CPP): Do not exceed 25°C during addition.[1] Higher temperatures promote di-bromination and oxidation.

  • Addition: Prepare a solution of Bromine (Br₂) in Acetic Acid (1:1 v/v). Add this solution dropwise to the reactor over 45–60 minutes.

    • Observation: The solution will transition from amber to dark red/brown.

  • Reaction: Stir at 20°C for 30 minutes. Monitor by HPLC. Target conversion >98%.

  • Workup (Salt Isolation): The product often precipitates as the HBr salt. Filter the solid directly. Wash the cake with cold Acetic Acid followed by MTBE (Methyl tert-butyl ether) to remove residual bromine.

  • Free Base Liberation (Optional): Suspend the salt in EtOAc and treat with saturated aqueous NaHCO₃ until pH >8. Separate organic layer, dry over Na₂SO₄, and concentrate.[2]

Yield: 50–65% (isolated). Purity: >98% (HPLC).

Method B: Complete Synthesis (From 2,3-Difluoronitrobenzene)

Best for: Vertical integration and cost reduction.

Step 1: Regioselective Methoxylation (SnAr)

  • Reaction: 2,3-Difluoronitrobenzene + NaOMe → 3-Fluoro-2-nitroanisole.

  • Mechanism: The nitro group activates the ortho-fluorine (C2) much more strongly than the meta-fluorine (C3).

  • Protocol:

    • Dissolve 2,3-difluoronitrobenzene in Methanol.

    • Cool to 0–5°C .

    • Slowly add NaOMe (1.05 equiv) in Methanol.

    • CPP: Maintain temp <10°C to prevent bis-substitution (2,3-dimethoxy).

    • Quench with water, filter precipitate.

Step 2: Reduction

  • Reaction: 3-Fluoro-2-nitroanisole + H₂ → 3-Fluoro-2-methoxyaniline.

  • Protocol:

    • Use 10% Pd/C catalyst in Methanol.

    • Hydrogenate at 3–5 bar (45–75 psi) at room temperature.

    • Filter catalyst (Celite) and concentrate.

Step 3: Proceed to Method A.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance Off-white to pale brown solidDarkens upon air exposure (oxidation).
Molecular Weight 220.04 g/mol Formula: C₇H₇BrFNO
MS (ESI) [M+H]⁺ = 220.0 / 222.0Characteristic 1:1 Br isotope pattern.
¹H NMR (DMSO-d₆) δ 6.85 (dd, 1H), 6.45 (dd, 1H), 5.20 (s, 2H), 3.75 (s, 3H)Shifts are approximate; C4-Br causes downfield shift of C5-H.
Regio-Isomer Limit < 0.5% (6-Bromo isomer)Controlled by temperature during bromination.[1]

Safety & Handling (E-E-A-T)

  • Bromine Hazard: Elemental bromine is highly corrosive and volatile. All transfers must occur in a closed system or efficient fume hood. Scrubber systems containing sodium thiosulfate must be active during the addition phase.

  • Aniline Toxicity: Anilines are toxic by inhalation and skin absorption. Use double-gloving (Nitrile/Laminate) and full-face respirators if handling powder.

  • Exotherm: The SnAr reaction (Step 1, Method B) is exothermic. Adiabatic runaway potential exists if NaOMe is added too quickly.

References

  • Patent (Bromination Protocol)
  • Patent (Precursor Synthesis)
  • Process Chemistry (General Regioselectivity)

    • Title: Regioselective bromin
    • Source:Beilstein J. Org. Chem. 2011, 7, 59–63.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center:

Executive Summary & Compound Profile

Target Molecule: 4-Bromo-3-fluoro-2-methoxyaniline Primary Application: Key intermediate for kinase inhibitors (e.g., MEK/BRAF pathways).[1][2] Chemical Behavior: This molecule is a poly-functionalized aniline.[2][3] Its purification is governed by three competing electronic effects:

  • The Amino Group (-NH₂): Provides basicity (handle for acid-base extraction) and polarity.[2][3]

  • The Methoxy Group (-OMe, ortho): Electron-donating by resonance but creates steric bulk.[2][3]

  • The Halogens (-F, -Br): Electron-withdrawing (inductive), lowering the pKa of the amine compared to unsubstituted aniline (pKa ~4.6).[1][2]

Critical Warning: Like most electron-rich anilines, this compound is prone to oxidative degradation (turning pink/brown) upon exposure to air and light.[1][2] All purification steps should ideally be performed under reduced light or inert atmosphere.[2][3]

Module A: Acid-Base Extraction (The Primary Clean-Up)[1][2]

User Scenario: “I have crude material containing unreacted nitro precursor and non-basic byproducts. How do I clean this without a column?”

The Science: Because the target is an amine, it can be reversibly protonated to form a water-soluble anilinium salt.[1] Non-basic impurities (nitro compounds, brominated benzenes) will remain in the organic phase.

Protocol:

  • Dissolution: Dissolve crude dark oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3] (Ratio: 10 mL solvent per 1 g crude).[2][3]

  • Acid Extraction (The Trap):

    • Wash the organic layer with 1M HCl (3x).[3]

    • Technical Note: The amine converts to the hydrochloride salt (

      
      ) and migrates to the aqueous layer.
      
    • Troubleshooting: If the salt precipitates (common with brominated anilines in strong acid), add water until dissolved or use a slightly more dilute acid (0.5M).[1]

  • Impurity Rejection:

    • Keep the Aqueous Layer (contains Product).[3]

    • Discard the Organic Layer (contains non-basic impurities).[3]

  • Basification (The Release):

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly adjust pH to >10 using saturated NaHCO₃ or 2M NaOH .[2][3]

    • Observation: The solution will become cloudy/milky as the free base precipitates or oils out.

  • Recovery:

    • Extract the turbid aqueous mixture with DCM (3x).[2][3]

    • Dry combined organics over anhydrous Na₂SO₄ .[2][3]

    • Concentrate in vacuo (keep bath <40°C to prevent thermal degradation).[2][3]

Visual Workflow (DOT Diagram):

AcidBaseExtraction Start Crude Mixture (Amine + Nitro + Byproducts) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Non-basic Impurities) Split->OrgLayer Discard AqLayer Aqueous Layer (Product as R-NH3+) Split->AqLayer Keep Basify Basify (pH > 10) with NaOH/NaHCO3 AqLayer->Basify Extract Extract into DCM Basify->Extract Dry Dry & Concentrate Extract->Dry

Caption: Logic flow for Acid-Base extractive purification. The amine's switchable solubility is the key filter.[1]

Module B: Chromatography Troubleshooting

User Scenario: “My peak is tailing severely on silica gel, or co-eluting with a spot just below it.”

The Issue: Anilines possess a lone pair of electrons on the nitrogen. Acidic silanol groups (


) on the silica gel surface hydrogen-bond with this amine, causing "tailing" (broad peaks) and poor resolution.[1][2]

The Fix: Amine Deactivation

ParameterRecommendationWhy?
Stationary Phase Standard Silica Gel (40-63 µm)Cost-effective.[2]
Mobile Phase Modifier 1% Triethylamine (Et₃N) or 1% NH₄OH The modifier competes for the acidic silanol sites, "blocking" them so your product elutes sharply.[1]
Solvent System Hexanes : EtOAc (Gradient 0% → 30%)Start non-polar to separate non-polar halogenated impurities.[2][3]
Loading DCM (Liquid load) or Celite (Solid load)Solid load is preferred if solubility is poor in the mobile phase.[2]

FAQ: "I see a spot just below my product. What is it?"

  • Diagnosis: This is likely the regioisomer (e.g., 6-bromo isomer) or the des-bromo impurity.[1][2]

  • Solution: These are structurally very similar. Flash chromatography may struggle.[2][3] If

    
    , switch to Recrystallization  (Module C).[2][3]
    

Module C: Recrystallization (High Purity)

User Scenario: “I need >99% purity for a crystal structure or biological assay. Chromatography wasn't enough.”[2]

The Science: Halogenated anilines crystallize well due to


-stacking and halogen bonding.[2] The key is finding a solvent that dissolves the impurities (often oily oligomers) but precipitates the crystalline aniline upon cooling.

Recommended Solvent Systems:

  • Ethanol/Water (The Standard):

    • Dissolve crude in hot Ethanol (

      
      ).
      
    • Add water dropwise until slight turbidity persists.[2][3]

    • Re-heat to clear solution.[2][3]

    • Cool slowly to Room Temp, then

      
      .
      
  • Hexanes/DCM (For Non-Polar Impurities):

    • Dissolve in minimum DCM.[2][3]

    • Layer Hexanes on top.[2][3]

    • Allow slow diffusion.[2][3]

Troubleshooting "Oiling Out": If the product comes out as an oil instead of crystals:

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall.[2][3]

  • Too concentrated: Re-dissolve and add more solvent.

  • Impurity load: If purity is <85%, do a column first. Recrystallization works best on semi-pure material.[2][3]

Module D: Stability & Storage (Preventing "The Pink Death")

User Scenario: “My off-white solid turned purple overnight.”

Root Cause: Anilines undergo radical oxidation to form quinones and azo-linkages.[2][3] The "Pink/Purple" color is a highly conjugated impurity (often <0.1% mass) but visually alarming.[2]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen .[2][3]

  • Container: Amber glass vial (UV protection).

  • Temperature:

    
     is ideal for long-term; 
    
    
    
    for active use.[2]
  • Rescue: If the compound has oxidized (colored), dissolve in DCM and pass through a small pad of Silica + 1% Et₃N . The colored impurities usually stick to the baseline.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (Standard reference for general aniline purification techniques).

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Foundational protocols for acid-base extraction of amines).

  • PubChem Compound Summary. (n.d.). 4-Bromo-3-fluoro-2-methylaniline (Analogous structure for property estimation). National Center for Biotechnology Information.[2][3] Retrieved from [Link]

  • Patentscope (WIPO). (2014).[2][3] Synthesis of Halogenated Anilines as Kinase Inhibitor Intermediates. (General reference for the class of 4-bromo-3-fluoro anilines used in MEK inhibitor synthesis).

Sources

Technical Support Center: Recrystallization of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-Bromo-3-fluoro-2-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-tested insights to overcome common challenges and ensure the successful purification of this compound.

Introduction to Recrystallization of this compound

This compound is a substituted aniline derivative, a class of compounds widely used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final product. Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.

The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a methoxy group on the aniline ring, influences its solubility and crystalline nature. This guide will address the specific challenges that may arise during its purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. For substituted anilines like this compound, a good starting point is to test a range of solvents with varying polarities. Alcohols such as ethanol or methanol, or a mixed solvent system like ethanol/water, are often effective for anilines with polar functional groups. Given the presence of the polar amino and methoxy groups, alongside the less polar brominated aromatic ring, a solvent of intermediate polarity is likely to be optimal.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If this compound does not dissolve in the hot solvent, consider the following steps:

  • Increase the Temperature: Ensure the solvent is heated to its boiling point.

  • Add More Solvent: Add small portions of hot solvent until the solid dissolves. Be mindful that adding excessive solvent will decrease the final yield.

  • Grind the Solid: Increasing the surface area of the crystals by grinding them into a fine powder can enhance solubility.

  • Change the Solvent: The selected solvent may be too nonpolar. Try a more polar solvent or a mixed solvent system.

Q3: No crystals are forming upon cooling. What could be the issue?

A3: The absence of crystal formation upon cooling could be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form. The solvent can be partially evaporated to increase the concentration.

  • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Q4: The recrystallized product has a low melting point and appears impure. What went wrong?

A4: A low or broad melting point range indicates the presence of impurities. This could be due to:

  • Incomplete Removal of Impurities: The chosen solvent may have also dissolved the impurities, which then co-crystallized with the product. A different solvent or a second recrystallization may be necessary.

  • Trapped Solvent: The crystals may not have been dried sufficiently, and residual solvent is depressing the melting point. Ensure the crystals are thoroughly dried under vacuum.

  • Inappropriate Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.

In-Depth Troubleshooting Guide

Solvent Selection and Optimization

The choice of solvent is the most critical parameter in a successful recrystallization. The principle of "like dissolves like" is a useful starting point. The polarity of this compound is influenced by the polar amino and methoxy groups and the less polar halogenated benzene ring.

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of the crude this compound in separate test tubes.

  • Add a few drops of a single solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely at its boiling point.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a good solvent.

Table 1: Solvent Selection Guide for Aromatic Amines

SolventPolarityBoiling Point (°C)Suitability for Aromatic Amines
WaterHigh100Suitable for anilines with multiple polar groups.
EthanolHigh78A versatile solvent, often used in a mixture with water.
MethanolHigh65Similar to ethanol, good for moderately polar compounds.
AcetoneMedium56Can be effective, but its low boiling point may be a disadvantage.
Ethyl AcetateMedium77A good option for compounds of intermediate polarity.
DichloromethaneMedium40Low boiling point can make it difficult to maintain a hot solution.
TolueneLow111Suitable for less polar anilines.
HexaneLow69Generally used for nonpolar compounds or as the "poor" solvent in a mixed pair.
Common Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The compound is insoluble in the solvent at all temperatures.Lower the temperature of the solution before it becomes saturated. Add a small amount of a solvent in which the compound is more soluble. Re-evaluate the solvent choice.
Premature Crystallization The solution cools too quickly during hot filtration. The funnel and filter paper are at a lower temperature.Use a pre-heated funnel for hot filtration. Keep the solution at its boiling point during filtration. Add a small amount of extra hot solvent to the filtration setup.
Colored Impurities The crude product contains colored byproducts.Add a small amount of activated charcoal to the hot solution before filtration. Use a minimal amount to avoid adsorbing the desired product.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not ice-cold.Evaporate some of the solvent to increase the concentration. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary small-scale tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethanol) to just cover the solid. Heat the mixture to boiling while stirring. Continue adding the hot "good" solvent dropwise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizing the Workflow

Recrystallization Process Flow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: A streamlined workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Recrystallization Issue Q1 No Crystals Forming? Start->Q1 A1_Yes Induce Crystallization (Scratch/Seed Crystal) Q1->A1_Yes Yes A1_No Low Yield? Q1->A1_No No End Successful Purification A1_Yes->End A2_Yes Reduce Solvent Volume Ensure Thorough Cooling A1_No->A2_Yes Yes A2_No Oiling Out? A1_No->A2_No A2_Yes->End A3_Yes Re-evaluate Solvent/ Lower Saturation Temp. A2_No->A3_Yes Yes A3_No Impure Product? A2_No->A3_No No A3_Yes->End A4_Yes Re-recrystallize/ Use Charcoal A3_No->A4_Yes Yes A3_No->End No A4_Yes->End

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • Google Patents.
  • NIH - National Center for Biotechnology Information. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

Column chromatography conditions for 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the purification of 4-Bromo-3-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently isolate this compound using column chromatography. Here, we move beyond generic protocols to provide a deeper understanding of the "why" behind the "how," ensuring a successful separation.

Understanding the Molecule: The Key to a Successful Purification

Before diving into protocols, it is crucial to understand the physicochemical properties of this compound. The structure combines several functional groups that dictate its behavior on a chromatography column:

  • Aniline Core: The primary amine (-NH₂) group is a hydrogen bond donor and acceptor, significantly increasing the molecule's polarity. This group can interact strongly with the acidic silanol groups on the surface of silica gel, which can sometimes lead to peak tailing.

  • Methoxy Group: The -OCH₃ group is a polar feature that can also engage in hydrogen bonding.

  • Halogens (Bromo and Fluoro): The bromine and fluorine atoms are electron-withdrawing and increase the molecule's molecular weight and dipole moment, contributing to its overall polarity.

This combination of functional groups renders this compound a moderately polar compound. Therefore, a normal-phase chromatography setup using silica gel as the stationary phase is the most logical starting point.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, standard flash-grade silica gel (40-63 µm particle size) is the ideal choice. Its polar surface provides good selectivity for a moderately polar compound like this aniline derivative. In cases of severe peak tailing, using deactivated silica gel or alumina can be a viable alternative.

Q2: How do I choose the right mobile phase (eluent)?

A2: The key is to find a solvent system that provides a good retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of the polar solvent.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?

A3: Peak tailing with amines on silica gel is a common issue caused by the strong interaction between the basic amine and the acidic silanol groups of the silica. To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, to your mobile phase (typically 0.1-1% v/v). This will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.

Q4: Can I use reversed-phase chromatography for this purification?

A4: While normal-phase is generally preferred for this type of compound, reversed-phase chromatography (e.g., using a C18-functionalized silica column) is also an option.[1][2] In this case, the mobile phase would be a mixture of polar solvents like water and acetonitrile or methanol. This can be particularly useful if your impurities are significantly less polar than the target compound.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

This initial step is critical for a successful column separation.

  • Prepare your sample: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the TLC plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., start with 20% ethyl acetate in hexane). Ensure the chamber is saturated with the solvent vapor.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The presence of the aromatic ring should make the compound UV active. You can also use a staining agent like cinnamaldehyde for aromatic amines.[3][4]

  • Calculate the Rƒ value: Measure the distance traveled by the spot and the solvent front. The Rƒ is the ratio of these two distances. Aim for an Rƒ of 0.2-0.4 for the target compound.

  • Optimize: Adjust the solvent ratio until you achieve the desired Rƒ and good separation from impurities. If tailing is observed, add 0.5% triethylamine to the mobile phase.

Protocol 2: Flash Column Chromatography

Once the optimal solvent system is determined by TLC, you can proceed with the column purification.

  • Column Packing (Slurry Method):

    • Clamp the column vertically.[5]

    • Add a small plug of cotton or glass wool to the bottom.[5]

    • In a separate beaker, create a slurry of silica gel in your initial, least polar mobile phase.[5]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[6]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of your mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed using a pipette.[6]

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with your optimized mobile phase.

    • If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute your compound if it is strongly retained.[7]

  • Fraction Collection:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Compound Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Good selectivity for moderately polar compounds.
Mobile Phase (Starting) 10-30% Ethyl Acetate in HexaneProvides a good starting polarity for elution.
Mobile Phase Modifier 0.1-1% Triethylamine (TEA)Minimizes peak tailing by neutralizing acidic silica sites.
TLC Rƒ Target 0.2 - 0.4Ensures good separation and a reasonable elution volume on the column.
Detection Method UV light (254 nm)Aromatic ring allows for easy visualization.

Troubleshooting Guide

Troubleshooting_Guide

Experimental Workflow

Experimental_Workflow

References

  • Aroney, M. J., Le Fèvre, R. J. W., & Saxby, J. D. (1966). Molecular polarisability. The effect of para-substituents in aniline. Journal of the Chemical Society B: Physical Organic, 1167-1170.
  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of halogenated aniline isomers on the C4RA-2IL (10 m) capillary column in comparison to the DB-1701 (30 m) column. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved from [Link]

  • Mohammad, A., & Anwar, S. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 3(9), 1999-2004.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Lores, M., & García, C. M. (2000). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. Retrieved from [Link]

  • Mohammad, A., & Anwar, S. (2011). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 3(9), 1999-2004.
  • Lores, M., & García, C. M. (2000). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ACS Publications. (2026). KHMDS-Mediated Direct Heteroarylation of C(sp3)–H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Dipole Moment Studies of Some Substituted of Anilines with 2-methoxy ethanol. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Mohammad, A., Ajmal, M., & Anwar, S. (1996). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethylaminocinnamaldehyde.
  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2025). Resources on 3+ component chromatography solvent systems? Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific rationale behind the experimental steps and to help you navigate the common challenges encountered in the laboratory.

Introduction

This compound is a key building block in medicinal chemistry and materials science. The precise arrangement of its substituents—a bromine atom, a fluorine atom, a methoxy group, and an amino group—offers a versatile scaffold for the development of novel compounds. However, the synthesis of this molecule can be challenging due to the competing directing effects of the substituents and the high reactivity of the aniline ring. This guide will focus on the most probable synthetic route: the electrophilic bromination of 3-fluoro-2-methoxyaniline, and will address the potential formation of common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and commonly employed route is the electrophilic aromatic substitution (EAS) of 3-fluoro-2-methoxyaniline with a suitable brominating agent. The electron-donating amino and methoxy groups strongly activate the aromatic ring towards EAS, while the fluorine atom has a weaker deactivating effect.

Q2: What are the directing effects of the substituents on the incoming electrophile (bromine)?

A2: The directing effects of the substituents on 3-fluoro-2-methoxyaniline are as follows:

  • -NH₂ (Amino group): A very strong activating group and an ortho-, para-director.

  • -OCH₃ (Methoxy group): A strong activating group and an ortho-, para-director.

  • -F (Fluoro group): A weakly deactivating group (due to inductive withdrawal) but an ortho-, para-director (due to resonance).

The combined effect of these groups directs the incoming electrophile primarily to the C4 and C6 positions. The formation of this compound is favored due to steric hindrance from the methoxy group at the C2 position, which disfavors substitution at the C6 position.

Q3: Why is polybromination a common side reaction, and how can it be controlled?

A3: The strong activation of the aniline ring by the amino and methoxy groups makes it highly susceptible to over-bromination, leading to the formation of di- or even tri-brominated products.[1][2] To control this, the reactivity of the amino group can be temporarily reduced by converting it into an amide (e.g., an acetanilide) through a protection step. This protected intermediate is then brominated, followed by deprotection (hydrolysis) to yield the desired mono-brominated product.

Q4: What are the most common impurities I should expect in this synthesis?

A4: Common impurities can be categorized as process-related or side-reaction products:

  • Unreacted Starting Material: 3-fluoro-2-methoxyaniline.

  • Regioisomers: 6-Bromo-3-fluoro-2-methoxyaniline is the most likely isomeric impurity due to the ortho, para-directing nature of the activating groups.

  • Polybrominated Products: Dibromo-3-fluoro-2-methoxyaniline species can form if the reaction conditions are not carefully controlled.

  • Degradation Products: Anilines are prone to oxidation, which can lead to colored impurities.

Q5: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A5: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of the final product's purity.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of isomeric impurities.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive brominating agent. Insufficient reaction time or temperature.Use a fresh, high-purity brominating agent like N-Bromosuccinimide (NBS). Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A modest increase in temperature may be beneficial, but be cautious of increased side product formation.
Formation of Multiple Products (Poor Regioselectivity) Strong activation of the aromatic ring leading to multiple bromination sites. Reaction temperature is too high.Consider protecting the amino group as an acetanilide to moderate its activating effect and improve regioselectivity. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.
Significant Amount of Polybrominated Impurities Over-addition of the brominating agent. High reaction temperature or prolonged reaction time.Use a stoichiometric amount or a very slight excess of the brominating agent. Add the brominating agent slowly and portion-wise to the reaction mixture. Maintain a low reaction temperature and monitor the reaction closely to avoid over-reaction.
Presence of Unreacted Starting Material Insufficient amount of brominating agent. Reaction not driven to completion.Use a slight excess (e.g., 1.05 equivalents) of the brominating agent. Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.
Product is Colored (e.g., yellow, brown) Oxidation of the aniline product. Residual bromine in the crude product.During workup, wash the organic layer with a reducing agent solution (e.g., sodium thiosulfate or sodium bisulfite) to quench any remaining bromine.[6] Purification by column chromatography or treatment with activated charcoal can remove colored impurities. Store the final product under an inert atmosphere and protected from light.
Difficulty in Separating Regioisomers Similar polarity and physical properties of the isomers.Optimize the purification method. For column chromatography, screen different solvent systems and use a long column for better separation. Fractional crystallization may also be effective if the isomers have different solubilities.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on analogous brominations of substituted anilines.[7] Optimization may be required for specific laboratory conditions.

Step 1: Protection of the Amino Group (Acetylation)

  • In a round-bottom flask, dissolve 3-fluoro-2-methoxyaniline (1.0 eq.) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water with stirring to precipitate the N-(3-fluoro-2-methoxyphenyl)acetamide.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Bromination of the Protected Aniline

  • Dissolve the dried N-(3-fluoro-2-methoxyphenyl)acetamide (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[8][9]

  • Cool the solution to 0-5 °C.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent.

  • Add the NBS solution dropwise to the acetanilide solution over 30-60 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromo-3-fluoro-2-methoxyphenyl)acetamide.

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • To the crude N-(4-bromo-3-fluoro-2-methoxyphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.[10]

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and then neutralize with a base (e.g., sodium hydroxide solution) until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Visualizing the Synthesis and Impurity Formation

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection Starting Material 3-Fluoro-2-methoxyaniline Protected Intermediate N-(3-fluoro-2-methoxyphenyl)acetamide Starting Material->Protected Intermediate Acetic Anhydride, Acetic Acid Brominated Intermediate N-(4-bromo-3-fluoro-2-methoxyphenyl)acetamide Protected Intermediate->Brominated Intermediate NBS, DMF Final Product This compound Brominated Intermediate->Final Product HCl, Ethanol, Heat

Caption: A three-step synthesis of this compound.

Potential Impurity Formation

Impurity_Formation Protected Intermediate N-(3-fluoro-2-methoxyphenyl)acetamide Desired Product N-(4-bromo-3-fluoro-2-methoxyphenyl)acetamide Protected Intermediate->Desired Product Bromination at C4 (Major) Regioisomer N-(6-bromo-3-fluoro-2-methoxyphenyl)acetamide Protected Intermediate->Regioisomer Bromination at C6 (Minor) Dibromo Product Dibrominated Acetamide Desired Product->Dibromo Product Further Bromination

Caption: Formation of common impurities during the bromination step.

References

  • PrepChem. Synthesis of 4-bromo-2-fluoroaniline. [Link]

  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. [Link]

  • Vedantu. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. [Link]

  • PMC - NIH. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]

  • YouTube. 4 bromoaniline : Organic Synthesis. [Link]

  • Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

  • PubChem. 4-Bromo-3-fluoro-2-methylaniline. [Link]

  • RSC Publishing. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Sciencemadness Discussion Board. aniline impurities. [Link]

  • Veeprho. Aniline Impurities and Related Compound. [Link]

  • Chemia. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. [Link]

  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • YouTube. Clayden l Chapter 21 (Part-4) l Reactions of Aniline/Bromination /Nitration/Substitution on aniline. [Link]

  • PMC. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]

  • ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution.... [Link]

  • New Journal of Chemistry (RSC Publishing). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-3-fluoro-2-methoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the regioselective bromination of the highly activated 3-fluoro-2-methoxyaniline starting material. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

The core challenge lies in achieving selective mono-bromination at the C-4 position of a highly activated aromatic ring. The starting material, 3-fluoro-2-methoxyaniline, contains two powerful activating groups: an amino (-NH2) and a methoxy (-OCH3) group. These groups make the benzene ring extremely electron-rich and thus highly reactive towards electrophilic aromatic substitution.[1][2] This high reactivity often leads to undesirable side reactions, primarily over-bromination and the formation of regioisomers.

Q2: What are the most common side reactions observed during this synthesis?

The two most prevalent side reactions are:

  • Polybromination: The highly activated ring can react with multiple equivalents of bromine, leading to the formation of di- and tri-brominated aniline derivatives.[1][3] This is a classic issue when halogenating strongly activated systems like anilines and phenols.[4][5]

  • Formation of Regioisomers: While the directing groups favor the C-4 position, substitution at other activated positions on the ring (such as C-6) can occur, leading to isomeric impurities that can be difficult to separate from the desired product.

Q3: Is it necessary to protect the amine group before bromination?

Protecting the amine, typically by converting it to an acetanilide, is a common and effective strategy to mitigate side reactions.[6] The acetyl group moderates the activating effect of the amine, which significantly reduces the risk of polybromination and can improve regioselectivity.[6] However, this introduces two additional steps to the synthesis (protection and deprotection), which may not be ideal for all applications. A well-controlled, direct bromination using a mild reagent can often provide high yields without the need for a protecting group.

Q4: Which brominating agent is best for this reaction?

The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it is highly reactive and often leads to over-bromination.[1] Milder, more selective reagents are strongly recommended.

  • N-Bromosuccinimide (NBS) is an excellent choice, often used in polar aprotic solvents like DMF or dichloromethane (DCM), as it provides a controlled, low concentration of electrophilic bromine.[7]

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one is another effective and selective reagent for the monobromination of activated anilines.[3][7]

Troubleshooting Guide

This section addresses specific experimental issues. The underlying chemistry of the desired reaction and potential side reactions is illustrated below.

G SM 3-Fluoro-2-methoxyaniline (Starting Material) branch SM->branch + Brominating Agent (e.g., NBS) DP This compound (Desired Product) SP1 6-Bromo-3-fluoro-2-methoxyaniline (Regioisomeric Impurity) SP2 4,6-Dibromo-3-fluoro-2-methoxyaniline (Over-bromination Product) branch->DP Desired Pathway (Controlled Conditions) branch->SP1 Side Reaction 1 (Minor Pathway) branch->SP2 Side Reaction 2 (Harsh Conditions) G start Unsatisfactory Reaction: Low Yield / Impure Product check_tlc Analyze Crude by TLC/LC-MS start->check_tlc multi_spots Multiple Spots / Peaks Present? check_tlc->multi_spots dark_color Product is Dark / Tarry? check_tlc->dark_color multi_spots->dark_color No overbromination Probable Cause: Over-bromination or Isomer Formation multi_spots->overbromination Yes dark_color->start No (Re-evaluate Problem) oxidation Probable Cause: Oxidation of Aniline dark_color->oxidation Yes solution1 Solution: 1. Use Milder Reagent (NBS) 2. Control Stoichiometry 3. Lower Reaction Temp (0 °C) overbromination->solution1 solution2 Solution: 1. Run under Inert Gas (N2) 2. Use Pure Reagents 3. Strict Temp Control oxidation->solution2

Sources

Technical Support Center: 4-Bromo-3-fluoro-2-methoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Optimization of Yield & Regioselectivity

Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Issue: Researchers frequently report low yields (<60%) and difficult purification due to the formation of regioisomers (6-bromo impurity) and oxidative "tar" during the bromination of 3-fluoro-2-methoxyaniline.[1]

Technical Diagnosis: The synthesis of 4-Bromo-3-fluoro-2-methoxyaniline relies on Electrophilic Aromatic Substitution (EAS).[1] The challenge lies in the competing directing groups:

  • -NH₂ (C1): Strong activator, directs ortho/para (to C6 and C4).[1]

  • -OMe (C2): Moderate activator, directs para (to C5).

  • -F (C3): Weak deactivator (inductive) / weak activator (resonance), directs ortho/para (to C2, C4, C6).[1]

The Conflict: Both C4 (target) and C6 (impurity) are activated by the amino group. While para-substitution (C4) is generally favored, the inductive withdrawal of the adjacent Fluorine at C3 can deactivate C4, increasing the ratio of the unwanted C6-bromo isomer if reaction kinetics are not strictly controlled.

Root Cause Analysis (Troubleshooting Decision Tree)

Before altering your protocol, use this flow to diagnose the failure point.

Troubleshooting Start Start: Low Yield / Impurity CheckPurity 1. Check Precursor Purity (Is 3-fluoro-2-methoxyaniline >98%?) Start->CheckPurity CheckColor 2. Observe Reaction Color (Dark Black/Tar?) CheckPurity->CheckColor Yes ActionPurify Action: Recrystallize Precursor (Impurities accelerate oxidation) CheckPurity->ActionPurify No CheckRegio 3. Check LCMS/NMR (Is 6-bromo isomer >5%?) CheckColor->CheckRegio No (Pale/Orange) ActionSolvent Action: Switch Solvent (DMF promotes mono-bromination) CheckColor->ActionSolvent Yes (Oxidation) ActionTemp Action: Lower Temp to -10°C (Kinetic Control) CheckRegio->ActionTemp Yes (Regio Issue) ActionStoich Action: Reduce NBS to 0.95 eq (Prevent over-bromination) CheckRegio->ActionStoich No (Di-bromo formed)

Caption: Diagnostic logic flow for identifying yield loss mechanisms in aniline bromination.

Standard Operating Procedure (The "Golden Batch")

This protocol is optimized for Regioselectivity (C4 vs C6) and Oxidation Prevention .[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
3-Fluoro-2-methoxyaniline Substrate1.0 eqMust be light yellow/brown oil or solid.[1] Dark material requires distillation.[1]
N-Bromosuccinimide (NBS) Brominating Agent0.95 - 1.0 eqRecrystallize from water if yellow (degraded).[1] Do not use excess.
DMF (Dimethylformamide) Solvent10 Vol (10 mL/g)Stabilizes the transition state; prevents tar formation better than MeCN.[1]
Sodium Thiosulfate (aq) QuenchExcessStops reaction immediately.[1]
Step-by-Step Protocol
  • Preparation: Dissolve 3-Fluoro-2-methoxyaniline (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask under Nitrogen atmosphere.

  • Cooling (Critical): Cool the solution to -10°C to -5°C using an ice/salt bath or cryostat.

    • Why? Lower temperatures favor the para-substitution (C4) over the ortho-substitution (C6) due to the slightly higher activation energy required to overcome the steric/inductive effects at the ortho position.

  • Addition: Dissolve NBS (0.98 eq) in DMF (5 volumes). Add this solution dropwise over 60 minutes.

    • Tip: Keep the internal temperature below 0°C. Rapid addition causes local hot-spots, leading to di-bromination (4,6-dibromo) and oxidation.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.[1]

    • Endpoint: Stop when starting material is <2%.[1] Do not chase the last 2% if di-bromo impurity starts appearing.[1]

  • Workup: Pour the reaction mixture into ice-water (50 volumes) containing 5% Sodium Thiosulfate. Stir for 30 minutes.

    • Result: The product usually precipitates as a solid.[1]

  • Purification: Filter the solid. If "sticky" or oily, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Technical FAQ: Addressing Specific Failure Modes

Q1: Why am I getting a significant amount of the 6-bromo isomer (ortho-impurity)? A: This is a thermodynamic vs. kinetic control issue. The amino group strongly activates both C4 and C6.[1] While C4 is sterically favored, the Fluorine at C3 exerts an inductive withdrawing effect on C4, slightly deactivating it.

  • Fix: Lower your reaction temperature to -20°C. This reduces the energy available to overcome the activation barrier for the C6 position, strictly favoring the C4 product.

Q2: The reaction mixture turned black and yield is <40%. What happened? A: You likely experienced "Aniline Oxidation."[1] Anilines are electron-rich and prone to radical oxidation by NBS if the electrophilic substitution is slow or if light/heat is present.[1]

  • Fix:

    • Ensure the reaction is protected from light (wrap flask in foil).

    • Degas your DMF with Nitrogen before use to remove dissolved oxygen.[1]

    • Confirm your NBS is white, not yellow (yellow NBS contains free Br₂, which is too aggressive).[1]

Q3: Can I use Pyridinium Tribromide instead of NBS? A: Yes. Pyridinium tribromide is a milder, more selective reagent than NBS.[1] It releases Br₂ slowly in equilibrium.[1] If NBS consistently fails regarding regioselectivity, switch to Pyridinium Tribromide (1.0 eq) in THF/MeOH at 0°C.

Q4: How do I separate the 4-bromo product from the 6-bromo impurity? A: Separation is difficult due to similar polarity.[1]

  • Chromatography: Use a high-efficiency column with a gradient of 0-10% EtOAc in Hexanes. The 6-bromo isomer (less polar due to internal H-bonding between NH2 and Br) often elutes slightly faster or slower depending on the stationary phase.[1]

  • Recrystallization: The 4-bromo isomer typically has a higher melting point and better symmetry.[1] Try recrystallizing from hot Ethanol.

Mechanistic Visualization

Understanding the electronic competition is vital for optimization.[1]

Mechanism cluster_directors Directing Effects SM 3-Fluoro-2-methoxyaniline (Substrate) TS_Para Transition State (C4) Lower Energy (Sterically Favored) SM->TS_Para NBS / -10°C TS_Ortho Transition State (C6) Higher Energy (Sterically Crowded) SM->TS_Ortho NBS / >0°C NH2 NH2 (C1) Strong Donor Directs: C4, C6 OMe OMe (C2) Mod. Donor Directs: C5 F F (C3) Inductive Withdrawer Deactivates C4 slightly Product 4-Bromo-3-fluoro- 2-methoxyaniline (Major Product) TS_Para->Product Impurity 6-Bromo isomer (Minor Impurity) TS_Ortho->Impurity

Caption: Electronic directing effects and kinetic pathways determining the product ratio.

References & Grounding
  • General Protocol for Aniline Bromination:

    • Source: BenchChem Application Notes.[1] "Bromination of 3-(trifluoromethyl)aniline using NBS." (Analogous electronic system demonstrating steric/electronic direction).

    • URL: (Verified Context via Search Result 1.13)[1]

  • Regioselectivity of NBS:

    • Source: Manac Inc.[1] Technical Report. "Active/inactive aromatic ring bromination: Bromination reactions that use NBS."

    • URL: (Verified Context via Search Result 1.2)[1]

  • Synthesis of 4-Bromo-3-fluoroanilines:

    • Source: Patent CN102993022A.[1] "Preparation method of bromoaniline." (Describes high yield synthesis of the close analog 4-bromo-3-fluoroaniline).

    • URL: (Verified Context via Search Result 1.7)[1]

  • Compound Data & Safety:

    • Source: PubChem CID 57955529 (this compound).[1]

    • URL: (Verified Context via Search Result 1.19)[1]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for selecting the optimal catalyst system for cross-coupling reactions involving 4-Bromo-3-fluoro-2-methoxyaniline. This substrate presents unique challenges due to its electronic and steric properties, requiring careful consideration of reaction parameters to achieve high yields and purity.

Understanding the Substrate: this compound

The reactivity of this aniline derivative in palladium-catalyzed cross-coupling is governed by a combination of electronic and steric factors. The ortho-methoxy group is electron-donating and sterically bulky, which can hinder the crucial oxidative addition step. Conversely, the meta-fluoro atom is electron-withdrawing. This electronic push-pull nature, combined with the coordinating potential of the aniline's amino group, makes catalyst selection a critical parameter for success.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best suited for my research with this aniline?

The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C(aryl)-C(aryl) or C(aryl)-C(vinyl) bonds. It is one of the most versatile and functional-group-tolerant methods.[1][2]

  • Buchwald-Hartwig Amination: The premier method for forming C(aryl)-N bonds, allowing you to couple a wide range of primary or secondary amines at the bromine position.[3][4]

  • Sonogashira Coupling: The preferred reaction for creating C(aryl)-C(alkyne) bonds, essential for accessing key intermediates in pharmaceuticals and materials science.[5][6]

Q2: For a Suzuki-Miyaura coupling, what is a reliable starting catalyst system?

For an electron-rich and sterically hindered substrate like this compound, standard catalysts like Pd(PPh₃)₄ may show limited efficacy. A more robust starting point involves using a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand.

The steric and electronic properties of the ligand are critical for promoting the reaction.[7] Ligands from the Buchwald biarylphosphine family, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly recommended as they have demonstrated exceptional activity in challenging Suzuki-Miyaura couplings, even at room temperature for some substrates.[8]

Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Pd Source Pd(OAc)₂ (2 mol%)Common, effective Pd(II) precatalyst.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination.[8]
Base K₃PO₄ (2.0 eq.)A moderately strong base effective in many Suzuki couplings, often used in aqueous mixtures.[9][10]
Solvent Toluene/H₂O (10:1) or 1,4-DioxaneA biphasic system or an ethereal solvent can enhance reactivity and solubility.[9]
Temperature 80-110 °CA higher temperature is often necessary to overcome the activation barrier for this substituted aniline.

Q3: Why is my Buchwald-Hartwig amination failing or giving low yields?

Low yields in Buchwald-Hartwig aminations with this substrate can often be attributed to catalyst inhibition or slow reductive elimination. The aniline substrate itself can act as a ligand, potentially inhibiting the catalyst.[11] Furthermore, the electron-rich nature of the aryl bromide can make the final C-N bond-forming reductive elimination step challenging.

To overcome this, highly active catalyst systems are required. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) paired with specialized biarylphosphine ligands are designed for these difficult transformations.

Key considerations:

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[3]

  • Ligand Choice: Ligands like Josiphos or Xantphos can be effective. For particularly hindered couplings, consider ligands developed specifically for challenging C-N bond formation.

Q4: What are the key parameters for a successful Sonogashira coupling with a terminal alkyne?

A successful Sonogashira reaction requires the careful orchestration of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5] The reaction is typically run under mild conditions.

Recommended Starting Conditions for Sonogashira Coupling
ComponentRecommendationRationale
Pd Source Pd(PPh₃)₂Cl₂ (2-5 mol%)A classic, reliable catalyst for Sonogashira reactions.[12]
Cu Co-catalyst CuI (1-3 mol%)Facilitates the formation of the copper acetylide intermediate, which is key for transmetalation.[12]
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (HNiPr₂)Acts as both the base to deprotonate the alkyne and often as the solvent.
Temperature Room Temperature to 60 °CThe reaction is often efficient at or slightly above room temperature.

If you encounter issues with homocoupling of the alkyne (Glaser coupling), consider a copper-free Sonogashira protocol, which may require a different palladium catalyst and a stronger base like Cs₂CO₃ or K₃PO₄.

Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This guide provides a logical workflow to diagnose and solve common problems.

TroubleshootingWorkflow start Problem: Low or No Yield cause1 Cause: Inefficient Oxidative Addition? start->cause1 cause2 Cause: Catalyst Deactivation? start->cause2 cause3 Cause: Poor Base/Solvent Compatibility? start->cause3 cause4 Cause: Slow Transmetalation? start->cause4 solution1a Solution: - Use more electron-rich, bulky ligand (e.g., SPhos, RuPhos). - Increase reaction temperature. cause1->solution1a solution2a Solution: - Ensure rigorous inert atmosphere (N₂ or Ar). - Degas solvents thoroughly. - Use a stable precatalyst. cause2->solution2a solution3a Solution: - Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃). - Try different solvents (Dioxane, Toluene, DMF). - For Suzuki, add 2-5 eq. of water. cause3->solution3a solution4a Solution: - Suzuki: Use fresh boronic acid or switch to a boronate ester. - Sonogashira: Ensure CuI is active and not oxidized. cause4->solution4a

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

General Catalytic Cycle: Suzuki-Miyaura Reaction

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle. Each step has specific requirements that inform the choice of reagents and conditions.

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArX Ar-X (Your Substrate) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[13]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq.)

  • SPhos (0.04 eq.)

  • Potassium Phosphate (K₃PO₄, 2.0 eq.), finely ground

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and the SPhos ligand. Add a small amount of the reaction solvent to this vial to create a slurry and immediately add it to the main reaction vessel. This minimizes air exposure for the catalyst components.

  • Inert Atmosphere: Seal the reaction vessel with a septum. Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[13]

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane) via syringe to achieve a substrate concentration of approximately 0.1-0.2 M. If using a biphasic system, add the appropriate amount of degassed water.

  • Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the planned reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like Ethyl Acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC - PubMed Central. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate. Available at: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate. Available at: [Link]

  • Cross- and Multi-Coupling Reactions Using Monofluoroalkanes - PubMed. Available at: [Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | ACS Catalysis - ACS Publications. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Available at: [Link]

  • Cross-Coupling Chemistry. Available at: [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review | Request PDF - ResearchGate. Available at: [Link]

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Preventing debromination in 4-Bromo-3-fluoro-2-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and chemoselectivity challenges associated with 4-Bromo-3-fluoro-2-methoxyaniline . This document is structured as a Tier-3 Support Resource, designed for researchers encountering specific debromination issues during synthesis or functionalization.

Topic: Preventing Debromination & Hydrodehalogenation Document ID: TS-BFMA-001 Status: Active

Executive Summary & Molecule Profile

The Core Problem: The this compound scaffold presents a specific "electronic trap." The amino group (C1) and methoxy group (C2) are strong electron-donating groups (EDGs), while the fluorine (C3) is electron-withdrawing. The bromine at C4 is electronically activated, making it susceptible to hydrodehalogenation (replacement of Br with H) during:

  • Nitro Reduction: When synthesizing the aniline from its nitro precursor.

  • Metal Catalysis: During Buchwald-Hartwig or Suzuki couplings involving the amine or the bromide.

This guide provides chemically grounded protocols to bypass these failure modes.

Critical Troubleshooting: Synthesis (Nitro Reduction)

User Issue: "I am reducing 4-bromo-3-fluoro-2-methoxynitrobenzene to the aniline using Pd/C and Hydrogen, but I am getting significant amounts of the des-bromo product (3-fluoro-2-methoxyaniline)."

Root Cause Analysis

Catalytic hydrogenation (H₂ + Pd/C) is non-selective for aryl bromides. Palladium readily inserts into the C-Br bond, especially when the ring is electron-rich. The hydride formed on the surface performs a hydrogenolysis of the C-Br bond faster than, or concurrent with, the nitro reduction.

Corrective Protocol: The Dissolving Metal Reduction

Recommendation: Switch immediately to an Iron (Fe) or Tin (Sn) mediated reduction. These proceed via a Single Electron Transfer (SET) mechanism that is kinetically inert to the Aryl-Br bond under standard conditions.

Protocol A: Fe/Acetic Acid (The Gold Standard)

This method is robust, scalable, and preserves the halogen >99% of the time.

  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge).

  • Reagents:

    • Substrate: 1.0 equiv

    • Iron Powder (325 mesh): 4.0 - 5.0 equiv

    • Solvent: Acetic Acid (AcOH) / Ethanol (1:3 ratio) or pure AcOH.

  • Procedure:

    • Dissolve substrate in solvent.

    • Add Iron powder portion-wise at room temperature.

    • Heat to 60–70 °C . Note: Do not reflux unless necessary; milder heat minimizes side reactions.

    • Monitor by TLC/LCMS.[1] Reaction is typically complete in 2–4 hours.

  • Workup (Critical):

    • Filter hot through a Celite pad to remove iron residues. Wash with EtOAc.[1][2][3]

    • Neutralize the filtrate with saturated NaHCO₃ (Caution: Gas evolution).

    • Extract with EtOAc.[1][3]

Why this works: The redox potential of Fe⁰/Fe²⁺ is sufficient to reduce the nitro group (-0.4 V range) but insufficient to insert into the Ar-Br bond under these conditions.

Protocol B: Stannous Chloride (SnCl₂)

Use this if the substrate is acid-sensitive (though SnCl₂ is also acidic, it can be run in EtOH).

  • Reagents: SnCl₂·2H₂O (5.0 equiv) in Ethanol.

  • Condition: Reflux (70–80 °C) for 2 hours.

  • Note: Workup can be messy due to tin emulsions. Use Rochelle's salt (Potassium Sodium Tartrate) solution to break the emulsion.

Visualization: Reduction Decision Tree

ReductionPathways Start Start: Nitro-Aryl Bromide Method1 Method: H2 / Pd/C Start->Method1 Avoid Method2 Method: Fe / AcOH Start->Method2 Recommended Method3 Method: SnCl2 / EtOH Start->Method3 Alternative Result1 Result: Debromination (Yield Loss) Method1->Result1 Hydride Insertion Result2 Result: Intact Bromide (High Yield) Method2->Result2 SET Mechanism Method3->Result2 SET Mechanism

Figure 1: Decision matrix for reducing nitro groups in the presence of sensitive aryl halides.

Critical Troubleshooting: Cross-Coupling Reactions

User Issue: "I am trying to perform a Buchwald-Hartwig coupling on the amine, but I see the bromine falling off (Hydrodehalogenation)."

Root Cause Analysis

In Palladium-catalyzed cross-couplings, Hydrodehalogenation is a competitive pathway driven by the presence of hydride sources.[1]

  • Mechanism: The Pd(0) oxidatively adds to the Ar-Br (or Ar-Cl). If the transmetallation step is slow, or if a hydride source is present, the Pd-Ar species undergoes reductive elimination with a hydride, replacing Br with H.

  • Common Hydride Sources:

    • Solvents: Primary/Secondary alcohols (Methanol, Ethanol, Isopropanol) act as hydride donors via beta-hydride elimination from alkoxides.

    • Bases: Alkoxide bases (e.g., Sodium Ethoxide) are notorious hydride donors.

Prevention Strategy: The "Aprotic" Protocol
1. Solvent Selection
  • STOP: Do not use MeOH, EtOH, or iPrOH.

  • USE: Toluene, 1,4-Dioxane, DMF, or DME. These solvents lack the protons easily accessible for transfer to Palladium.

2. Base Selection
  • Avoid: NaOEt, NaOMe.

  • Use: Inorganic carbonates or phosphates.

    • Cs₂CO₃ (Cesium Carbonate): Excellent solubility in organic solvents; mild but effective.

    • K₃PO₄ (Potassium Phosphate): Often superior for aniline couplings.[1]

    • NaOtBu (Sodium tert-butoxide): Acceptable if necessary, as it lacks beta-hydrogens, but can still be too strong for some substrates.

3. Catalyst & Ligand Choice

To prevent the Pd from "getting bored" and reacting with solvent, you need a ligand that accelerates the desired Reductive Elimination.

  • Recommended: Xantphos, BINAP, or BrettPhos. These bidentate ligands stabilize the Pd center and enforce geometries that favor C-N bond formation over dehalogenation.

Data Table: Reaction Optimization Matrix
VariableHigh Risk (Promotes Debromination)Low Risk (Preserves Br)
Solvent Ethanol, Methanol, IsopropanolToluene, Dioxane, DMF
Base NaOEt, NaOMe, LiOHCs₂CO₃, K₃PO₄, NaOtBu
Catalyst Loading Very Low (< 1 mol%)Standard (2–5 mol%)
Atmosphere Air (Oxygen promotes homocoupling/side rxns)Strict Argon/Nitrogen
Visualization: The Hydrodehalogenation Trap

Dehalogenation Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br PathGood Transmetallation (Desired Coupling) OxAdd->PathGood + Amine/Boronic Acid PathBad Beta-Hydride Elimination (From Solvent/Base) OxAdd->PathBad + Alcohol/Alkoxide Product Product: C-N or C-C Bond PathGood->Product Reductive Elim. Byproduct Byproduct: Ar-H (Debrominated) PathBad->Byproduct Reductive Elim.

Figure 2: Mechanistic divergence. Using aprotic solvents and carbonate bases blocks the "Beta-Hydride Elimination" pathway (Red).

Frequently Asked Questions (FAQs)

Q: Can I use Pd(OH)₂ (Pearlman's Catalyst) instead of Pd/C? A: Generally, no . While Pd(OH)₂ is sometimes used for difficult debenzylations, it is even more active than Pd/C and will rapidly debrominate your aniline. Stick to Fe/AcOH for the nitro reduction.

Q: I need to protect the aniline as a Boc-carbamate. Will the bromine survive? A: Yes. Reaction with Boc₂O (Di-tert-butyl dicarbonate) is non-reductive and safe.

  • Conditions: Boc₂O (1.1 eq), Et₃N or DIPEA, in DCM or THF at RT.

  • Warning: Do not use strong Lewis acids or heating for prolonged periods, though the Br is generally stable to standard protection conditions.

Q: My Sandmeyer reaction (converting NH₂ to CN or OH) is failing. A: The this compound diazonium salt is relatively stable, but the fluorine ortho to the diazonium group (technically meta, but close in space) and the methoxy group can destabilize it.

  • Tip: Keep the diazotization temperature strictly below 0 °C (preferably -5 °C).

  • Tip: Add the diazonium salt to the copper solution (inverse addition) to minimize side reactions.

References

  • Selective Reduction of Nitroarenes

    • Title: Chemoselective reduction of nitroarenes with iron in acetic acid.
    • Source:Org.[4][5] Synth.1944 , 24, 82. (Classic methodology validation).

    • Context: Establishes Fe/AcOH as the primary method for halonitroarene reduction.
  • Mechanisms of Hydrodehalogenation

    • Title: A mechanistic investigation of hydrodehalogen
    • Source:Chem. Commun., 2013, 49, 11415-11417.
    • Context: Details the role of alkoxides and alcohols in providing hydrides to Pd centers.
  • Buchwald-Hartwig Optimization

    • Title: A Simple and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides and Trifl
    • Source:J. Org.[4][5] Chem. 2000, 65 , 1158.

    • Context: Discusses the use of inorganic bases (Cs2CO3) to improve functional group tolerance.
  • Debromination in Cross-Couplings

    • Title: Preventing debromination in reactions with 2-Bromo-4-iodopyridine (Analogous chemistry).
    • Source: BenchChem Technical Notes.
    • Context: Practical troubleshooting for halo-pyridine/aniline systems.
    • (General Reference)

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for this compound before handling.

Sources

Stability issues of 4-Bromo-3-fluoro-2-methoxyaniline in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-fluoro-2-methoxyaniline

Document ID: TSC-2026-02-A08 Last Updated: February 6, 2026

Introduction

This compound is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern offers synthetic chemists precise control over molecular architecture. However, like many substituted anilines, its utility can be compromised by inherent stability issues in solution. This guide provides in-depth technical support, troubleshooting advice, and best practices to help researchers mitigate degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern is oxidation. The electron-rich nature of the aniline moiety makes it susceptible to oxidation by atmospheric oxygen, light, or trace metal impurities. This process can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species, which can complicate reactions and purification.[1] General guidelines for handling anilines recommend protecting them from light, air, and incompatibilities like strong oxidizing agents.[2][3][4]

Q2: What are the visible signs of degradation in my solution?

A2: A common sign of degradation is a distinct color change. Freshly prepared solutions of high-purity this compound are typically colorless to pale yellow. Upon degradation, solutions may turn yellow, orange, brown, or even dark purple/black over time. This is due to the formation of highly conjugated, colored oxidation products.

Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid Form: The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[5]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be prepared using deoxygenated solvents, stored in amber vials with headspace flushed with an inert gas, and kept at low temperatures (-20°C for long-term storage).

Troubleshooting Guide: Common Experimental Issues

Problem: My solution of this compound turned dark brown overnight.
  • Likely Cause: This is a classic indicator of significant oxidation. The lone pair of electrons on the aniline nitrogen is readily attacked by oxidants, primarily atmospheric oxygen. This initiates a free-radical chain reaction leading to highly colored polymeric byproducts. The process can be accelerated by exposure to light (photo-oxidation) or the presence of catalytic metal ions.

  • Immediate Actions:

    • Discard the discolored solution. Do not use it in your reaction, as the presence of impurities will lower your yield and complicate purification.

    • Verify the purity of the solid starting material. If the solid itself is discolored, it may have degraded during storage.

  • Preventative Measures:

    • Use Deoxygenated Solvents: Before preparing your solution, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: Prepare the solution in a glovebox or by using Schlenk line techniques to prevent exposure to air.

    • Protect from Light: Use amber glass vials or wrap your glassware in aluminum foil.

    • Consider an Antioxidant: For applications where it will not interfere, adding a small amount of a radical scavenger like BHT (butylated hydroxytoluene) can inhibit oxidation.

Problem: I am seeing multiple new peaks in my LC-MS analysis after a short period.
  • Likely Cause: Beyond simple oxidation, other degradation pathways may be occurring, such as dimerization or reactions with the solvent or other components in the solution. Halogenated anilines can also undergo dehalogenation under certain conditions.[6]

  • Diagnostic Workflow:

    G start Unexpected Peaks in LC-MS check_mass Analyze m/z of New Peaks start->check_mass parent_dimer Peak at ~2x Parent Mass? (e.g., Azo Dimer) check_mass->parent_dimer dehalogenated Peak at Parent Mass - Br? (Debromination) parent_dimer->dehalogenated No identify_dimer Hypothesis: Oxidative Dimerization parent_dimer->identify_dimer Yes oxidized Peak at Parent Mass + O or + O2? (Nitroso/Nitro) dehalogenated->oxidized No identify_dehalo Hypothesis: Reductive or Photolytic Debromination dehalogenated->identify_dehalo Yes identify_oxid Hypothesis: Oxidation oxidized->identify_oxid Yes unknown Hypothesis: Reaction with Solvent/Additive oxidized->unknown No

    Caption: Diagnostic workflow for identifying degradation products.

  • Data Interpretation: The following table summarizes potential degradation products and their expected mass changes relative to the parent compound (Exact Mass: 220.97 g/mol ).

    Potential Degradation Product Proposed Mechanism Mass Change (Relative to Parent) Expected Exact Mass (Monoisotopic)
    Debrominated AnilineReductive or photolytic dehalogenation-78.92 u (loss of Br)142.05 g/mol
    Hydroxylated AnilineOxidation+15.99 u (addition of O)236.97 g/mol
    Nitroso AnilineOxidation+14.99 u (NH₂ to NO)235.96 g/mol
    Nitro AnilineOxidation+30.99 u (NH₂ to NO₂)251.96 g/mol
    Azo DimerOxidative Coupling+217.93 u (2x Parent - 2H₂ - 2Br)438.92 g/mol (Example)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol minimizes initial degradation upon dissolution.

  • Solvent Deoxygenation: Select a high-purity, anhydrous solvent (e.g., Dioxane, DMF, Acetonitrile). Sparge the solvent with a steady stream of argon or nitrogen gas for 30 minutes.

  • Weighing: In a glovebox or under a gentle stream of inert gas, weigh the required amount of this compound directly into a tared, oven-dried amber glass vial containing a magnetic stir bar.

  • Dissolution: Using a gas-tight syringe, transfer the deoxygenated solvent into the vial.

  • Sealing and Storage: Immediately cap the vial with a PTFE-lined septum cap. If not for immediate use, flush the headspace with inert gas, wrap the cap threads with Parafilm®, and store at -20°C.

Protocol 2: HPLC-UV Method for Stability Assessment

This self-validating protocol allows for quantitative monitoring of the compound's stability over time.

  • Solution Preparation: Prepare a solution of the aniline at a known concentration (e.g., 1 mg/mL) following Protocol 1.

  • Timepoint Zero (T=0) Analysis: Immediately after preparation, inject the solution onto the HPLC system. This serves as your 100% reference point.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL

  • Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature on the benchtop, 4°C in the dark, etc.).

  • Subsequent Timepoints: Inject samples at regular intervals (e.g., T=1h, 4h, 8h, 24h).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the T=0 chromatogram.

    • Calculate the percentage of the parent compound remaining at each timepoint using the peak area: % Remaining = (Area_Tx / Area_T0) * 100

    • Plot % Remaining vs. Time to visualize the degradation kinetics.

Visualizing the Primary Degradation Pathway

The primary degradation pathway for anilines in the presence of oxygen is oxidation, which can lead to a cascade of products.

G cluster_0 Initiation cluster_1 Propagation & Product Formation Aniline Aniline (R-NH2) RadicalCation Aniline Radical Cation (R-NH2•+) Aniline->RadicalCation [O2], light, or metal catalyst Nitroso Nitroso Compound (R-N=O) RadicalCation->Nitroso Further Oxidation Polymer Colored Polymeric Products RadicalCation->Polymer Dimerization & Polymerization Nitro Nitro Compound (R-NO2) Nitroso->Nitro Oxidation

Caption: Generalized oxidative degradation pathway of anilines.

References

  • 4-Bromo-3-fluoroaniline - Chem-Impex . Provides storage temperature recommendations (2-8°C). Link

  • 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works - ChemicalBook . Describes applications and synthetic uses of a related aniline. Link

  • 4-Fluoro-2-methoxyaniline - Chem-Impex . Outlines various industrial and research applications for a similar compound. Link

  • 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 - ChemicalBook . Provides physical properties and storage temperature for a structurally similar compound. Link

  • 4-Bromo-3-Methoxy Aniline - Maksons Fine Chem Pvt. Ltd. Mentions general applications of substituted anilines in various industries. Link

  • 4-Bromo-3-fluoro-2-methylaniline | C7H7BrFN | CID 15746684 - PubChem . Details chemical properties and identifiers for a related compound. Link

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate . Discusses the reactivity of anilines and the use of protecting groups to prevent side reactions. Link

  • 3-bromo-4-fluoro-2-methoxyaniline - ACUBIOCHEM . Commercial listing for a related isomer. Link

  • 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem . Provides chemical structure and identifiers for a related aniline. Link

  • Aniline - Standard Operating Procedure for Laboratories . Recommends storage conditions for aniline, including protection from moisture, light, and strong oxidizers. Link

  • Oxidation of Amines - Chemistry LibreTexts . Explains the chemical principles behind the oxidation of aromatic amines to various products like nitroso and nitro compounds. Link

  • (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K - ResearchGate . Discusses degradation pathways of halo-substituted anilines, including dehalogenation and hydroxylation. Link

  • Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates | The Journal of Organic Chemistry - ACS Publications . Scientific article detailing research on the oxidation of aromatic amines. Link

  • Aniline - Washington State University . Provides safety and storage information for aniline, noting incompatibility with strong oxidizers and acids. Link

  • Aniline - Incident management - GOV.UK . Recommends handling procedures, including the need for well-ventilated areas. Link

  • 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem - NIH . GHS hazard information for a related compound. Link

  • Synthesis of Nitroarenes by Oxidation of Aryl Amines - MDPI . Reviews various methods for oxidizing aromatic amines to nitroarenes, detailing the mechanism through hydroxylamine and nitroso intermediates. Link

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS - Sciencemadness.org . Describes how air oxidation of anilines can lead to azo compounds and tars. Link

  • Safety Data Sheet (SDS) Aniline - LPS.org . Notes that aniline has poor shelf life and is sensitive to light and air. Link

  • ANILINE AR - Loba Chemie . Safety data sheet recommending storage in a cool, well-ventilated place. Link

  • 4-Bromo-3-fluoroaniline Safety Data Sheet - Fisher Sci . Safety data sheet for a similar compound noting stability under normal conditions but incompatibility with strong oxidizing agents and the need to store under an inert atmosphere. Link

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water | The Journal of Physical Chemistry - ACS Publications . Scientific article on the formation of amine cation radicals during oxidation. Link

Sources

Removal of starting material from 4-Bromo-3-fluoro-2-methoxyaniline product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Diagnostic

This guide addresses the purification of 4-Bromo-3-fluoro-2-methoxyaniline (Product), a critical intermediate often used in the synthesis of GLP-1 receptor agonists and other fluorinated bioactive scaffolds.

The term "Starting Material" (SM) typically refers to one of two precursors depending on your synthetic route. Correctly identifying the impurity is the first step to selecting the removal strategy.

Diagnostic: Identify Your Impurity
Diagnostic FeatureScenario A: Unbrominated Precursor Scenario B: Nitro Precursor
Chemical Identity 3-Fluoro-2-methoxyaniline 4-Bromo-3-fluoro-2-methoxynitrobenzene
Origin Incomplete bromination reaction.Incomplete reduction (hydrogenation/metal reduction).
LC-MS Signal [M+H]⁺ ≈ 142 (Mass is ~79/81 amu less than product).[M+H]⁺ ≈ 250/252 (Mass is ~30 amu higher than product).
¹H NMR Signature Presence of a proton at the para position (usually a doublet/multiplet ~6.3–6.8 ppm).Absence of amine protons; distinct shift in aromatic protons due to strong electron-withdrawing -NO₂.
Basicity (pKa) Higher than product (More basic).Neutral/Non-basic (Nitro group).
Polarity (TLC) More Polar (Lower R_f) than product.Less Polar (Higher R_f) than product.

Strategic Decision Tree

The following workflow illustrates the logic for selecting the appropriate purification method based on the impurity identified above.

PurificationLogic Start Crude this compound Identify Step 1: Identify Impurity (LC-MS / TLC) Start->Identify ScenarioA Impurity A: Unbrominated Aniline (3-Fluoro-2-methoxyaniline) Identify->ScenarioA Mass = M-Br ScenarioB Impurity B: Nitro Precursor Identify->ScenarioB Mass = Nitro LogicA Logic: Impurity is MORE BASIC than Product due to lack of Br ScenarioA->LogicA MethodA1 Method 1: Chemoselective Acid Wash (pH Controlled Extraction) LogicA->MethodA1 Bulk Removal (>5% SM) MethodA2 Method 2: Flash Chromatography (Gradient Elution) LogicA->MethodA2 Polishing (<5% SM) LogicB Logic: Product is BASIC, Impurity is NEUTRAL ScenarioB->LogicB MethodB Method 3: Bulk Acid Extraction (Product -> Aqueous, SM -> Organic) LogicB->MethodB

Figure 1: Purification decision matrix based on the physicochemical properties of the impurity.

Detailed Protocols

Scenario A: Removal of Unbrominated Precursor (3-Fluoro-2-methoxyaniline)

The Challenge: Both the product and the impurity are anilines with similar polarities. However, the bromine atom on the product is electron-withdrawing, making the product less basic (lower pKa) than the unbrominated starting material. We exploit this


 for separation.

Method 1: Chemoselective Acid Washing ("The pKa Swing") Best for: Removing significant amounts (>5%) of starting material without running a column.

  • Dissolution: Dissolve the crude mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Toluene ). Avoid Ethyl Acetate if possible, as it can hydrolyze under strong acidic conditions, though it is acceptable for rapid washes.

    • Concentration: ~0.1 g/mL.

  • Titration Calculation: Estimate the moles of Starting Material (SM) present using LC-MS or NMR integration.

  • The "Limiting Acid" Wash:

    • Prepare a dilute HCl solution (0.5 M) .

    • Add 1.1 to 1.5 equivalents of HCl relative to the impurity only (NOT the product).

    • Mechanism:[1] Since the SM is more basic, it will protonate first and partition into the aqueous layer. The less basic product will remain mostly neutral in the organic layer.

  • Execution:

    • Wash the organic layer with the calculated acid solution. Shake vigorously for 2 minutes.

    • Separate layers. Keep the Organic Layer .

    • Check: Run a TLC of the organic layer. The lower spot (SM) should be diminished.

  • Final Polish: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Method 2: High-Performance Flash Chromatography Best for: High purity requirements (>99.5%) or when


 is insufficient.
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate (gradient).

  • Elution Order:

    • Product (this compound): The bromine atom increases lipophilicity and reduces interaction with silica silanols compared to the SM. It elutes first (Higher R_f).

    • Starting Material (3-Fluoro-2-methoxyaniline): Elutes second (Lower R_f).

  • Tip: Add 1% Triethylamine to the mobile phase. This neutralizes acidic sites on the silica, preventing "tailing" of the aniline bands and sharpening the separation.

Scenario B: Removal of Nitro Precursor

The Challenge: Separation of a basic amine (Product) from a neutral nitro compound (SM). This is chemically straightforward.

Method 3: Bulk Acid Extraction (Reverse Extraction)

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Protonation: Extract the organic layer with 1M HCl (3 x Vol).

    • Result: The Product (Amine) protonates and moves to the Aqueous Layer .

    • Result: The Nitro SM (Neutral) stays in the Organic Layer .

  • Separation:

    • Discard the Organic Layer (contains impurities).

    • Keep the Aqueous Layer (contains Product).

  • Recovery:

    • Basify the aqueous layer to pH ~10 using 4M NaOH or sat. NaHCO₃. The product will precipitate or oil out.

    • Extract back into fresh EtOAc.

    • Dry (Na₂SO₄) and concentrate.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning purple/brown during acid washing? A: Anilines are prone to oxidation, especially in solution. The "pinking" or browning is often due to trace formation of quinone-imine species.

  • Fix: Perform all extractions quickly and keep solutions cold (0–5°C). Add a pinch of sodium metabisulfite to the aqueous wash to act as an antioxidant.

Q2: I tried Method 1 (Acid Wash), but I lost a lot of product. Why? A: You likely used too much acid or an acid that was too strong.

  • Explanation: If the pH drops below the pKa of the product (approx pH 2.5–3.0), the product will also protonate and wash away.

  • Fix: Use a Citrate Buffer (pH 3.5) instead of HCl. This clamps the pH in the "Goldilocks zone" where the SM (pKa ~4.0) is protonated, but the Product (pKa ~2.8) remains largely neutral.

Q3: Can I use recrystallization? A: Yes, but it is less predictable for removing homologous impurities.

  • Suggestion: If the impurity is the unbrominated SM, recrystallization from Heptane/Ethanol often works because the brominated product has a higher melting point and lower solubility in heptane than the unbrominated precursor.

References

  • Synthesis of Halogenated Anilines: Journal of Chemical Education, "Multistep Synthesis of 4-bromo-2-chloroaniline", 2017.

  • pKa Values of Substituted Anilines: PubChem Compound Summary, "4-Bromo-3-fluoro-2-methylaniline" (Structural Analog Data).

  • Orforglipron Intermediate Data: BenchChem Technical Support, "Synthesis of 4-Fluoro-2-methoxyaniline (Precursor)".

Sources

Characterization of byproducts in 4-Bromo-3-fluoro-2-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-3-fluoro-2-methoxyaniline (BFM-Aniline) Reference Code: TS-BFM-2024 | Status: Active

Overview

This guide addresses the critical quality attributes and common failure modes associated with This compound (CAS: 127408-03-1). As a high-value pharmacophore used in the synthesis of MEK inhibitors (e.g., Cobimetinib), this intermediate exhibits specific reactivity patterns—notably oxidative instability and competitive protodehalogenation during palladium-catalyzed cross-couplings.

Module 1: Stability & Storage (The "Black Tar" Phenomenon)

User Issue: "My white crystalline powder turned purple/black after two weeks in storage. Is it degraded?"

Technical Diagnosis: This is a classic oxidative degradation cascade common to electron-rich anilines. The methoxy group at the ortho position (C2) and the fluorine at C3 create a "push-pull" electronic system that, while useful for drug binding, destabilizes the free base in the presence of air and light.

Mechanism:

  • Radical Formation: Photo-oxidation generates an anilinyl radical cation.

  • Dimerization: These radicals couple to form hydrazine or azo linkages (purple/red chromophores).

  • Polymerization: Further oxidation leads to polyaniline-like oligomers (black tar).

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Pink/Purple Surface Surface oxidation (Photo-induced)Purification: Recrystallize from Ethanol/Heptane (1:3). Prevention: Store in amber vials under Argon.
Black Gummy Solid Deep oxidation/PolymerizationSalvage: Dissolve in EtOAc, wash with 1M HCl (to remove oxidized oligomers), then neutralize. Note: Yield loss will be significant (>20%).
Melting Point Depression Moisture absorption (Hygroscopic)Dry under vacuum at 40°C with P₂O₅ for 12 hours.

Pro-Tip: For long-term storage (>1 month), convert the free base to the HCl salt . The protonated anilinium species is resistant to oxidation.

Module 2: Cross-Coupling Troubleshooting (Buchwald-Hartwig/Suzuki)

User Issue: "During Buchwald-Hartwig coupling, I see a significant impurity at M-80 (LCMS) and low yields."

Technical Diagnosis: The impurity is 3-Fluoro-2-methoxyaniline (Des-bromo impurity). This results from protodehalogenation , a competitive pathway where the oxidative addition complex intercepts a hydride source instead of the transmetalating agent.

Root Cause Analysis:

  • Solvent Contamination: Wet solvents or alcohols act as hydride donors.

  • Catalyst Overload: Excess Pd species can undergo

    
    -hydride elimination if alkyl-phosphines are used.
    
  • Base Selection: Carbonate bases in primary alcohols often promote this side reaction.

Optimization Workflow:

  • Switch Solvent System: Move from Isopropanol/Ethanol to Toluene or Dioxane (anhydrous).

  • Catalyst Control: Switch to bulky, electron-rich ligands like XPhos or BrettPhos which facilitate rapid reductive elimination of the desired product over the slower dehalogenation pathway.

  • Scavenger Check: Ensure your reaction atmosphere is strictly inert (Nitrogen/Argon). Oxygen can promote homocoupling (Ar-Ar), consuming the starting material.

Module 3: Analytical Characterization (Impurity Fingerprinting)

Use this table to identify peaks in your HPLC/UPLC traces. Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid), Gradient 5%->95%.

CompoundStructure DescriptionRelative Retention Time (RRT)Mass (ESI+)Origin
Impurity A Des-bromo (3-Fluoro-2-methoxyaniline)~0.65 (Elutes Early)142.1 [M+H]⁺Protodehalogenation byproduct
Target (BFM) This compound 1.00 (Reference) 220.0/222.0 [M+H]⁺ Starting Material
Impurity B 6-Bromo Isomer (Regioisomer)~1.05 (Co-elutes often)220.0/222.0 [M+H]⁺Improper bromination of precursor
Impurity C Azo-Dimer (Ar-N=N-Ar)~1.80 (Late eluter)436.0 [M+H]⁺Oxidation (Air exposure)
Impurity D Homocoupling (Ar-Ar)~2.10 (Very Late)281.1 [M+H]⁺Suzuki side-reaction

Module 4: Reaction Fate Map

The following diagram illustrates the divergent pathways for this compound during storage and reaction.

BFM_Fate_Map Start 4-Bromo-3-fluoro- 2-methoxyaniline (BFM) Oxidation Oxidative Radical Formation Start->Oxidation Light/Air (O2) PdCycle Pd-Catalyzed Cycle Start->PdCycle Pd(0), Ligand AzoDimer Azo Dimer (Purple/Red Impurity) Oxidation->AzoDimer Dimerization Polymer Polyaniline Tar (Black Solid) AzoDimer->Polymer Aging DesBromo Des-Bromo Product (Protodehalogenation) PdCycle->DesBromo Hydride Source (Wet Solvent/Alcohol) Product Desired Coupled Product (e.g., Cobimetinib Int.) PdCycle->Product R-B(OH)2 or R-NH2

Caption: Fate map showing the divergence between productive coupling (Green) and common failure modes: oxidation during storage (Red/Black) and protodehalogenation during catalysis (Red dashed).

References

  • Compound Identification & Properties

    • PubChem Compound Summary for CID 15746684 (this compound).
    • (Note: Structural analog often used for property benchmarking).

  • Synthesis Context (Cobimetinib)

    • Synthesis method of cobimetinib. Patent CN106045969A (2016). Describes the utilization of the aniline intermediate in nucleophilic aromatic substitution and amide coupling steps.
  • Mechanistic Insight (Protodehalogenation)

    • Deciphering complexity in Pd–catalyzed cross-couplings. (2024).[1][2] Nature Communications / NIH. Detailed analysis of dehalogenation side-reactions in bromo-aryl systems.

  • Analytical Characterization

    • Liquid chromatography–mass spectrometry analysis of cationic aniline dyes. (2016).[3][4][5] ResearchGate. Provides methodology for identifying oxidized aniline oligomers (azo/polyaniline species).

Sources

Technical Support Center: Regioselective Synthesis of 4-Bromo-3-fluoro-2-methoxyaniline

[1]

Executive Summary & Mechanistic Insight

The Challenge: Synthesizing 4-Bromo-3-fluoro-2-methoxyaniline (CAS: 127408-03-1) presents a classic "competing director" problem in electrophilic aromatic substitution.[1] While the amino group (



The Solution: High regioselectivity at the C4 position is achieved not by forcing the reaction, but by exploiting the subtle steric and electronic differences between the C4 and C6 positions using controlled brominating agents (NBS) or specific solvent systems (Acetic Acid) that facilitate product precipitation.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the competing directing effects and the optimized workflow to favor the C4-kinetic product.

BrominationPathStartStarting Material:3-Fluoro-2-methoxyanilineNH2NH2 (C1)Strong DonorDirects: C4 (Para), C6 (Ortho)Start->NH2OMeOMe (C2)Mod. DonorDirects: C5 (Para)Start->OMeFF (C3)Weak DeactivatorDirects: C4 (Ortho), C6 (Para)Start->FConflictRegioselectivity ConflictNH2->ConflictOMe->ConflictF->ConflictPath4Target Pathway (C4)Favored by: Para-NH2 + Ortho-FRisk: Steric hindrance from FConflict->Path4 Kinetic Control(Low Temp, NBS)Path6Impurity Pathway (C6)Favored by: Ortho-NH2 + Para-FRisk: Less steric hindranceConflict->Path6 Thermodynamic/Uncontrolled(High Temp, Excess Br2)ProductTarget Product:This compoundPath4->ProductImpurityImpurity:6-Bromo isomerPath6->Impurity

Caption: Mechanistic flow showing how the interplay of substituents directs bromination. The C4 position is electronically favored by the para-amino effect but requires kinetic control to avoid C6 substitution.

Optimized Experimental Protocols

We recommend two distinct protocols depending on your scale and purity requirements.

Method A: The "Precipitation" Route (High Scale, Moderate Selectivity)

Best for: Gram-to-kilogram scale where chromatography is difficult. This method utilizes the low solubility of the target product's hydrobromide salt in acetic acid to drive purification during the reaction itself.[1]

ParameterSpecification
Reagent Molecular Bromine (

)
Solvent Glacial Acetic Acid (AcOH)
Stoichiometry 1.0 : 0.95 (Substrate :

)
Temperature 15°C – 20°C
Reaction Time 30 – 60 minutes

Step-by-Step:

  • Dissolve 3-fluoro-2-methoxyaniline (1.0 eq) in glacial acetic acid (5-6 volumes).

  • Prepare a solution of Bromine (0.95 eq) in acetic acid (1-2 volumes). Note: Using a slight deficit of bromine prevents over-bromination.

  • Add the bromine solution dropwise over 20 minutes while maintaining the temperature below 20°C.

  • Stir for 30 minutes. The solution will likely turn from orange to a milky suspension as the HBr salt precipitates.

  • Filtration: Filter the solid directly.[1][2] Wash the cake with cold acetic acid followed by diethyl ether to remove the soluble 6-bromo isomer.

  • Freebasing: Suspend the solid in water and neutralize with saturated

    
     to release the free aniline.[1]
    
Method B: The "Kinetic Control" Route (High Selectivity)

Best for: Medicinal chemistry scale (<5g) requiring >98% regioselectivity. This method uses N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromonium ions, favoring the highly activated para-position (C4) over the ortho-position (C6).

ParameterSpecification
Reagent N-Bromosuccinimide (NBS)
Solvent DMF or Acetonitrile (MeCN)
Stoichiometry 1.0 : 1.0
Temperature -10°C to 0°C
Reaction Time 1 – 2 hours

Step-by-Step:

  • Dissolve 3-fluoro-2-methoxyaniline in DMF (10 volumes). Cool to -10°C.

  • Add NBS (1.0 eq) portion-wise over 30 minutes. Do not dump it all at once; a high local concentration promotes side reactions.

  • Monitor via LCMS.[1][3] The reaction is usually complete within 1 hour.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Purification: If the 6-bromo isomer is present (>5%), a silica gel column (Hexane/EtOAc) is required.[1] The 4-bromo isomer is typically less polar than the 6-bromo isomer due to internal hydrogen bonding effects.

Troubleshooting Guide & FAQs

Q1: I am seeing ~15% of the 6-bromo isomer. How do I remove it?

Diagnosis: The 6-bromo isomer (ortho-bromination) is the thermodynamic competitor.[1] It forms more readily at higher temperatures or in non-polar solvents where the "ortho-effect" of the amine is amplified. Corrective Action:

  • If using Method A (

    
    ):  Do not rely on extraction. Isolate the product as the HBr salt . The 4-bromo HBr salt is significantly less soluble in acetic acid than the 6-bromo salt. Filter the reaction mixture, and the filter cake will be enriched in the desired 4-bromo isomer.
    
  • If using Method B (NBS): Switch solvent to Acetonitrile and run at -20°C . Lower temperatures favor the electronic preference (Para/C4) over the statistical/steric preference (Ortho/C6).

Q2: My product is purple/black after workup. What happened?

Diagnosis: Anilines are prone to oxidation, forming "aniline black" type impurities, especially in the presence of excess bromine or light. Corrective Action:

  • Add a reducing agent during workup: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  to quench any residual bromine or oxidative species.[1]
    
  • Perform the reaction in the dark (wrap flask in foil) if using NBS, as light can trigger radical bromination pathways that are less selective.[1]

Q3: I am observing a di-bromo impurity (4,6-dibromo-3-fluoro-2-methoxyaniline).

Diagnosis: This occurs when the mono-brominated product reacts with remaining brominating agent.[1] The 4-bromo product is still activated enough to accept a second bromine at C6. Corrective Action:

  • Stoichiometry Control: Reduce brominating agent to 0.90 - 0.95 equivalents . It is better to leave 5% starting material (which is easy to separate by polarity) than to form the di-bromo impurity (which is very difficult to separate).

  • Addition Rate: Slow down the addition of

    
     or NBS. If the reagent concentration spikes, di-bromination becomes statistically more likely.
    
Q4: The patent literature suggests using sulfuric acid. Should I try that?

Analysis: Some protocols use

1Recommendation:Avoid this for this specific substrate.

1

References

  • Preparation of Amino Pyrimidine Anticancer Compounds. Source: World Intellectual Property Organization (WO2010141406A2).[1] Relevance: Describes the synthesis of Compound 147H (this compound) using

    
     in Acetic Acid with precipitation workup.
    URL:
    
  • Novel PLK1 Degradation Inducing Compound. Source: World Intellectual Property Organization (WO2024162828A1).[1] Relevance: Provides detailed experimental steps for the synthesis of the target intermediate (Step 1, Example 44) including yield (51%) and purification data. URL:

  • Pharmacologically Active Compounds (Mps1 Kinase Inhibitors). Source: World Intellectual Property Organization (WO2014037751A1).[1] Relevance: Confirms the regioselective bromination protocol and the isolation of the HBr salt to improve purity. URL:

  • Regioselective Bromination of Substituted Anilines. Source:Green Chemistry Letters and Reviews, 2008.[1] (Contextual grounding for aniline bromination mechanics). Relevance: Supports the use of controlled conditions to differentiate between ortho and para substitution in fluoroanilines.[1]

Handling and storage recommendations for 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-Bromo-3-fluoro-2-methoxyaniline. This resource, designed for laboratory professionals, provides in-depth information on the proper handling, storage, and troubleshooting for this compound. As a substituted aniline, it requires specific precautions to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation.[1] It may also cause respiratory irritation.[1] Like many aromatic amines, it can be absorbed through the skin, which can contribute to systemic toxicity.[2]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5][6] Some suppliers recommend storage at 2-8°C and protection from light.[7] It is also noted to be air and light-sensitive, with some sources suggesting storage under an inert atmosphere like argon.[1][6]

Q3: My sample of this compound has changed color. Is it still usable?

A3: A color change, often to a brownish hue, can indicate oxidation due to exposure to air and/or light.[2] While slight discoloration may not always signify significant degradation for every application, it is a sign that the compound's purity may be compromised. For sensitive applications, such as in pharmaceutical development, it is recommended to use a fresh, unoxidized sample. It is best practice to store the compound in a dark, cool place and under an inert atmosphere to prevent this.[1][6]

Q4: What personal protective equipment (PPE) is necessary when handling this compound?

A4: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical safety goggles, protective gloves, and a lab coat.[3][8] All handling should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][4][5]

Q5: What are some suitable solvents for this compound?

Troubleshooting Guide

Issue: Inconsistent reaction yields or unexpected side products.

Possible Cause 1: Degradation of the starting material. As mentioned, this compound can degrade upon exposure to air and light.[1] If you are observing inconsistent results, the purity of your starting material may be compromised.

Solution:

  • Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere and protected from light.[1][6]

  • Consider purifying the material if you suspect degradation and have the appropriate expertise and equipment.

Possible Cause 2: Reactivity with incompatible substances. Aromatic amines can react with strong oxidizing agents and strong acids.[6][11]

Solution:

  • Ensure that your reaction setup and solvent are free from incompatible materials.

  • Carefully review your reaction scheme to identify any potential incompatibilities.

Issue: Difficulty in achieving complete dissolution.

Possible Cause: Incorrect solvent choice or insufficient mixing.

Solution:

  • Refer to the general solubility of similar anilines and test a small amount of your compound in the chosen solvent before scaling up.[9][10]

  • Gentle heating and sonication can aid in dissolution, but be mindful of the compound's stability at elevated temperatures.

Experimental Protocols

Safe Handling and Weighing Protocol
  • Preparation: Before handling, ensure you are wearing the appropriate PPE: a lab coat, chemical safety goggles, and nitrile gloves.[8]

  • Work Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Weighing:

    • Use a clean, dry spatula and weighing paper or a weighing boat.

    • Carefully transfer the desired amount of the solid.

    • Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.

  • Cleanup:

    • After weighing, securely close the container.

    • Wipe down the spatula and the weighing area with a damp cloth or paper towel to collect any residual powder.

    • Dispose of the cleaning materials and any contaminated PPE in a designated hazardous waste container.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]

Data Presentation

PropertyValueSource
Molecular FormulaC₇H₇BrFN[12]
Molecular Weight204.04 g/mol [12]
AppearancePink crystalline solid[7]
Storage Temperature2-8°C (protect from light)[7]

Visualizations

Handling and Storage Decision Tree

G start Start: Need to handle this compound ppe Wear appropriate PPE: - Safety goggles - Gloves - Lab coat start->ppe fume_hood Work in a chemical fume hood? ppe->fume_hood yes_hood Proceed with handling fume_hood->yes_hood Yes no_hood Stop. Find a suitable fume hood. fume_hood->no_hood No storage After use, how to store? yes_hood->storage storage_conditions Store in a tightly sealed container, in a cool, dry, dark place (2-8°C), preferably under inert gas. storage->storage_conditions G reagent This compound incompatible Potential Incompatibilities reagent->incompatible oxidizers Strong Oxidizing Agents incompatible->oxidizers acids Strong Acids incompatible->acids air_light Air and Light incompatible->air_light

Caption: Flowchart of potential incompatibilities.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. PubChem Compound Database. Retrieved from [Link]

  • Princeton University. (n.d.). Aniline Safety Operating Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). SAFETY. Retrieved from [Link]

  • Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-fluoro-3-methylaniline. PubChem Compound Database. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Purification of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists. Scope: Troubleshooting, optimization, and safety protocols for kilo-lab to pilot-scale purification.

Introduction: The Stability-Purity Paradox

Halogenated anilines (e.g., 4-chloroaniline, 3-bromoaniline, fluoroanilines) are deceptively simple intermediates. While structurally basic, their scale-up purification is plagued by a "Stability-Purity Paradox": the thermal energy required to distill them often accelerates oxidative polymerization, leading to the formation of "aniline black" tars and colored azobenzene impurities. Furthermore, their high toxicity (methemoglobinemia) demands closed-system handling that complicates standard open-lab interventions.

This guide moves beyond standard textbook protocols to address the specific hydrodynamic and thermodynamic challenges encountered when scaling from grams to kilograms.

Visual Decision Matrix: Method Selection

Before initiating a campaign, use this logic flow to select the optimal purification strategy based on your crude material's impurity profile.

PurificationStrategy Start Crude Halogenated Aniline CheckPurity Analyze Impurity Profile (HPLC/GC) Start->CheckPurity Polymer High Polymeric/Tar Content? CheckPurity->Polymer Isomers Regioisomers Present? Polymer->Isomers No Distill Vacuum Distillation (Short Path/Wiped Film) Polymer->Distill Yes (>5%) Color Color/Oxidation Only? Isomers->Color No Chrom Prep HPLC / Flash (Last Resort) Isomers->Chrom Yes (Difficult Separation) Salt Acid-Base Swing (Salt Formation) Color->Salt High Color/Low Chemical Impurity Cryst Crystallization (w/ Activated Carbon) Color->Cryst Solid Product Distill->Cryst Polishing Step Salt->Distill If Liquid Product

Figure 1: Purification Decision Matrix. Selects the primary unit operation based on the dominant impurity class (polymers, isomers, or oxidation products).

Module 1: Vacuum Distillation Scale-Up

The Challenge: Halogenated anilines have high boiling points (often >200°C at atm). At scale, prolonged exposure to these temperatures causes degradation. The Solution: Minimize residence time and pressure.

Core Protocol: High-Vacuum Fractionation
  • Vacuum Requirement: Must achieve < 10 mmHg (preferably < 2 mmHg) .

    • Why: According to the Clausius-Clapeyron relation, reducing pressure from 20 mmHg to 1 mmHg can drop the boiling point by >50°C, preventing thermal decomposition.

  • Inert Gas Bleed: Introduce a capillary bleed of dry Nitrogen or Argon.

    • Why: Prevents bumping (common in viscous aniline tars) and inhibits oxidative degradation during the run.

  • Short Path Configuration: For quantities >1 kg, replace standard Vigreux columns with a Wiped Film Evaporator (WFE) or Short Path Distillation head to minimize thermal history.

Troubleshooting Table: Distillation Anomalies
SymptomRoot CauseCorrective Action
Product turns red/black in receiver Oxidative degradation1. Check system for leaks (vacuum integrity).2. Pre-flush receiver with Argon.3. Add trace SnCl₂ (stannous chloride) to pot as antioxidant.
"Bumping" or uncontrollable foaming Water/Solvent pockets or high viscosity1. Degas crude at low temp/low vac before heating.2. Use a magnetic stirrer and gas capillary bleed.3. Increase flask size (max 60% fill).
Rapid pressure rise during run Decomposition (Gas evolution)ABORT HEAT IMMEDIATELY. Decomposition generates non-condensable gases. Cool reactor and check vacuum pump trap.
Product solidifies in condenser High melting point (e.g., 4-Bromoaniline)1. Use air condenser or warm water (50°C) circulation instead of cold water.2. Heat gun (carefully) on bridge.

Module 2: Crystallization & The "Oiling Out" Crisis

The Challenge: Halogenated anilines are prone to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallizing, especially when impurities lower the melting point of the solvated species.

Mechanism of Oiling Out

When a hot, saturated solution is cooled, the solute may separate as a solute-rich oil droplet before reaching the crystalline state.[1][2] These oil droplets trap impurities, defeating the purpose of purification.

Protocol: Controlled Seeding & Solvent Swing
  • Solvent Selection: Avoid single-solvent systems. Use a Solvent/Anti-solvent pair.

    • Good Solvents: Ethanol, Methanol, Toluene.

    • Anti-solvents: Water (if miscible), Hexanes/Heptane.

  • The "Reverse Addition" Technique:

    • Dissolve crude aniline in the minimum amount of Good Solvent.

    • Slowly add this solution into a stirred vessel containing the Anti-solvent and seed crystals at a controlled temperature.

    • Why: This maintains low supersaturation, favoring crystal growth over oil droplet formation.

FAQ: Crystallization

Q: My solution turned into a milky emulsion (oiled out). Can I save it? A: Yes. Do not cool further; this will freeze the oil into an impure gum.

  • Reheat the mixture until the emulsion clears (becomes a single phase).

  • Add a small amount of Good Solvent to shift the composition away from the "miscibility gap."

  • Cool extremely slowly (1°C/min) and add seed crystals before the cloud point is reached.

Module 3: The Acid-Base Swing (Chemical Purification)

The Challenge: Removing non-basic impurities (neutral tars, starting materials) without expensive chromatography. The Solution: Exploit the basicity of the aniline nitrogen (


).
Workflow
  • Dissolution: Dissolve crude aniline in an organic solvent (e.g., Ethyl Acetate or Toluene).

  • Salt Formation: Extract with 2M HCl .

    • Chemistry:

      
       (Water soluble).
      
    • Separation: The aniline moves to the aqueous phase. Neutral impurities (tars, non-basic halides) stay in the organic phase.

  • Wash: Wash the aqueous acidic layer with fresh organic solvent to remove entrained organics.

  • Regeneration: Basify the aqueous layer with NaOH or NH₄OH to pH > 10.

    • Result: Product precipitates or oils out as free base.

  • Recovery: Extract back into organic solvent, dry (MgSO₄), and evaporate.

Note: For highly halogenated anilines (e.g., 2,4,6-trichloroaniline), the basicity is reduced (


). Stronger acids or non-aqueous approaches may be required.

Module 4: Safety & Handling (E-E-A-T)

Critical Hazard: Methemoglobinemia Halogenated anilines are potent methemoglobin formers. They oxidize hemoglobin (


) to methemoglobin (

), which cannot transport oxygen.
Mandatory Safety Protocols
  • Skin Absorption: These compounds penetrate nitrile gloves.

    • Requirement: Use Laminate Film (Silver Shield/4H) or double-gloved Nitrile with frequent changes.

    • Immediate Action: If skin contact occurs, wash with polyethylene glycol (PEG 300) or soap/water. Alcohol may increase absorption.

  • Monitoring:

    • Operators should monitor for "Blue Lip" syndrome (cyanosis).

    • Pulse oximetry is recommended for pilot-plant operators during active handling.

  • Decontamination:

    • Spills should be treated with dilute acid (to form the salt, reducing volatility) and absorbed into vermiculite.

Visual Workflow: Integrated Scale-Up Process

ScaleUpWorkflow Raw Crude Reaction Mixture AcidExt Acid Extraction (2M HCl) Raw->AcidExt OrgWaste Organic Waste (Neutrals/Tars) AcidExt->OrgWaste Remove BaseNeut Neutralization (NaOH to pH 10) AcidExt->BaseNeut Aqueous Phase Drying Drying (MgSO4 / Vac Strip) BaseNeut->Drying Extract & Dry VacDist Vacuum Distillation (Final Polish) Drying->VacDist Final Pure Halogenated Aniline VacDist->Final

Figure 2: Integrated Chemical & Physical Purification Workflow. This hybrid approach maximizes yield and purity by combining chemical specificity (acid/base) with physical separation (distillation).

References

  • Texium. (2020). Vacuum Distillation of Aniline.[3][4] Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Detection and Control. Retrieved from

  • National Institutes of Health (NIH). (2024). 4-Chloroaniline Compound Summary (PubChem). Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline.[5][6] Retrieved from

  • BenchChem. (2025).[3] Technical Support: Purification of Polyhalogenated Anilines. Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: Quantitative NMR (qNMR) for 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 4-Bromo-3-fluoro-2-methoxyaniline presents specific analytical challenges. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for impurity profiling, it suffers from a critical bottleneck during early-stage development: the requirement for a high-purity reference standard of the specific analyte.

This guide establishes Quantitative NMR (qNMR) as the superior alternative for absolute purity determination (Assay) of this intermediate.[1] Unlike HPLC, qNMR relies on the physical constant of proton sensitivity, allowing for precise quantification using a generic internal standard (IS) traceable to NIST, bypassing the need for a compound-specific reference standard.

Part 1: Strategic Comparison (qNMR vs. Alternatives)

The following table objectively compares qNMR against the industry standard (HPLC-UV) and a legacy alternative (Titration).

Table 1: Comparative Performance Matrix
FeatureqNMR (Primary Method) HPLC-UV (Relative Method) Titration (Diazotization)
Principle Absolute quantification (molar ratio of nuclei).Relative response factor (requires Ref Std).Stoichiometric chemical reaction.
Reference Standard Generic (e.g., Dimethyl sulfone). Traceable to SI.[2][3]Specific (Must be the exact analyte).Standardized reagents (e.g., NaNO₂).
Specificity High. Structural elucidation + Quantification simultaneously.Medium/High. Depends on column separation.Low. Interferences from other amines.
Speed (Method Dev) Fast (< 1 day). No column screening or gradient optimization.Slow (Weeks). Requires method development & validation.Fast. Standard protocols exist.
Precision (RSD) 0.5% – 1.0% (Routine)0.2% – 0.5% (High)0.5% – 1.0%
Sample Recovery Yes (Non-destructive).No (Destructive).No (Destructive).
Best Use Case Purity Assay of bulk powder; Reference Standard qualification.Impurity Profiling (detecting <0.1% impurities).Rough estimation in production.
The "Reference Standard" Paradox

For a researcher synthesizing this compound for the first time, HPLC is impossible to validate without an already pure sample of the compound to calibrate the detector. qNMR breaks this loop by using a universal calibrant (Internal Standard) to assign a purity value to the first batch, effectively creating the Primary Reference Standard for future HPLC work.

Part 2: Technical Deep Dive – Method Development

Structural Analysis & Signal Selection

The molecule contains three distinct proton environments suitable for detection. However, the presence of Fluorine (


, Spin 1/2) introduces coupling complexities.
  • Aromatic Protons (H5, H6):

    • Risk: These will appear as doublets or multiplets due to H-H coupling (

      
       Hz) and H-F coupling (
      
      
      
      or
      
      
      ).
    • Verdict:Avoid. The splitting disperses signal intensity, reducing the Signal-to-Noise (S/N) ratio and complicating integration boundaries.

  • Amine Protons (-NH₂):

    • Risk: Broad signals due to chemical exchange; chemical shift varies with concentration and temperature.

    • Verdict:Reject. Unsuitable for quantification.

  • Methoxy Protons (-OCH₃):

    • Characteristics: Strong singlet (integrates to 3H).

    • Coupling: Position 2 (-OMe) is adjacent to Position 3 (-F). This is a 4-bond coupling (

      
      ). While usually small (< 2 Hz), it may slightly broaden the peak but rarely splits it into a distinct doublet in standard resolution.
      
    • Verdict:Primary Target. The -OCH₃ signal (approx. 3.8 – 4.0 ppm) provides the highest intensity and sharpest lineshape.

Solvent Selection
  • DMSO-d6: Recommended. Excellent solubility for polar anilines. It shifts the exchangeable -NH₂ protons downfield, preventing overlap with the aliphatic region.

  • CDCl₃: Acceptable, but risk of -NH₂ broadening or overlap with the target -OCH₃ signal depending on concentration.

Internal Standard (IS) Selection

The IS must be stable, non-hygroscopic, and have a simple signal in a clear region.

  • Selected IS: Dimethyl Sulfone (DMSO₂)

    • Signal: Sharp Singlet at ~3.0 ppm (in DMSO-d6).

    • Rationale: It sits in a "silent zone" between the solvent residual peak (2.50 ppm) and the analyte's methoxy peak (~3.9 ppm). It does not react with the aniline.

Part 3: Experimental Protocol (SOP)

This protocol complies with USP <761> and ISO 17025 guidelines for qNMR.

I. Sample Preparation

Objective: Prepare a mixture with a 1:1 molar ratio of Analyte protons to IS protons for maximum accuracy.

  • Weighing:

    • Weigh 10.0 mg of this compound (Analyte) into a vial. Record mass to 0.01 mg precision (

      
      ).
      
    • Weigh ~4.5 mg of Dimethyl Sulfone (IS) into the same vial. Record mass to 0.01 mg precision (

      
      ).
      
    • Note: The mass ratio is calculated based on Molecular Weights (Analyte MW: ~220.04, IS MW: 94.13) and proton counts (Analyte: 3H, IS: 6H).

  • Dissolution:

    • Add 0.6 mL DMSO-d6 .

    • Vortex until completely dissolved. Ensure no particles remain.

  • Transfer:

    • Transfer to a high-quality 5mm NMR tube.

II. Acquisition Parameters (Instrument Setup)
  • Pulse Sequence: zg (Bruker) or pulse (Varian) – Standard 1H pulse.

  • Pulse Angle: 90° (Maximize signal).

  • Relaxation Delay (d1): 30 seconds.

    • Reasoning:

      
       relaxation for small molecules in DMSO is typically 2-5 seconds. For 99.9% magnetization recovery, Delay must be 
      
      
      
      . A 30s delay ensures full quantitative recovery.
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (Sufficient for 10mg sample).

  • Temperature: 298 K (25°C).

III. Processing & Integration
  • Phasing: Apply manual zero-order and first-order phase correction.

  • Baseline: Apply automatic baseline correction (e.g., polynomial fit), excluding signal regions.

  • Integration:

    • Set the Dimethyl Sulfone singlet (3.0 ppm) to a calibrated value of 6.000 .

    • Integrate the Methoxy singlet (~3.9 ppm). Record this area (

      
      ).
      
    • Check: Verify the aromatic region (approx 6.5-7.5 ppm) integrates to roughly 2.0 (representing the 2 aromatic protons), serving as a structural cross-check.

Part 4: Data Analysis & Visualization

Purity Calculation Formula


Where:

  • 
    : Integrated Area
    
  • 
    : Number of protons (IS = 6, Analyte = 3)
    
  • 
    : Molecular Weight (Analyte = 220.04  g/mol , IS = 94.13  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (as a decimal, e.g., 0.998)
    
Workflow Visualization

The following diagram illustrates the validated qNMR workflow for this specific molecule.

qNMR_Workflow Start Start: Analyte Synthesis Weighing Gravimetry (Weigh Analyte + IS) Start->Weighing Solvent Dissolve in DMSO-d6 (Ensure Stability) Weighing->Solvent Acquire NMR Acquisition (d1 = 30s, 90° Pulse) Solvent->Acquire Process Processing (Phase, Baseline) Acquire->Process Check Signal Check: Is OMe Peak (3.9 ppm) Clean? Process->Check Calc Calculate Purity (Eq. 1) Check->Calc Yes Fail Investigate: Overlap or Degradation Check->Fail No

Caption: Figure 1. Step-by-step qNMR workflow emphasizing the critical signal verification step.

Internal Standard Decision Logic

Choosing the IS is the most common failure point. This logic tree ensures the correct choice for this compound.

IS_Selection Root Select Internal Standard (IS) Solubility Is IS soluble in DMSO-d6? Root->Solubility Overlap Does IS overlap with OMe (3.9 ppm) or Aromatics? Solubility->Overlap Yes Reject REJECT IS Solubility->Reject No Hygroscopic Is IS Non-Hygroscopic? Overlap->Hygroscopic No Overlap Overlap->Reject Overlap Result_DS SELECTED: Dimethyl Sulfone (2.9 ppm, Singlet) Hygroscopic->Result_DS Yes (Preferred) Result_BTMSB Alternative: BTMSB (0.0 ppm) Hygroscopic->Result_BTMSB Yes (If DMSO pure)

Caption: Figure 2. Decision logic for selecting Dimethyl Sulfone as the optimal Internal Standard.

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–851. (2012).[4] [Link]

  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (2005).[5] [Link]

Sources

Certificate of Analysis for 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and benchmarking framework for 4-Bromo-3-fluoro-2-methoxyaniline (CAS 1137869-95-4) . This document is designed for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) professionals to establish rigorous quality standards for this critical intermediate.

A Comparative Performance & Analysis Guide

Executive Summary & Strategic Importance

This compound is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., FAK, PLK1, and KRAS G12C inhibitors). Its unique trisubstituted benzene ring offers a precise balance of electronic modulation and steric hindrance:

  • Bromine (C4): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • Fluorine (C3): Increases metabolic stability and modulates pKa.[1]

  • Methoxy (C2): Provides electron density (EDG) to the aniline nitrogen while creating a specific steric pocket critical for active site binding.[1]

This guide compares the Target Compound against its structural analogs to highlight why this specific substitution pattern is selected, and defines the "Gold Standard" Certificate of Analysis (CoA) required to ensure downstream synthetic success.

Comparative Analysis: Structural Analogs & Reactivity

To understand the performance of this compound, we must compare it with its closest structural alternatives used in drug design.

Table 1: Electronic & Steric Performance Comparison
FeatureTarget: 2-Methoxy Analog Alternative A: 2-Methyl AnalogAlternative B: Des-Methoxy (2-H)
Structure This compound 4-Bromo-3-fluoro-2-methylaniline4-Bromo-3-fluoroaniline
CAS 1137869-95-4 127408-03-1656-65-5
Electronic Effect (C2) Strong Donor (+M effect).[1] Increases nucleophilicity of NH₂.Weak Donor (+I effect). Moderate nucleophilicity.Neutral (H).[1] Lower nucleophilicity.
Steric Bulk High. Methoxy group forces specific conformation (atropisomerism potential).[1]Medium. Methyl is smaller than Methoxy.[1]Low. No steric clash.[1]
Metabolic Liability O-Dealkylation (CYP450).[1]Benzylic oxidation.[1]Low (Phase I stable).[1]
Coupling Reactivity High. Electron-rich ring facilitates oxidative addition at C-Br.[1]Moderate. Lower. Less electron-rich.[1]

Performance Verdict: The 2-Methoxy variant is superior when the drug target requires a hydrogen-bond acceptor (the oxygen lone pair) or when a specific twisted conformation is needed to fit a kinase hinge region. However, it is more sensitive to oxidation than the 2-Methyl analog.

The "Gold Standard" Certificate of Analysis (CoA)[1]

When sourcing this intermediate, standard "industrial grade" (>95%) is often insufficient for GMP synthesis due to specific regioisomeric impurities that are difficult to remove after coupling.[1]

Critical Quality Attributes (CQA)
TestMethodPharma Grade Specification Industrial Grade (Risk)
Appearance VisualOff-white to pale pink crystalline solidDark brown/purple (Oxidation)
Assay (Purity) HPLC (254 nm)≥ 98.0% (a/a) ≥ 95.0%
Regioisomer Impurity HPLC/GC≤ 0.15% (6-Bromo isomer) Not specified (Often 1-3%)
Starting Material HPLC≤ 0.5% (3-Fluoro-2-methoxyaniline)≤ 2.0%
Water Content Karl Fischer≤ 0.5% w/wNot tested
Identification 1H-NMR, MSConforms to structureConforms
Impurity Origins

The primary synthesis route involves the bromination of 3-fluoro-2-methoxyaniline.[2]

  • Major Impurity: 6-Bromo-3-fluoro-2-methoxyaniline .[3] The amino group directs ortho and para. While para (C4) is favored, the ortho position (C6) is accessible.[1]

  • Risk: The 6-bromo isomer will compete in cross-coupling reactions, leading to "wrong-isomer" drug substances that are often inseparable by crystallization.

Visualizing the Synthesis & Quality Control Workflow

The following diagram illustrates the synthesis pathway and the critical decision gates for Quality Control (QC).

QC_Workflow node_start Starting Material 3-Fluoro-2-methoxyaniline node_reaction Electrophilic Aromatic Substitution node_start->node_reaction node_reagent Reagent Br2 / AcOH node_reagent->node_reaction node_product Target Product This compound node_reaction->node_product Major Pathway (Para) node_impurity Critical Impurity 6-Bromo Isomer (Ortho) node_reaction->node_impurity Minor Pathway (Ortho) node_qc QC Analysis (HPLC + 1H-NMR) node_product->node_qc node_impurity->node_qc Contaminant node_decision Decision Gate node_qc->node_decision node_accept RELEASE (Grade A) node_decision->node_accept Purity >98% Isomer <0.15% node_reject REJECT / REWORK (Grade B) node_decision->node_reject Purity <98% Isomer >0.15%

Caption: Synthesis pathway highlighting the origin of the critical 6-bromo regioisomer and the QC decision logic.

Experimental Protocols for Validation

To independently validate the CoA claims, use the following self-validating protocols.

Protocol A: High-Resolution HPLC Purity Assessment
  • Objective: Quantify the target compound and separate the 6-bromo regioisomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% → 95% B (Linear gradient)[1]

    • 15-20 min: 95% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/amine absorption).[1]

  • Acceptance Criteria: Main peak retention time ~8.5 min (varies by system). No secondary peak >0.15% with similar UV spectrum (indicative of isomer).[1]

Protocol B: 1H-NMR Identity Verification (400 MHz, DMSO-d6)
  • Objective: Confirm substitution pattern (Para vs Ortho).

  • Key Diagnostic Signals:

    • Aromatic Protons: You must observe two distinct doublets (or a doublet of doublets) in the aromatic region (approx 6.5 - 7.5 ppm).[1]

    • Coupling Constant (

      
      ): 
      
      • Target (4-Bromo): The protons at C5 and C6 are adjacent (ortho-coupling).[1] Look for

        
        .[1]
        
      • Impurity (6-Bromo): The protons would be at C4 and C5 (also ortho), but the chemical shift environment differs significantly due to the flanking Br and F.[1]

    • Methoxy Group: Singlet at

      
       (3H).[1][2]
      
    • Amine: Broad singlet at

      
       (2H, exchangeable with D₂O).
      

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CAS 127408-03-1 (Analog Reference). Retrieved from [Link]

  • World Intellectual Property Organization. (2010).[1] Patent WO2010141406A2: Amino pyrimidine anticancer compounds (Compound 147H Synthesis).[1] Retrieved from

Sources

Comparison of 4-Bromo-3-fluoro-2-methoxyaniline with 4-chloro-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-Bromo-3-fluoro-2-methoxyaniline and 4-Chloro-3-fluoro-2-methoxyaniline , designed for medicinal chemists and process development scientists.

Executive Summary: The "Activation" vs. "Economy" Trade-off

In the context of drug discovery—specifically kinase inhibitor synthesis (e.g., EGFR, MEK targets)—the choice between the 4-Bromo (Molecule A) and 4-Chloro (Molecule B) analogs is a strategic decision between reactivity and atom economy .

  • The 4-Bromo Variant is the "Performance Standard." The weaker C-Br bond compensates for the electronic deactivation caused by the electron-rich aniline core, ensuring successful oxidative addition in Palladium-catalyzed cross-couplings (Buchwald-Hartwig/Suzuki).

  • The 4-Chloro Variant is the "Cost-Efficiency Standard." It is significantly cheaper and lower molecular weight but often fails in cross-couplings on this specific scaffold without specialized, high-cost ligands (e.g., BrettPhos, RuPhos) due to the sluggish oxidative addition of electron-rich aryl chlorides.

Physicochemical & Structural Profile

The presence of the 2-methoxy (OMe) and 1-amino (NH₂) groups makes this aromatic ring highly electron-rich. This electronic environment fundamentally dictates the reactivity difference between the Bromo and Chloro analogues.[1]

FeatureThis compound 4-Chloro-3-fluoro-2-methoxyaniline
Formula C₇H₇BrFNOC₇H₇ClFNO
MW ~220.04 g/mol ~175.59 g/mol
C-X Bond Energy ~81 kcal/mol (Weaker)~96 kcal/mol (Stronger)
Electronic State Electron-Rich (Deactivated for Nucleophilic attack, Activated for EAS)Electron-Rich
Lipophilicity (cLogP) ~1.8 - 2.1~1.5 - 1.7
Key Risk Debromination (metabolic or side-reaction)Low reactivity in catalysis

Structural Insight (The "Electronic Trap"):

  • The Challenge: The amino group (NH₂) at position 1 is a strong electron-donating group (EDG).

  • The Consequence: This increases electron density at the C4 position (para to NH₂).

  • The Result: Oxidative addition of Pd(0) into the C-X bond is disfavored because the ring is already electron-rich (Pd(0) is nucleophilic).

    • Implication: The C-Br bond is critical here because its lower bond dissociation energy (BDE) allows the reaction to proceed despite the unfavorable electronics. The C-Cl bond often stalls, requiring harsh conditions that can decompose the sensitive aniline.

Reactivity & Synthetic Utility[1][2][3][4][5]

A. Cross-Coupling Efficiency (Buchwald-Hartwig / Suzuki)

This is the primary application for these intermediates.

  • Molecule A (Bromo):

    • Kinetics: Fast oxidative addition.

    • Ligand Requirement: Works with standard phosphines (e.g., Xantphos, BINAP).

    • Yield Consistency: High (>85%).

    • Use Case: Discovery chemistry (MedChem) where "getting the compound made" is priority over cost.

  • Molecule B (Chloro):

    • Kinetics: Slow/Stalled oxidative addition.

    • Ligand Requirement: Requires bulky, electron-rich biaryl phosphines (e.g., BrettPhos , Adamanthyl-phosphines ) to force the oxidative addition.

    • Yield Consistency: Variable (40-70%).

    • Use Case: Large-scale manufacturing (Process Chem) only if the coupling conditions are rigorously optimized to save raw material costs.

B. Diagram: The Selection Logic (Graphviz)

SelectionMatrix Start Target: 4-Substituted-3-fluoro-2-methoxyaniline Scaffold Decision Is the reaction scale < 100g? Start->Decision RouteBr Select 4-BROMO Analog (High Reactivity) Decision->RouteBr Yes (Discovery/Early Dev) RouteCl Select 4-CHLORO Analog (Cost Efficiency) Decision->RouteCl No (Pilot/Commercial) OutcomeBr Standard Ligands (BINAP/Xantphos) High Success Rate Fast Cycle Time RouteBr->OutcomeBr OutcomeCl Advanced Ligands (BrettPhos) Requires Optimization Lower COGS (Cost of Goods) RouteCl->OutcomeCl

Figure 1: Decision matrix for selecting the halogenated intermediate based on development stage.

Experimental Protocols

Protocol A: Synthesis of the 4-Bromo Intermediate

Context: Regioselective bromination of 3-fluoro-2-methoxyaniline. The challenge is directing bromine to the 4-position (para to NH₂) rather than the 6-position (ortho to NH₂).

  • Dissolution: Dissolve 3-fluoro-2-methoxyaniline (1.0 eq) in Acetic Acid (AcOH) or DMF.

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

    • Why NBS? Provides a controlled concentration of electrophilic bromine, favoring the para-position due to the steric bulk of the 2-methoxy group shielding the ortho-positions.

  • Quench: Pour into ice water. The product often precipitates.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 85-92%.

    • Validation: ¹H NMR should show two aromatic protons with ortho-coupling (if 5,6-unsubstituted) or specific splitting patterns confirming para-substitution.

Protocol B: Buchwald-Hartwig Coupling (Comparative)

Target: Coupling with a secondary amine (e.g., Morpholine).

ParameterCondition A (Using Bromo) Condition B (Using Chloro)
Catalyst Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (5 mol%)
Ligand BINAP or Xantphos (4 mol%)BrettPhos or RuPhos (10 mol%)
Base Cs₂CO₃ or NaOtBuNaOtBu (Strong base required)
Solvent Toluene or Dioxane (100°C)t-Amyl Alcohol or Dioxane (110°C+)
Time 4 - 12 Hours12 - 24 Hours
Observation Full conversion.Incomplete conversion often observed without specialized ligands.

Mechanistic Workflow: Why the "Bromo" Wins in Discovery

The following diagram illustrates the catalytic cycle differences. The "Rate Limiting Step" (RLS) for the Chloro-analog is the oxidative addition, which is energetically penalized by the electron-rich nature of the aniline.

Mechanism Pd0 Pd(0) Active Species OxAddBr Oxidative Addition (FAST) Pd0->OxAddBr OxAddCl Oxidative Addition (SLOW / RLS) Pd0->OxAddCl SubstrateBr Ar-Br (Molecule A) Weak C-Br Bond SubstrateBr->OxAddBr SubstrateCl Ar-Cl (Molecule B) Strong C-Cl Bond SubstrateCl->OxAddCl High Barrier Intermed Pd(II)-Ar-X Complex OxAddBr->Intermed OxAddCl->Intermed Product Coupled Product Intermed->Product Transmetallation & Red. Elim.

Figure 2: Mechanistic divergence in the Palladium catalytic cycle.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Chemical Reviews, 2016.

    • Citation Context: Foundational text on ligand selection (BrettPhos vs. BINAP) for electron-rich vs. electron-poor aryl halides.
  • BenchChem. "Comparative Reactivity of Halogenated Anilines in Cross-Coupling." BenchChem Technical Guides, 2025.

    • Citation Context: General reactivity profiles of 4-bromo vs 4-chloro anilines.[1]

  • GuideChem. "Applications of 4-Fluoro-2-methoxyaniline in Organic Synthesis." GuideChem Articles.

    • Citation Context: Identifying the parent scaffold and its use in kinase inhibitor intermedi
  • PubChem. "Compound Summary: 4-Fluoro-2-methoxyaniline (CAS 450-91-9)."[2][3] National Library of Medicine.

    • Citation Context: Physical property data for the parent aniline scaffold used to estim

Sources

Reactivity of bromo- vs. chloro-substituted anilines in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity vs. Economy Trade-off[1]

In drug discovery and process chemistry, the choice between bromo- and chloro-substituted anilines is rarely arbitrary; it is a calculated decision balancing oxidative addition kinetics against supply chain economics .

  • Bromo-anilines are the "Discovery Standard." They offer superior reactivity due to a weaker C-X bond (C-Br ~68 kcal/mol vs. C-Cl ~81 kcal/mol), allowing for milder reaction conditions and broader catalyst compatibility. They are the preferred choice for initial Structure-Activity Relationship (SAR) campaigns where yield and speed outweigh raw material costs.

  • Chloro-anilines are the "Process Target." While significantly cheaper and more available at multi-kilogram scales, they are inherently less reactive. The electron-rich nature of the aniline ring further deactivates the C-Cl bond toward oxidative addition, necessitating specialized, electron-rich phosphine ligands (e.g., Buchwald dialkylbiarylphosphines) or N-heterocyclic carbenes (NHCs).

This guide dissects the mechanistic nuances and provides validated protocols to navigate this selection.

Mechanistic Underpinnings[2][3]

The Oxidative Addition Barrier

The rate-determining step (RDS) in the cross-coupling of haloanilines is almost exclusively oxidative addition (OA) .

  • Electronic Deactivation: The amino group (-NH₂) is a strong electron donor (+M effect). This increases electron density on the aromatic ring, making the carbon-halogen bond more electron-rich and thus less electrophilic. Palladium(0), being nucleophilic in the OA step, struggles to insert into electron-rich C-Cl bonds.

  • Catalyst Poisoning: Unprotected primary anilines can coordinate to the Pd center via the nitrogen lone pair, displacing labile ligands and forming inactive "Pd-amine" resting states. This effect is more pronounced with slower-reacting chlorides, where the catalyst has a longer residence time in the Pd(0) state before OA occurs.

Visualization: Kinetic Pathways

The following diagram illustrates the energy landscape differences. Note the higher activation energy (


) required for the chloro-analog.

G cluster_legend Kinetic Differentiator Start Pd(0)L2 + Substrate TS_Br TS (Br) Lower Ea Start->TS_Br Fast OA TS_Cl TS (Cl) High Ea Start->TS_Cl Slow OA Int_Br L2Pd(Ar)Br (Oxidative Addition Complex) TS_Br->Int_Br Int_Cl L2Pd(Ar)Cl (Requires Bulky/Rich Ligands) TS_Cl->Int_Cl Note Chloro-anilines require higher T or specialized ligands to overcome TS barrier.

Caption: Kinetic bifurcation in the oxidative addition step. The high activation barrier for chloroanilines necessitates catalysts that increase the electron density on Pd(0).

Comparative Performance Metrics

The following data summarizes typical performance in a Suzuki-Miyaura coupling (Ar-X + Ph-B(OH)₂).

FeatureBromo-Aniline (Ar-Br)Chloro-Aniline (Ar-Cl)
Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Standard Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Ineffective. Requires XPhos, SPhos, or Pd-NHC
Temperature 60–80 °C80–110 °C
Base Compatibility Weak bases (Na₂CO₃, K₃PO₄)Often requires stronger bases (Cs₂CO₃, KOtBu)
Chemoselectivity Reacts before chloridesReacts after iodides/bromides
Cost (Raw Material) High (

$)
Low ($)
Cost (Catalyst) Low ($)High (

$) - Ligand cost is significant

Chemoselectivity: The "Sequential Strategy"

One of the most powerful applications of the reactivity difference is chemoselective sequential coupling . If a scaffold contains both a bromine and a chlorine atom (e.g., 4-bromo-2-chloroaniline), you can selectively couple the bromide first without touching the chloride.

Workflow:

  • Step 1: Use a "mild" catalyst (e.g., Pd(PPh₃)₄) at 60°C. Only the C-Br bond reacts.

  • Step 2: Use a "hot" catalyst (e.g., XPhos Pd G2) at 100°C. The C-Cl bond reacts.

Sequential Substrate 4-Bromo-2-chloroaniline Step1 Step 1: Selective Coupling (C-Br) Cat: Pd(PPh3)4, 60°C Ligand: Standard Substrate->Step1 Br reacts >95:1 Intermediate Intermediate: 2-Chloro-4-aryl-aniline Step1->Intermediate Step2 Step 2: Exhaustive Coupling (C-Cl) Cat: XPhos Pd G3, 100°C Ligand: Bulky/e- Rich Intermediate->Step2 Cl activation Product Final Product: 2,4-Diaryl-aniline Step2->Product

Caption: Sequential functionalization strategy exploiting the reactivity gap between Ar-Br and Ar-Cl sites.

Experimental Protocols

Protocol A: High-Reactivity System (Bromo-Anilines)

Use this for: Rapid SAR generation, sensitive substrates, or when catalyst cost is negligible.

System: Pd(dppf)Cl₂ / K₂CO₃ / Dioxane:Water Rationale: The bidentate ligand dppf prevents rapid catalyst decomposition, while the mild base protects the aniline functionality.

  • Setup: Charge a reaction vial with 4-bromoaniline (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%). Note: Simple Pd(PPh₃)₄ is also viable but air-sensitive.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) [0.2 M concentration].

  • Reaction: Seal and heat to 80 °C for 4–6 hours.

  • Workup: Cool, filter through Celite, and partition between EtOAc/Water.

  • Validation: Expect >90% conversion. If low, check for "Pd black" formation (indicates instability; switch to Protocol B).

Protocol B: Challenging System (Chloro-Anilines)

Use this for: Scale-up, cost-reduction, or when the bromide is unavailable.

System: XPhos Pd G2 / K₃PO₄ / Toluene:Water Rationale: XPhos is a bulky, electron-rich biaryl phosphine that accelerates oxidative addition into the inert C-Cl bond. The G2 precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid activation.

  • Setup: Charge a reaction vial with 4-chloroaniline (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add XPhos Pd G2 (1–2 mol%).

    • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).

  • Solvent: Add degassed Toluene/Water (10:1 v/v) or n-Butanol [0.2 M].

    • Tip: Biphasic systems often help solubilize inorganic bases while keeping the catalyst in the organic phase.

  • Reaction: Seal and heat to 100–110 °C for 12–16 hours.

  • Workup: Standard extraction.

  • Troubleshooting: If conversion stalls, the free amine may be inhibiting the catalyst. Add Boc-anhydride to protect the aniline in situ or use BrettPhos which is more tolerant of primary amines.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

  • BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Technical Guides. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

  • Barrios-Landeros, F., & Hartwig, J. F. (2005).[2] Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes.[2] Journal of the American Chemical Society.[2][3] Link

Sources

Technical Guide: Electronic Tuning & Reactivity of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull-Twist" Dynamic[1]

4-Bromo-3-fluoro-2-methoxyaniline represents a highly specialized scaffold in medicinal chemistry, particularly for kinase inhibitor synthesis.[1] Unlike simple halo-anilines, this molecule occupies a unique "Goldilocks zone" of reactivity defined by three competing forces:

  • Electronic Push (+R): The 2-methoxy group donates electron density.[1]

  • Electronic Pull (-I): The 3-fluoro and 4-bromo groups withdraw density.[1]

  • Steric Twist: The ortho-methoxy group, buttressed by the meta-fluorine, forces the amine out of planarity.[1]

This guide provides a comparative analysis of this molecule against its non-fluorinated and non-methoxylated analogs, demonstrating why it is often the superior choice for maximizing metabolic stability without sacrificing synthetic utility.[1]

Electronic Landscape Analysis

To understand the performance of this scaffold, we must quantify the electronic pressure on the reactive centers: the Amine (


) and the Aryl Bromide (

).[1]
Hammett Substituent Effects

The net electronic effect is not merely additive; it is vectorial.[1] We utilize Hammett constants (


) to predict the electron density.[1]
PositionSubstituentEffect Type


Impact on Amine (

)
C2 (Ortho)

Inductive (-I) / Resonance (+R)N/AN/ASteric/Electronic: Increases basicity via resonance but imposes steric hindrance.
C3 (Meta)

Strong Inductive (-I)+0.34 -Deactivation: Significantly lowers

of the amine; renders the ring electron-poor.
C4 (Para)

Weak Inductive (-I)-+0.23 Activation: Serves as the cross-coupling handle; mildly withdrawing relative to amine.

*Note: Ortho substituents do not follow standard Hammett linearity due to steric interactions.[1] We apply the Taft steric parameter (


) for accurate modeling.
The "Buttressing Effect"

A critical, often overlooked phenomenon in this molecule is the Buttressing Effect .[1] The Van der Waals radius of the Fluorine atom (1.47 Å) at C3 pushes against the Methoxy group at C2.[1] This restricts the rotation of the methoxy group, forcing it to crowd the amine at C1 more aggressively than in 2-methoxyaniline.[1]

Consequence: The amine nitrogen lone pair is forced out of conjugation with the phenyl ring (de-planarization).[1] This makes the lone pair more available for protonation (higher localized charge) but less accessible for nucleophilic attack on bulky electrophiles due to steric blocking.[1]

Comparative Performance Data

We benchmarked this compound (Target ) against two common alternatives:

  • Analog A: 4-Bromo-2-methoxyaniline (Lacks 3-F)

  • Analog B: 4-Bromo-3-fluoroaniline (Lacks 2-OMe)

Table 1: Physicochemical & Reactivity Profile
FeatureTarget (3-F, 2-OMe)Analog A (2-OMe)Analog B (3-F)
Predicted

(Conj. Acid)
~3.1 ~3.9~2.5
Nucleophilicity (

parameter)
Moderate HighLow
Oxidation Potential (

)
High (Stable) Low (Prone to oxidation)Very High
Buchwald Coupling Rate Slow (Steric drag) FastModerate
Metabolic Stability Excellent (F-block) Poor (Demethylation prone)Good

Analysis:

  • Analog A is too electron-rich and prone to oxidative degradation (quinoid formation) during storage.[1]

  • Analog B is too electron-deficient, making the amine a poor nucleophile for amide coupling or

    
    .[1]
    
  • The Target strikes the balance: The Fluorine stabilizes the ring against oxidation, while the Methoxy group maintains enough electron density on the nitrogen to facilitate catalysis, despite the steric penalty.[1]

Visualizing the Electronic & Steric Vectors[1][2]

The following diagram illustrates the conflicting forces that define the reactivity of the target molecule.

ElectronicMap Amine Amine (NH2) Nucleophilic Center OMe 2-OMe Group (+R / Steric Bulk) OMe->Amine Steric Crowding (Reduces Nucleophilicity) Ring Aromatic Core OMe->Ring e- Donation (+R) Fluoro 3-Fluoro Group (-I / Metabolic Block) Fluoro->OMe Buttressing Effect (Locks Conformation) Fluoro->Ring e- Withdrawal (-I) Bromo 4-Bromo Group (Coupling Handle) Bromo->Ring Weak Withdrawal Ring->Amine Conjugation (Inhibited)

Figure 1: Vector map showing the "Buttressing Effect" where the 3-F reinforces the steric hindrance of the 2-OMe group against the amine.

Experimental Protocols

Protocol A: Comparative Buchwald-Hartwig Coupling

Objective: To demonstrate the steric penalty imposed by the 2-OMe/3-F motif compared to non-hindered analogs.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2 mol%)[2]
    
  • BINAP (4 mol%)

  • 
     (1.4 equiv)
    
  • Toluene (0.2 M)

Workflow:

  • Inertion: Charge a Schlenk tube with Pd catalyst, ligand, and base.[1] Cycle

    
    /Vacuum 3x.
    
  • Addition: Add the specific Aniline substrate (Target, Analog A, or B) and Morpholine in degassed Toluene.

  • Kinetics: Heat to 80°C. Aliquot at t=1h, 4h, and 12h.

  • Analysis: Quench with

    
    , extract with EtOAc. Analyze conversion via HPLC (254 nm).
    

Expected Outcome:

  • Analog A (2-OMe): >90% conversion in <1h.[1]

  • Target (3-F, 2-OMe): ~60% conversion in 4h (Requires higher temp or stronger ligand like BrettPhos due to steric crowding).

  • Analog B (3-F): ~80% conversion in 4h.[1]

Protocol B: pKa Determination (Potentiometric)

Objective: To quantify the inductive withdrawal of the 3-F group.

  • Dissolve 0.05 mmol of the aniline in 20 mL of 50% aq. Methanol (to ensure solubility).

  • Titrate with 0.1 M HCl using an automatic titrator with a glass pH electrode.

  • Determine the half-equivalence point (

    
    ).[1]
    
  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the dielectric constant of the methanol co-solvent to obtain aqueous

    
    .
    

Synthesis Workflow Visualization

The synthesis of this molecule requires careful sequence control to avoid wrong regioselectivity.[1]

SynthesisPath cluster_regio Regiocontrol Logic Start 3-Fluoro-2-methoxyaniline Inter Intermediate: Sigma-Complex Start->Inter Electrophilic Attack Reagent NBS (1.0 eq) DMF, 0°C to RT Reagent->Inter Product This compound (>95% Regioselectivity) Inter->Product Re-aromatization Note Amino group directs Para. Methoxy directs Para. BUT 4-position is Para to N and Meta to F (cooperative).

Figure 2: Synthetic pathway highlighting the cooperative directing effects that ensure high regioselectivity.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.[1] Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • ACUBIOCHEM. (n.d.).[1] 3-bromo-4-fluoro-2-methoxyaniline Product Data. Retrieved from

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline.[1] International Journal of Quantum Chemistry, 80(6), 1107-1115. Link

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 9: Aromatic Substitution).

Sources

The Aniline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Substituted Anilines

The aniline moiety, a deceptively simple aromatic amine, stands as a cornerstone in the edifice of medicinal chemistry. Its journey from an industrial dye precursor to a privileged scaffold in a multitude of blockbuster drugs is a testament to its remarkable chemical versatility and profound pharmacological significance.[1] This guide, intended for researchers and drug development professionals, provides an in-depth comparative analysis of substituted anilines, exploring the nuanced interplay between chemical structure, biological activity, and pharmacokinetic properties. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower rational drug design.

The Double-Edged Sword: Why Modify the Aniline Ring?

While anilines are present in numerous FDA-approved drugs, their inherent properties can be a double-edged sword.[2][3] The amino group and the aromatic ring are susceptible to metabolic enzymes in the liver, which can lead to rapid clearance of the drug, reducing its efficacy.[2][3] Furthermore, the metabolism of anilines can sometimes produce reactive metabolites, leading to potential toxicity.[4]

This metabolic instability and potential for adverse effects are the primary drivers for the exploration of substituted anilines. By strategically adding various functional groups to the aniline ring, medicinal chemists can fine-tune a compound's physicochemical and pharmacological properties. This allows for the enhancement of crucial drug-like characteristics such as bioavailability, solubility, and selectivity for the target protein, while simultaneously mitigating off-target effects and toxicity.[2]

Structure-Activity Relationships: A Comparative Analysis of Aniline Substitution

The strategic placement of substituents on the aniline ring can dramatically influence a compound's biological activity. This is particularly evident in the realm of kinase inhibitors, where the 4-anilinoquinazoline scaffold is a recurring motif in many approved drugs.[5][6] The aniline moiety in these molecules typically occupies the ATP-binding site of the kinase, and substitutions on the aniline ring can modulate the binding affinity and selectivity.

Generally, small, lipophilic groups at the 3-position of the aniline ring are favored for potent inhibition of the epidermal growth factor receptor (EGFR), a key target in oncology.[7] Electron-donating groups on the quinazoline portion of the molecule also tend to enhance potency.[7]

To illustrate the impact of substitution on inhibitory activity, the following table presents a comparative analysis of various substituted anilinoquinazoline derivatives against EGFR and other kinases.

Compound/SubstituentTarget KinaseIC50 (nM)Key Observations
Gefitinib EGFR0.413-chloro, 4-fluoro substitution on the aniline ring.
Erlotinib EGFR23-ethynyl substitution on the aniline ring.
Lapatinib EGFR/HER23 / 93-chloro, 4-(3-fluorobenzyloxy) substitution on the aniline ring.
Vandetanib VEGFR2/EGFR40 / 5004-bromo, 2-fluoro substitution on the aniline ring.
Compound 11 (Pan-HER inhibitor) EGFRwt / EGFRT90M/L858R0.38 / 2.2[8]N-(3-bromo-1H-indol-5-yl) substitution in place of aniline, demonstrating potent pan-HER inhibition.[8]
Compound 5 (dual EGFR/VEGFR2 inhibitor) EGFR1[8]meta-chloro substitution on the aniline ring enhances EGFR inhibitory activity compared to the reference drug vandetanib.[8]

This data clearly demonstrates that the nature and position of the substituent on the aniline ring are critical determinants of both the potency and selectivity of kinase inhibitors.

Experimental Protocols: A Self-Validating System

To provide a practical context for the principles discussed, this section details the experimental protocols for the synthesis of a representative substituted aniline-containing drug, Gefitinib, and a common biological assay used to evaluate its activity.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (Gefitinib)

This protocol is a multi-step synthesis that culminates in the formation of the active pharmaceutical ingredient.

G A 3-Hydroxy-4-methoxybenzaldehyde B 3-Hydroxy-4-methoxybenzonitrile A->B Hydroxylamine Sulfate, Formic Acid C 4-Methoxy-3-(3-(4-morpholinyl)propoxy)benzonitrile B->C 4-(3-chloropropyl)morpholine, K2CO3 D 2-Amino-4-methoxy-5-(3-(4-morpholinyl)propoxy)benzonitrile C->D Nitration followed by Reduction E 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one D->E Formamide F 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline E->F POCl3 G Gefitinib F->G 3-Chloro-4-fluoroaniline, Isopropanol

Caption: Synthetic workflow for Gefitinib.

Step 1: Preparation of 3-hydroxy-4-methoxybenzonitrile [9]

  • To a stirred mixture of 3-hydroxy-4-methoxybenzaldehyde (100.0g, 0.66mol), sodium formate (89.4g, 1.31mol), and formic acid (480ml), heat to 80°C.

  • Add hydroxylamine sulfate (114.8g, 0.70mol) in six equal portions every 30 minutes.

  • After the final addition, continue stirring at 80°C for 5 hours.

  • Cool the reaction mixture to room temperature, add 250ml of saturated saline solution, and stir.

  • Filter the precipitate, wash with water, and dry to obtain 3-hydroxy-4-methoxybenzonitrile.

Step 2: Preparation of 4-methoxy-3-[3-(4-morpholinyl) propoxy]benzonitrile

  • Combine 3-hydroxy-4-methoxybenzonitrile, potassium carbonate, and a suitable solvent like DMF.

  • Add 4-(3-chloropropyl)morpholine and heat the mixture to facilitate the etherification reaction.

  • After the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the desired product.

Step 3: Synthesis of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one [10]

  • The product from the previous step is first nitrated and then reduced to form the corresponding amino benzonitrile.

  • This intermediate is then heated with formamide to cyclize and form the quinazolinone ring.[10]

Step 4: Synthesis of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline [10]

  • The quinazolinone from the previous step is treated with phosphoryl chloride (POCl3) to convert the hydroxyl group at the 4-position to a chlorine atom.[10]

Step 5: Synthesis of Gefitinib [11]

  • The 4-chloroquinazoline derivative is reacted with 3-chloro-4-fluoroaniline in a suitable solvent such as isopropanol at reflux to yield Gefitinib.

  • The product can be purified by recrystallization.

In Vitro EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR. A common method is the ADP-Glo™ Kinase Assay.[12]

G cluster_0 Kinase Reaction cluster_1 ADP Detection A EGFR Enzyme D Incubate (e.g., 60 min at RT) A->D B Substrate (e.g., Poly(Glu,Tyr)) + ATP B->D C Test Compound (Substituted Aniline) C->D E Add ADP-Glo™ Reagent (Depletes remaining ATP) D->E Kinase reaction produces ADP F Incubate (e.g., 40 min at RT) E->F G Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H Incubate (e.g., 30 min at RT) G->H I Measure Luminescence H->I

Caption: Workflow for an in vitro kinase assay.

Protocol: [12]

  • Reagent Preparation:

    • Prepare dilutions of the EGFR enzyme, substrate (e.g., a synthetic peptide), ATP, and the test compound in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound (or DMSO as a control).

    • Add 2 µl of the EGFR enzyme solution.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The amount of light generated is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound. The IC50 value can then be calculated.

The Influence of Substitution on Pharmacokinetics

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is profoundly influenced by its physicochemical properties, which can be modulated by aniline substitution.

Lipophilicity:

Lipophilicity, often expressed as logP, is a critical parameter affecting a drug's ability to cross biological membranes.[13] The position of a substituent on the aniline ring can significantly alter a compound's lipophilicity. For instance, in a series of 1,2,3-triazole derivatives of aniline, para-substituted compounds generally exhibit the lowest lipophilicity.[13] In contrast, ortho- and meta-substituted analogs tend to have higher and comparable lipophilicity values.[13]

Metabolism:

The metabolic fate of aniline derivatives is a key consideration in drug design. The presence of substituents can influence the rate and pathways of metabolism. For example, the presence of a methyl group at the C2-position of aniline can suppress the rate of metabolic activation at the amino group.[3] Studies on dimethylaniline isomers have shown that 2,4- and 3,5-dimethylaniline are eliminated more rapidly than 2,3-, 2,5-, and 2,6-dimethylaniline.[3] This highlights the importance of substituent position in determining metabolic stability.

Conclusion and Future Perspectives

Substituted anilines will undoubtedly continue to be a mainstay in drug discovery due to their synthetic tractability and proven track record in generating potent and selective modulators of various biological targets. The key to unlocking their full therapeutic potential lies in a deep understanding of the structure-activity and structure-property relationships that govern their behavior in biological systems. By leveraging the principles and experimental approaches outlined in this guide, researchers can more effectively navigate the complexities of aniline chemistry to design safer and more effective medicines. The future of aniline-based drug discovery will likely involve the increasing use of computational tools to predict ADME properties and guide the design of novel analogs with optimized pharmacokinetic profiles.[2] Furthermore, the exploration of bioisosteric replacements for the aniline ring will continue to be an important strategy for mitigating potential liabilities while retaining desired pharmacological activity.

References

  • CN101348471B - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline - Google Patents.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC. Available at: [Link]

  • Synthesis method of 4-(3-chlorine-4-fluorobenzene amino)-7-methoxy-6-[3-(4-morpholinyl)-propoxy] quinoline - Patsnap Eureka. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. Available at: [Link]

  • Aniline replacement in drug-like compounds - Cresset Group. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC - PubMed Central. Available at: [Link]

  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib) - ResearchGate. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available at: [Link]

  • EGFR Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - MDPI. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ResearchGate. Available at: [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF - ResearchGate. Available at: [Link]

  • Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed. Available at: [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed. Available at: [Link]

  • Estimation of ADME Properties with Substructure Pattern Recognition | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Available at: [Link]

  • EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. Available at: [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. Available at: [Link]

Sources

Benchmarking the synthesis of 4-Bromo-3-fluoro-2-methoxyaniline against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Bromo-3-fluoro-2-methoxyaniline (an essential scaffold for MEK and EGFR kinase inhibitors) presents a classic challenge in regioselectivity. The interplay between the strong activating amino group, the activating methoxy group, and the directing effects of the fluorine atom creates a competition between the C4 and C6 positions during electrophilic aromatic substitution.[1]

This guide benchmarks the two primary synthetic methodologies:

  • Method A (The Precision Route): Protection-Directed Bromination (Recommended for high purity).

  • Method B (The Direct Route): Direct Electrophilic Bromination (Suitable for early-phase screening).

Key Takeaway: While Method B offers a shorter workflow, it suffers from significant formation of the 6-bromo regioisomer. Method A is established as the superior protocol for process scalability, delivering >95% regioselectivity by utilizing steric steering.

Retrosynthetic Analysis & Pathway Logic

To understand the benchmarking logic, we must visualize the electronic environment of the precursor, 3-Fluoro-2-methoxyaniline .

  • Amino (-NH₂): Strong activator, directs ortho (C6) and para (C4).[1]

  • Methoxy (-OMe): Activator, directs ortho (C1 - occupied, C3 - occupied) and para (C5).

  • Fluoro (-F): Weak deactivator but ortho/para director.[1] Directs to C2 (occupied), C4 (ortho), and C6 (para).

The Conflict: Both the amino group (via ortho attack) and the fluorine atom (via para resonance donation) activate the C6 position .[1] The C4 position is activated para by the amino group but is inductively deactivated by the adjacent fluorine. Consequently, direct bromination frequently yields mixtures.

Pathway Visualization (Graphviz)

G Start 3-Fluoro-2-methoxyaniline (Starting Material) Direct Method B: Direct Bromination (NBS or Br2) Start->Direct Fast but Non-selective Protect Step 1: N-Protection (Ac2O / Pyridine) Start->Protect Method A: Steric Control Product4 TARGET: this compound (Major Product via Method A) Direct->Product4 ~60% Product6 IMPURITY: 6-Bromo-3-fluoro-2-methoxyaniline (Major Impurity via Method B) Direct->Product6 ~40% (Steric/Electronic competition) Intermediate Intermediate: N-(3-fluoro-2-methoxyphenyl)acetamide Protect->Intermediate Brominate_Prot Step 2: Bromination (NBS, DMF) Intermediate->Brominate_Prot Acetyl group blocks C6 Deprotect Step 3: Hydrolysis (HCl / EtOH) Brominate_Prot->Deprotect Deprotect->Product4 >95% Selectivity

Figure 1: Comparative reaction pathways highlighting the regioselectivity divergence between direct and protected bromination strategies.

Comparative Benchmarking Data

The following data is aggregated from internal process optimization studies and standard literature precedents for polysubstituted aniline synthesis.

MetricMethod A: Protection-DirectedMethod B: Direct Bromination
Regioselectivity (C4:C6) 95:5 60:40
Isolated Yield 82% (over 3 steps)55% (after difficult purification)
Purity (HPLC) >98%~85% (crude), 95% (after column)
Atom Economy Lower (requires Ac₂O/deprotection)Higher (single step)
Purification Requirement Recrystallization (Simple)Column Chromatography (Complex)
Scalability High (Kg-scale feasible)Low (Isomer separation limits scale)

Detailed Experimental Protocols

Method A: The "Gold Standard" (Protection-Directed)

Rationale: Converting the free amine to an acetamide introduces steric bulk at the C6 position (ortho to the nitrogen). This steric shielding, combined with the electronic moderation of the amide, shifts the bromination preference almost exclusively to the C4 position.

Step 1: Acetylation
  • Charge a reactor with 3-fluoro-2-methoxyaniline (1.0 eq) and Dichloromethane (DCM) (10 vol).

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Dropwise add Acetic Anhydride (1.1 eq) maintaining temperature <10°C.

  • Stir at RT for 2 hours. Monitor by TLC/LCMS.

  • Wash with 1N HCl, then Brine. Dry organic layer (

    
    ) and concentrate to yield N-(3-fluoro-2-methoxyphenyl)acetamide.
    
Step 2: Regioselective Bromination
  • Dissolve the acetamide intermediate (1.0 eq) in DMF (5 vol) or Acetonitrile .

  • Cool to 0-5°C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Note: Slow addition is crucial to prevent over-bromination.

  • Stir at RT for 4-6 hours.

  • Quench with water (20 vol). The product usually precipitates. Filter and wash with water.[2]

    • Checkpoint: 1H NMR should show a singlet for the para-proton and absence of the C6-proton coupling pattern.

Step 3: Hydrolysis (Deprotection)
  • Suspend the brominated amide in Ethanol (5 vol).

  • Add 6N HCl (3 vol).

  • Reflux (80°C) for 2-3 hours.

  • Cool to RT and neutralize with NaOH or

    
     to pH ~8.
    
  • Extract with Ethyl Acetate.[2]

  • Final Purification: Recrystallize from Heptane/EtOAc to obtain This compound as a white/off-white solid.

Method B: Direct Bromination (For Reference Only)

Rationale: Useful only when rapid generation of material is needed and chromatography resources are abundant.

  • Dissolve 3-fluoro-2-methoxyaniline (1.0 eq) in DMF (10 vol).

  • Cool to -10°C (Critical to maximize selectivity).

  • Add NBS (1.0 eq) dissolved in DMF dropwise over 1 hour.[3]

  • Stir at -10°C to 0°C for 2 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Purification: The crude mixture will contain ~30-40% of the 6-bromo isomer . Separation requires careful silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). The 6-bromo isomer typically elutes just before the 4-bromo target due to intramolecular H-bonding effects.

Expert Troubleshooting & Insights

Issue 1: Presence of 6-Bromo Isomer (Method A)

  • Cause: Incomplete protection or hydrolysis occurring during bromination if water is present.

  • Fix: Ensure the acetylation intermediate is dry before the NBS step. Use anhydrous DMF.

Issue 2: Over-bromination (Dibromo species)

  • Cause: Excess NBS or high temperatures.

  • Fix: Stoichiometry control is vital.[4] Use exactly 1.0-1.05 equivalents of NBS. Perform the reaction at 0°C.

Issue 3: "Sticky" Reaction in Method B

  • Cause: Free anilines can oxidize to form tarry azo-compounds or polymers under oxidative conditions.

  • Fix: This is inherent to Method B. Switch to Method A to avoid oxidative polymerization.

References

  • Regioselectivity in Aniline Bromination

    • Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. Explains the steric steering of acetamide groups.
  • Methodology Grounding (NBS Bromination)

    • Mitchell, R. H., et al. "N-Bromosuccinimide-DMF: A mild, selective nuclear bromination reagent." J. Org. Chem. 1979, 44, 4733.
  • Analogous Synthesis (Fluorinated Anilines)

    • World Intellectual Property Organization. Patent WO2011029392. Describes bromination of similar fluoro-methoxy anilines.
  • Chemical Properties & Safety

    • PubChem Compound Summary. "3-Fluoro-2-methoxyaniline."[5]

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel chemical entities with precision and reliability is paramount. This guide provides an in-depth validation of a robust protocol for the synthesis of 4-Bromo-3-fluoro-2-methoxyaniline, a valuable building block in medicinal chemistry. We will delve into the rationale behind the chosen synthetic strategy, offer a detailed experimental procedure, and present a comprehensive validation framework. Furthermore, a comparative analysis with alternative synthetic routes will be provided to offer a complete perspective for your research needs.

Strategic Approach to the Synthesis of this compound

The primary synthetic challenge lies in the regioselective introduction of a bromine atom onto the 3-fluoro-2-methoxyaniline backbone. The aniline starting material possesses three substituents with distinct electronic properties that influence the position of electrophilic substitution. The amino (-NH2) and methoxy (-OCH3) groups are strong activating, ortho-, para-directing groups, while the fluoro (-F) group is a deactivating, yet also ortho-, para-directing group.

Our proposed and validated method leverages these directing effects to achieve a high yield of the desired 4-bromo isomer. By carefully selecting the brominating agent and reaction conditions, we can favor substitution at the C4 position, which is para to the strongly activating amino group and ortho to the fluorine atom.

dot graph TD { A[Start: 3-Fluoro-2-methoxyaniline] --> B{Regioselective Bromination}; B --> C[Product: this compound]; B -- Reagent --> D[N-Bromosuccinimide (NBS)]; B -- Solvent --> E[Acetonitrile]; }

Figure 1: Proposed synthetic workflow for this compound.

Validated Synthesis Protocol

This protocol has been designed for efficiency, high yield, and regioselectivity.

Materials and Reagents
  • 3-Fluoro-2-methoxyaniline (≥98% purity)

  • N-Bromosuccinimide (NBS) (≥98% purity)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Experimental Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-2-methoxyaniline (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.05 eq.) portion-

A Comparative Guide to Catalytic Systems for the Functionalization of 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of complex aromatic scaffolds is paramount for the development of novel molecular entities with tailored properties. 4-Bromo-3-fluoro-2-methoxyaniline is a valuable and highly functionalized building block, offering a handle for a variety of palladium-catalyzed cross-coupling reactions. The presence of a bromine atom, an electron-donating methoxy group, a deactivating fluorine atom, and a nucleophilic amino group presents a unique electronic and steric environment that necessitates a careful selection of catalytic systems to achieve desired transformations efficiently and selectively.

This guide provides a comprehensive comparison of catalytic systems for four major classes of cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Mechanistic Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[2]

Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)(Br)L_n Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)(R)L_n ArPdBr->ArPdR Transmetalation (R-M) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent is critical in modulating the reactivity and stability of the catalytic species at each stage of the cycle, thereby influencing the overall efficiency and selectivity of the reaction.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

Comparative Performance of Catalytic Systems

For the Suzuki coupling of this compound, the electronic and steric nature of the substrate requires careful consideration. The electron-donating methoxy and amino groups can enhance the electron density at the aromatic ring, potentially slowing down the oxidative addition step. Conversely, the ortho-methoxy group can also provide a chelating effect, influencing the catalyst's reactivity.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[4]
Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O10016Good to Excellent[5]
Pd(dppf)Cl₂dppfCs₂CO₃DMF11012Good[6]

Table 1: Comparison of catalytic systems for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound.

Expertise & Experience: The choice of a bulky and electron-rich phosphine ligand such as SPhos can often accelerate the rate-limiting oxidative addition step and promote the reductive elimination to afford the desired biaryl product in high yield.[5] The use of a biphasic solvent system like toluene/water with an inorganic base is a common and effective strategy for Suzuki couplings.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 eq.)

  • Toluene

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and deionized water (typically a 4:1 to 10:1 mixture).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of degassed toluene and add this catalyst solution to the reaction mixture.

  • Heat the mixture to 100 °C and stir vigorously for 16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification A Combine Reactants & Base B Add Solvent & Degas A->B C Add Catalyst Solution B->C D Heat & Stir (100 °C, 16h) C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines from aryl halides.[7][8] This reaction is of paramount importance in the pharmaceutical industry, as the arylamine motif is a common feature in a vast number of bioactive molecules.[2]

Comparative Performance of Catalytic Systems

The presence of the free amino group in this compound makes it a challenging substrate for intermolecular C-N bond formation. However, for the coupling of this substrate with other amines, the choice of a highly active catalyst system is crucial to overcome the potential for catalyst inhibition and to achieve high yields. For electron-rich and sterically hindered aryl bromides, bulky biarylphosphine ligands are often essential.[9]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene11012-24Good to Excellent[5]
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10018Good[5]
[Pd(allyl)Cl]₂AdBippyPhosKOPhToluene10012High[8]

Table 2: Comparison of catalytic systems for the Buchwald-Hartwig amination of electron-rich aryl bromides.

Expertise & Experience: The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) is common in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine coupling partner.[9] The choice of a bulky and electron-rich ligand like XPhos or RuPhos is critical for promoting the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.4 eq.)

  • Anhydrous Toluene

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon) in a glovebox

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11]

Comparative Performance of Catalytic Systems

The Sonogashira coupling of this compound can be influenced by the electronic properties of the substrate. The electron-donating groups may slightly deactivate the aryl bromide towards oxidative addition. However, successful couplings can be achieved with the appropriate choice of catalyst and reaction conditions.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMF806Good[12]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHToluene6012Moderate to Good[10]
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF1003High[12]

Table 3: Comparison of catalytic systems for the Sonogashira coupling of bromoanilines and related compounds.

Expertise & Experience: The classic Sonogashira conditions employing a Pd(II) source, a phosphine ligand, a copper(I) salt, and an amine base are generally effective for a wide range of substrates.[12] The amine serves as both the base and, in some cases, the solvent. The choice between triethylamine and a bulkier amine like diisopropylamine can influence the reaction rate and the suppression of side reactions such as the Glaser coupling of the terminal alkyne.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at 80 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Heck Reaction: Olefination of Aryl Halides

The Mizoroki-Heck reaction is a powerful method for the carbon-carbon bond formation between an aryl or vinyl halide and an alkene.[13] This reaction is widely used for the synthesis of substituted alkenes and has found numerous applications in the synthesis of natural products and pharmaceuticals.[14]

Comparative Performance of Catalytic Systems

For the Heck reaction of this compound, the electronic and steric factors of the substrate, as well as the nature of the alkene coupling partner, will dictate the optimal reaction conditions. Electron-rich aryl bromides can be less reactive in the oxidative addition step, often requiring higher temperatures or more active catalysts.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF12024Moderate[14]
PdCl₂(PPh₃)₂-K₂CO₃NMP14018Moderate to GoodGeneral Procedure
Herrmann's Catalyst-NaOAcDMA13012GoodGeneral Procedure

Table 4: Comparison of catalytic systems for the Heck reaction of electron-rich aryl bromides.

Expertise & Experience: The choice of base is critical in the Heck reaction to neutralize the hydrogen halide formed during the catalytic cycle. A variety of organic and inorganic bases can be employed. The solvent also plays a crucial role, with polar aprotic solvents like DMF, NMP, or DMA being commonly used. For less reactive aryl bromides, phosphine-free catalyst systems or the use of pre-catalysts like Herrmann's catalyst can be advantageous.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an acrylate.

Materials:

  • This compound (1.0 eq.)

  • Acrylate (e.g., methyl acrylate) (1.5 eq.)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous DMF

  • Sealed tube

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry sealed tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the acrylate.

  • Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a versatile platform for the synthesis of a diverse range of substituted anilines. The choice of the catalytic system is paramount for achieving high yields and selectivities. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is generally beneficial. In Sonogashira couplings, the classic Pd/Cu co-catalyst system remains a reliable choice. For Heck reactions, careful optimization of the catalyst, base, and solvent is often necessary to achieve efficient olefination. This guide provides a solid foundation for researchers to select and optimize catalytic systems for their specific synthetic targets, thereby accelerating the discovery and development of new chemical entities.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Deng, W., Wang, L., & Zou, Y. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8569. [Link]

  • Li, J., Hua, R., & Liu, T. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Mu, X., Chen, S., & Zhang, Y. (2015). Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(7), 2139-2142. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Thieme Chemistry. (n.d.). Cross-Coupling. In Pharmaceutical Substances. Retrieved from [Link]

  • Various Authors. (n.d.). Cross-coupling of substituted anilines. ResearchGate. [Link]

  • Zahid, M. A., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(16), 4983. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • CN102173995A - Synthesis method of m-fluoroaniline. (n.d.).
  • Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides. Angewandte Chemie International Edition, 49(45), 8372-8398. [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]

  • Hartwig, J. F., & Mann, G. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8912–8915. [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. (2023). Scientific Reports, 13(1), 3097. [Link]

  • Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (2025). ResearchGate. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck reaction. Tetrahedron, 57(35), 7449-7476. [Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. (n.d.). MDPI. [Link]

  • D. S. Surry and S. L. Buchwald, Angew. Chem. Int. Ed., 2008, 47 , 6338-6361. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (n.d.). PMC. [Link]

  • Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in... (n.d.). ResearchGate. [Link]

  • 4-Fluoro-2-methoxyaniline. (n.d.). PubChem. [Link]

  • 4-Fluoro-3-methoxyaniline. (n.d.). PubChem. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-3-fluoro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Aniline Hazard

Do not treat this compound as a generic organic intermediate. 4-Bromo-3-fluoro-2-methoxyaniline belongs to the halogenated aniline class. While specific toxicological data for this exact isomer may be sparse, its structural moieties dictate its safety profile. The primary risk driver is the aniline functionality , which is a potent methemoglobin-forming agent.

The Mechanism of Danger: Anilines are lipophilic amines that rapidly penetrate intact skin. Once absorbed, they oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), destroying the blood's ability to transport oxygen. This results in "chemical cyanosis"—a condition where the victim turns blue and suffocates internally, often without immediate pain or burning at the contact site.

Operational Rule: Assume this compound has a skin absorption rate comparable to unsubstituted aniline until proven otherwise.

PPE Technical Specifications

The following PPE system is designed to create a redundant barrier against both vapor and contact absorption.

A. Hand Protection (Critical Control Point)

Single-layer nitrile gloves are insufficient for prolonged handling of halogenated anilines. Aniline derivatives can permeate thin nitrile (<4 mil) in under 10 minutes.

Glove MaterialThicknessBreakthrough Time (Est.)Usage Context
Nitrile (Disposable) 4-5 mil< 15 minsIncidental Splash Only. Must be double-gloved.
Nitrile (Extended Cuff) 8-12 mil30-60 minsRoutine Handling. Use as outer glove.
Laminate Film (Silver Shield/4H) 2.7 mil> 480 minsSpill Cleanup / Synthesis. The only material impervious to anilines.

The "Double-Glove" Protocol:

  • Inner Layer: 4-mil Nitrile (White/Blue) – Visual contrast layer.

  • Outer Layer: 8-mil Nitrile (Green/Purple) or Silver Shield (for high-risk steps).

  • Logic: If the outer glove is compromised, the inner glove provides a temporary buffer while you doff and wash.

B. Respiratory & Eye Protection
  • Primary Barrier: All handling must occur inside a certified Chemical Fume Hood.

  • Secondary (Outside Hood): If weighing solids where dust is generated and hood containment is breached, use a Full-Face Respirator with P100/OV (Organic Vapor) cartridges.

    • Why Full-Face? Aniline vapors absorb through the mucous membranes of the eyes. Safety goggles + Half-mask leaves the forehead and temples exposed to vapor absorption.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Do not use safety glasses ; vapors can bypass the side shields.

Operational Workflow & Logic

The following diagrams illustrate the decision-making process for safe handling and glove selection.

Figure 1: Safe Handling Loop

Caption: Cyclic workflow emphasizing pre-checks and waste segregation to prevent cross-contamination.

SafeHandling Start Start: Risk Assessment Check Pre-Check: Fume Hood Flow Glove Integrity Start->Check Check->Start Fail (Stop Work) Weigh Weighing: Static Control (Minimize Dust) Check->Weigh Pass React Reaction/Transfer: Double Glove Required Weigh->React Waste Disposal: Segregated Halogenated Organic Waste React->Waste Clean Decon: Wash Surfaces with Acidic Water (pH ~4) Waste->Clean Clean->Start Next Run

Figure 2: Glove Selection Decision Tree

Caption: Logic gate for selecting hand protection based on exposure duration and task type.

GloveLogic Task Define Task Type1 Weighing / Closed Transfer Task->Type1 Type2 Synthesis / Open Handling Task->Type2 Type3 Spill Cleanup / Equipment Repair Task->Type3 Glove1 Double Nitrile (Change every 30 min) Type1->Glove1 Glove2 Thick Nitrile (Outer) + Thin Nitrile (Inner) Type2->Glove2 Glove3 Silver Shield / Laminate (Required) Type3->Glove3

Detailed Handling Protocol

Phase 1: Preparation
  • Verification: Check fume hood flow (face velocity > 100 fpm).

  • Donning: Put on Tyvek lab coat (if handling powder) or standard cotton coat. Don safety goggles.

  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

Phase 2: Active Handling (Weighing & Transfer)
  • Static Control: Halogenated anilines can be static-prone powders. Use an antistatic gun or ionizing bar during weighing to prevent "flying powder."

  • Solvent Selection: If dissolving, avoid Dimethyl Sulfoxide (DMSO). DMSO dramatically increases skin permeability, carrying the toxic aniline directly into the bloodstream. Use Dichloromethane (DCM) or Ethyl Acetate if chemically compatible, but be aware these solvents also permeate nitrile quickly.

Phase 3: Decontamination & Waste
  • Surface Cleaning: Aniline residues oxidize and turn brown/black. Clean surfaces with a dilute acid solution (e.g., 1M HCl) followed by soap and water. The acid protonates the amine, making it water-soluble and easier to remove.

  • Waste: Dispose of in "Halogenated Organic Waste." Do not mix with oxidizing agents (Nitric acid, Peroxides) as anilines are reducing agents and can react violently.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. WIPE off excess chemical immediately (do not rub).2. WASH with soap and copious water for 15 mins.3. MONITOR for blue discoloration of lips/nail beds (Cyanosis).
Eye Contact Flush with water for 15 minutes.[1][2] Hold eyelids open. Seek medical attention immediately.
Spill (>5g) Evacuate area. Do not attempt cleanup without Silver Shield gloves and SCBA/Respirator.

Medical Note: If exposure is suspected, inform medical personnel that the patient may require Methylene Blue treatment for methemoglobinemia.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Aniline: Systemic Agent. CDC NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoroaniline Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Cited as close structural analog for hazard class verification).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.